Product packaging for 2,6-Dibromo-3,4,5-trimethylaniline(Cat. No.:CAS No. 68818-73-5)

2,6-Dibromo-3,4,5-trimethylaniline

Cat. No.: B3150403
CAS No.: 68818-73-5
M. Wt: 293 g/mol
InChI Key: MWKUZGOLAYCHFG-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,4,5-trimethylaniline (CAS 68818-73-5) is a premium polyhalogenated alkylaniline exclusively for research use. It is not intended for diagnostic, therapeutic, or personal applications. With a molecular formula of C9H11Br2N and a molecular weight of 293.00 g/mol, this compound is characterized by its highly substituted benzene ring, featuring two bromine atoms in the ortho positions relative to the amino group and three electron-donating methyl groups . This specific architecture makes it an exceptionally valuable and sterically hindered intermediate in contemporary organic synthesis. The primary research value of this compound lies in its role as a precursor for synthesizing advanced, sterically demanding ligands, particularly N-Heterocyclic Carbenes (NHCs) . The bulky 2,6-dibromo-3,4,5-trimethylphenyl group can be installed on the nitrogen atoms of an NHC scaffold, creating a highly shielded environment around a metal center. Such bulky NHC ligands are instrumental in developing robust and highly active catalysts for various transformations, including olefin metathesis and cross-coupling reactions . Furthermore, the bromine atoms serve as reactive handles for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to construct even more elaborate molecular architectures for specialized applications in material science and pharmaceuticals . The established synthetic route to this dibromo compound involves the direct, regioselective bromination of 3,4,5-trimethylaniline . The powerful electron-donating effect of the amino group directs electrophilic bromination to the two unsubstituted ortho positions, yielding the desired 2,6-dibromo product with high specificity . This compound must be stored in a dark place, sealed, and under dry conditions at 2-8°C to ensure its stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11Br2N B3150403 2,6-Dibromo-3,4,5-trimethylaniline CAS No. 68818-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-3,4,5-trimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Br2N/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKUZGOLAYCHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)Br)N)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Synthesis Pathway: Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

This guide provides a comprehensive overview of the synthesis of this compound (CAS No: 68818-73-5), a halogenated aromatic amine utilized as a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The most direct and established method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 3,4,5-trimethylaniline.[3] The reaction mechanism is a classic example of the bromination of a highly activated aromatic ring.

Reaction Principle: The synthesis involves the direct bromination of 3,4,5-trimethylaniline.[3] The amino group (-NH₂) is a potent activating group, donating electron density into the benzene ring. This activation, supplemented by the inductive effects of the three methyl groups, makes the aromatic ring highly susceptible to attack by an electrophile like bromine (Br₂).[3] The amino group strongly directs the incoming electrophiles to the positions ortho to it (the C2 and C6 positions). As these positions are unsubstituted in the starting material, a di-substitution occurs, leading to the desired product with high regioselectivity.[3]

Quantitative Data

The key physical and chemical properties of the starting material and the final product are summarized below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Starting Material 3,4,5-Trimethylaniline608-99-1C₉H₁₃N135.21
Product This compound68818-73-5C₉H₁₁Br₂N293.00

Synthesis Pathway Diagram

The following diagram illustrates the direct bromination pathway from the starting material to the final product.

G A 3,4,5-Trimethylaniline (Starting Material) P1 A->P1 B Bromine (Br₂) (Reagent) B->P1 C Acetic Acid (Solvent) C->P1 D This compound (Product) E Hydrogen Bromide (HBr) (Byproduct) P1->D Electrophilic Aromatic Substitution P1->E

Caption: Synthesis of this compound via direct bromination.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of substituted anilines.[3][4]

Materials and Reagents:

  • 3,4,5-Trimethylaniline

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3,4,5-trimethylaniline (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (2.0 eq.) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

  • Work-up: To neutralize excess bromine, add 10% sodium thiosulfate solution until the reddish-brown color of bromine disappears.

  • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) three times. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5][6]

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

G start Start dissolve Dissolve Starting Material in Acetic Acid start->dissolve brominate Add Bromine Solution (0-5 °C) dissolve->brominate react Stir at Room Temperature (2-4 hours) brominate->react quench Quench with Water & Sodium Thiosulfate react->quench extract Neutralize & Extract with Organic Solvent quench->extract dry Dry, Filter & Evaporate extract->dry purify Purify Product (Recrystallization/Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for the synthesis of this compound.

References

physical and chemical properties of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dibromo-3,4,5-trimethylaniline, a sterically hindered aniline derivative with significant potential as a building block in synthetic chemistry, particularly in the development of novel ligands and pharmaceutical intermediates.

Core Chemical Properties

This compound is a polysubstituted aromatic amine. The presence of two bromine atoms ortho to the amino group, combined with three methyl groups on the benzene ring, imparts significant steric hindrance and unique electronic properties to the molecule. This structure makes it a valuable precursor in the synthesis of complex organic molecules, most notably N-heterocyclic carbene (NHC) ligands, which are crucial in modern catalysis.[1]

PropertyValueSource
Molecular Formula C₉H₁₁Br₂N[2][3]
Molecular Weight 293.00 g/mol [3]
CAS Number 68818-73-5[1]
IUPAC Name This compound[4]
SMILES CC1=C(C)C(Br)=C(N)C(Br)=C1C[4]
InChI Key MWKUZGOLAYCHFG-UHFFFAOYSA-N[1]

Physical Properties

The physical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Melting Point 163-165 °C
Boiling Point (Predicted) 328.9 ± 37.0 °C at 760 mmHg
Density (Predicted) 1.694 ± 0.06 g/cm³
Appearance Likely a solid at room temperature, given the melting point.
Solubility Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, and acetone, similar to other polysubstituted anilines.[5]

Synthesis and Purification

The primary synthetic route to this compound is the electrophilic bromination of 3,4,5-trimethylaniline. The strongly activating and ortho-, para-directing amino group, in conjunction with the steric hindrance and electronic effects of the methyl groups, directs the bromine atoms to the 2 and 6 positions.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

This protocol is based on general methods for the dibromination of anilines.[6][7]

Materials:

  • 3,4,5-trimethylaniline

  • N-Bromosuccinimide (NBS) or Bromine

  • Chloroform or Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Equipment for column chromatography or recrystallization

Procedure:

  • Dissolve 3,4,5-trimethylaniline (1 equivalent) in chloroform or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (2 equivalents) or bromine (2 equivalents) in the same solvent to the cooled aniline solution via a dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Recrystallization (Analogous Procedure)

This protocol is based on the purification of a similar compound, 2,6-dibromo-4-methylaniline.[8]

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Slowly add hot water to the solution until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Diagrams of Experimental Workflows

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product reactant1 3,4,5-Trimethylaniline reaction Electrophilic Aromatic Substitution reactant1->reaction reactant2 Brominating Agent (e.g., NBS) reactant2->reaction solvent Solvent (e.g., Chloroform) solvent->reaction quench Quench (NaHCO3 soln) reaction->quench extract Extraction quench->extract dry Drying (Na2SO4) extract->dry evaporate Solvent Evaporation dry->evaporate purify Recrystallization or Column Chromatography evaporate->purify product 2,6-Dibromo-3,4,5- trimethylaniline purify->product

Caption: Synthetic workflow for this compound.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_other Other Analyses sample Purified Sample of This compound nmr NMR Spectroscopy (1H and 13C) sample->nmr ir FTIR Spectroscopy sample->ir ms Mass Spectrometry sample->ms gc Gas Chromatography (GC) sample->gc hplc High-Performance Liquid Chromatography (HPLC) sample->hplc mp Melting Point Determination sample->mp elemental Elemental Analysis sample->elemental

References

2,6-Dibromo-3,4,5-trimethylaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3,4,5-trimethylaniline, a halogenated aromatic amine of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific biological data for this compound is not extensively available in current literature, this guide explores the synthesis of structurally similar compounds and the general biological activities associated with substituted anilines, offering a predictive context for its potential applications.

Chemical and Physical Properties

This compound is a substituted aniline featuring two bromine atoms and three methyl groups on the benzene ring. These substitutions significantly influence its steric and electronic properties, making it a valuable intermediate in specialized organic synthesis.

PropertyValueReference
CAS Number 68818-73-5[1]
Molecular Weight 293.00 g/mol [2]
Molecular Formula C₉H₁₁Br₂N[2]

Synthesis and Experimental Protocols

General Experimental Protocol for Bromination of Anilines

Disclaimer: The following are generalized procedures and may require optimization for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling bromine and other hazardous reagents.

Method 1: Bromination using Bromine in Acetic Acid

This is a classical method for the bromination of activated aromatic rings like anilines.

  • Reagents and Materials:

    • Substituted Aniline (e.g., 3,4,5-trimethylaniline)

    • Glacial Acetic Acid

    • Bromine

    • Sodium bisulfite solution

    • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Dissolve the substituted aniline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the mixture in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled aniline solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture into a beaker containing cold water.

    • To quench the excess bromine, add a sodium bisulfite solution until the orange color disappears.

    • The precipitated product is then collected by filtration, washed with water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[3]

Method 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a milder and more selective brominating agent compared to elemental bromine.

  • Reagents and Materials:

    • Substituted Aniline

    • N-Bromosuccinimide (NBS)

    • Solvent (e.g., Dichloromethane, Acetonitrile)

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the substituted aniline in a suitable solvent in a round-bottom flask.

    • Add N-Bromosuccinimide in portions to the solution at room temperature with stirring.

    • Monitor the reaction by TLC. The reaction time can vary depending on the reactivity of the substrate.

    • Upon completion, the reaction mixture is typically washed with water and a saturated solution of sodium thiosulfate to remove unreacted NBS and succinimide byproduct.

    • The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification is typically performed by column chromatography or recrystallization.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound Start Start: 3,4,5-trimethylaniline Bromination Electrophilic Bromination Start->Bromination Brominating Agent (e.g., Br₂, NBS) Workup Aqueous Workup & Quenching Bromination->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product Product: 2,6-Dibromo-3,4,5- trimethylaniline Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways (Inferred)

Direct experimental data on the biological activity and signaling pathway involvement of this compound is scarce in the public domain. However, the broader class of substituted anilines and halogenated aromatic compounds has been the subject of extensive research in drug discovery.

General Biological Activities of Substituted Anilines

Substituted anilines are privileged scaffolds in medicinal chemistry and have been investigated for a wide range of biological activities, including:

  • Anticancer Activity: Many aniline derivatives have been synthesized and evaluated as potential anticancer agents.[4] Their mechanisms of action are diverse and can involve the inhibition of kinases, disruption of microtubule dynamics, or induction of apoptosis.

  • Antimicrobial Activity: The aniline moiety is present in numerous compounds exhibiting antibacterial and antifungal properties.

  • Enzyme Inhibition: Substituted anilines can be designed to fit into the active sites of various enzymes, leading to their inhibition. This is a common strategy in the development of drugs for a multitude of diseases.

It is important to note that the biological activity of a specific substituted aniline is highly dependent on the nature and position of the substituents on the aromatic ring.

Role of Halogenation in Drug Design

The introduction of halogen atoms, such as bromine, into a molecule is a common strategy in medicinal chemistry to modulate its pharmacokinetic and pharmacodynamic properties.[5][6] Bromine substitution can influence:

  • Lipophilicity: Affecting the compound's ability to cross cell membranes.

  • Metabolic Stability: Potentially blocking sites of metabolic degradation.

  • Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.

Hypothetical Signaling Pathway Involvement

Given the lack of specific data, any discussion of signaling pathway involvement remains speculative. Based on the activities of other substituted anilines, this compound could potentially interact with pathways involved in cell proliferation, apoptosis, or inflammation. However, without experimental evidence, no definitive pathway can be described.

G cluster_logical Logical Relationship of Research Compound 2,6-Dibromo-3,4,5- trimethylaniline Synthesis Chemical Synthesis (Bromination) Compound->Synthesis Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization BioAssay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->BioAssay Pathway Signaling Pathway Elucidation BioAssay->Pathway DrugDev Lead Optimization & Drug Development Pathway->DrugDev

Caption: A logical workflow for the research and development of novel chemical entities.

Conclusion

This compound is a chemical entity with potential for applications in synthetic chemistry, particularly as a sterically hindered building block. While its specific biological profile remains to be elucidated, the known activities of related substituted anilines and halogenated compounds suggest that it could be a valuable starting point for the design of new therapeutic agents. Further research is required to determine its precise biological functions and to explore its potential in drug development. This guide serves as a foundational resource for researchers interested in pursuing studies on this and related compounds.

References

Crystal Structure of 2,6-Dibromo-4-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, the crystal structure of 2,6-Dibromo-3,4,5-trimethylaniline is not publicly available in crystallographic databases. This guide provides a detailed analysis of the crystal structure of the closely related compound, 2,6-Dibromo-4-methylaniline , as a representative example for researchers, scientists, and drug development professionals. The methodologies and data presentation herein serve as a comprehensive template for the analysis of similar halogenated anilines.

Introduction

Substituted anilines are fundamental building blocks in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The introduction of halogen atoms and alkyl groups onto the aniline scaffold significantly influences the molecule's steric and electronic properties, thereby dictating its reactivity and potential applications. This technical guide focuses on the solid-state structure of 2,6-Dibromo-4-methylaniline, a compound that serves as a valuable case study for understanding the structural nuances of polysubstituted anilines. The data and protocols presented are derived from single-crystal X-ray diffraction studies.

Physicochemical Properties

A summary of the key physicochemical properties for 2,6-Dibromo-4-methylaniline is provided below.

PropertyValue
Chemical Formula C₇H₇Br₂N
Molecular Weight 264.96 g/mol
Appearance Colorless needles
CAS Number 6968-24-7

Experimental Protocols

The determination of the crystal structure of 2,6-Dibromo-4-methylaniline involves a series of precise experimental steps, from crystal preparation to data analysis.

Synthesis and Crystallization

The synthesis of 2,6-Dibromo-4-methylaniline is typically achieved through the direct bromination of 4-methylaniline. The general procedure is as follows:

  • Dissolution: 4-methylaniline is dissolved in a suitable solvent, such as acetic acid.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the aniline solution at a controlled temperature. The reaction is monitored until completion.

  • Work-up: The reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield single crystals suitable for X-ray diffraction.[1]

X-ray Data Collection and Structure Refinement

The crystallographic data for 2,6-Dibromo-4-methylaniline were collected using a single-crystal X-ray diffractometer.

  • Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

  • Data Collection: The crystal is maintained at a low temperature (e.g., 200 K) to minimize thermal vibrations. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα).

  • Data Reduction: The collected diffraction intensities are processed to correct for various factors, including absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The workflow for determining the crystal structure is illustrated in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction s1 Dissolve 4-methylaniline s2 Bromination s1->s2 s3 Work-up & Filtration s2->s3 s4 Recrystallization s3->s4 x1 Crystal Mounting s4->x1 Single Crystal x2 Data Collection x1->x2 x3 Data Reduction x2->x3 x4 Structure Solution & Refinement x3->x4 data_analysis Data Analysis x4->data_analysis Crystallographic Data logical_relationship substituents Br and CH3 Substituents molecular_structure Distorted Molecular Geometry substituents->molecular_structure Influence intermolecular_forces N-H...N Hydrogen Bonds molecular_structure->intermolecular_forces Enables crystal_packing Chain-like Crystal Packing intermolecular_forces->crystal_packing Dictates

References

A Technical Guide to 2,6-Dibromo-3,4,5-trimethylaniline for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Commercial Availability, Physicochemical Properties, and Synthetic Methodologies

For researchers, scientists, and professionals in drug development, 2,6-Dibromo-3,4,5-trimethylaniline stands as a significant, sterically hindered building block. Its unique substitution pattern, featuring two bromine atoms ortho to the amino group and three methyl groups, provides distinct steric and electronic properties. These characteristics make it a valuable precursor in the synthesis of complex organic molecules, particularly advanced ligands like N-heterocyclic carbenes (NHCs), which are crucial in modern catalysis.[1] This guide offers a comprehensive overview of its commercial availability, key technical data, and a representative synthetic protocol.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers, typically on a synthesis-on-demand basis or in limited stock quantities. Researchers can procure this compound for research and development purposes, with some suppliers offering various purity grades.

Key Suppliers Include:

  • SynHet: Offers the compound with purity greater than 99%, available in bulk and pre-packaged quantities. They provide various analytical data upon request, including LCMS, GCMS, HPLC, NMR, and FTIR.[2]

  • Benchchem: Lists the compound for research use only.[1]

  • Ambeed (via Fisher Scientific): Provides the product in smaller quantities, such as 1g.[3]

  • Achmem: Supplies the compound and provides basic safety information.[4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound. This information is essential for its application in experimental settings and for its characterization.

PropertyValueSource(s)
CAS Number 68818-73-5[1][2][4][5]
Molecular Formula C₉H₁₁Br₂N[4][6]
Molecular Weight 293.00 g/mol [1][4][6]
Purity >95% - >99% (Varies by supplier)[2]
SMILES String Cc1c(C)c(Br)c(N)c(Br)c1C[2]
InChI Key MWKUZGOLAYCHFG-UHFFFAOYSA-N[1][6]
Storage Conditions 2-8°C, Sealed in dry, Keep in dark place[4]

Note: Detailed spectral data such as ¹H NMR, ¹³C NMR, and IR spectra are often available upon request from the supplier.[2]

Synthetic Protocol: Electrophilic Bromination

The most direct method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, 3,4,5-trimethylaniline.[1] The amino group is a strong ortho-, para- director. Since the para position is blocked by a methyl group, bromination is directed to the two vacant ortho positions (C2 and C6).[1]

Representative Experimental Protocol:

This protocol is a generalized procedure based on methods for similar anilines.

  • Dissolution: Dissolve 3,4,5-trimethylaniline (1 equivalent) in a suitable solvent such as chloroform or acetic acid in a round-bottom flask. Stir the mixture at room temperature for 5-10 minutes to ensure complete dissolution.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the stirred solution. Alternatively, a solution of bromine (2.1 equivalents) in the same solvent can be added dropwise. The reaction is typically exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine. If the reaction was performed in an acidic solvent, neutralize the mixture with a suitable base like sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the synthetic route from 3,4,5-trimethylaniline to the target compound.

Synthesis_Pathway Start 3,4,5-Trimethylaniline Reagent + 2 Br₂ or NBS (Brominating Agent) Start->Reagent Product This compound Reagent->Product Electrophilic Aromatic Substitution

Caption: Synthetic pathway for this compound.

Applications in Research

The primary research application for this compound is as a precursor for synthesizing sterically demanding ligands, especially N-heterocyclic carbenes (NHCs).[1] The bulky 2,6-dibromo-3,4,5-trimethylphenyl group is installed on the nitrogen atoms of the NHC scaffold. This steric hindrance is crucial for stabilizing the resulting metal-NHC complexes and for achieving high efficiency and selectivity in catalytic reactions such as olefin metathesis and cross-coupling reactions.[1] Beyond NHC synthesis, it serves as a versatile intermediate for creating other complex organic molecules where significant steric bulk is a key design feature.[1]

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a highly substituted aromatic amine characterized by a sterically hindered amino group. The presence of two bulky bromine atoms in the ortho positions, combined with three methyl groups on the aromatic ring, profoundly influences the reactivity of the amino functionality. This technical guide provides a comprehensive overview of the chemical behavior of the amino group in this compound, detailing its synthesis, electronic properties, and participation in key chemical transformations. This information is critical for its application as a versatile building block in the synthesis of complex organic molecules, including N-heterocyclic carbene (NHC) ligands and other fine chemicals.

Synthesis and Physicochemical Properties

The primary route to this compound involves the direct bromination of 3,4,5-trimethylaniline. The strongly activating amino group directs the electrophilic substitution to the ortho positions, leading to the dibrominated product.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 68818-73-5
Molecular Formula C₉H₁₁Br₂N
Molecular Weight 293.00 g/mol
Melting Point 163-165 °C
Boiling Point 328.9±37.0 °C (Predicted)
Density 1.694±0.06 g/cm³ (Predicted)

Reactivity of the Amino Group

The reactivity of the amino group in this compound is a delicate interplay of electronic and steric effects. The amino group is a powerful electron-donating group, increasing the electron density of the aromatic ring. However, the two ortho bromine atoms create significant steric hindrance, which can limit the accessibility of the nitrogen lone pair to incoming electrophiles and reagents.

Acylation

Experimental Protocol: General Procedure for N-Acetylation of Sterically Hindered Anilines

A plausible experimental approach for the N-acetylation of this compound would involve reacting it with a strong acylating agent under forcing conditions.

  • Reaction: N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide can be synthesized by reacting this compound with acetic anhydride.

  • Procedure: To a solution of this compound in a suitable solvent (e.g., pyridine or glacial acetic acid), an excess of acetic anhydride is added. The reaction mixture is heated to reflux for several hours to overcome the steric hindrance. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the N-acetylated product. The solid is then collected by filtration, washed with water, and purified by recrystallization.

Table 2: Predicted Spectroscopic Data for N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

Spectroscopic DataPredicted Values
¹H NMR Signals for the acetyl group (CH₃), the aromatic methyl groups, and the NH proton.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and methyl carbons.
IR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.
Alkylation

Similar to acylation, the N-alkylation of this compound is expected to be difficult due to steric hindrance. The use of highly reactive alkylating agents and forcing conditions would likely be necessary.

Experimental Protocol: General Procedure for N-Methylation of Sterically Hindered Anilines

A potential method for the N-methylation of this compound could employ a strong methylating agent like methyl iodide or dimethyl sulfate.

  • Reaction: N-Methyl-2,6-Dibromo-3,4,5-trimethylaniline and N,N-Dimethyl-2,6-Dibromo-3,4,5-trimethylaniline could be synthesized by reacting the parent aniline with a methylating agent.

  • Procedure: this compound is dissolved in a polar aprotic solvent such as DMF or DMSO. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the amino group. A methylating agent (e.g., methyl iodide) is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC. Work-up typically involves quenching the reaction with water and extracting the product with an organic solvent. Purification can be achieved by column chromatography. It is anticipated that achieving exhaustive methylation to the tertiary amine would be particularly challenging.

Diazotization and Sandmeyer Reaction

Diazotization of the amino group to form a diazonium salt is a versatile synthetic transformation for anilines. The resulting diazonium salt can be converted to a wide range of functional groups via Sandmeyer or related reactions. For weakly basic and sterically hindered anilines, diazotization often requires strong acidic media.

Experimental Protocol: General Procedure for Diazotization and Subsequent Sandmeyer Reaction

  • Reaction: The amino group of this compound can be converted to a diazonium salt, which can then be substituted by various nucleophiles.

  • Procedure: this compound is suspended in a strongly acidic solution (e.g., concentrated sulfuric acid or a mixture of acetic acid and propionic acid) at low temperature (0-5 °C). A solution of sodium nitrite in concentrated sulfuric acid ("nitrosylsulfuric acid") is added dropwise while maintaining the low temperature. The formation of the diazonium salt can be monitored by a spot test with a coupling agent (e.g., 2-naphthol solution).

  • Sandmeyer Reaction (e.g., Bromination): The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction is typically warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the corresponding aryl bromide, with the evolution of nitrogen gas. The product is then isolated by extraction and purified.

Application in the Synthesis of N-Heterocyclic Carbene (NHC) Ligands

The sterically demanding nature of this compound makes it an attractive precursor for the synthesis of bulky N-heterocyclic carbene (NHC) ligands. These ligands are widely used in organometallic chemistry and catalysis.

Workflow for NHC Ligand Synthesis

NHC_Synthesis Aniline 2,6-Dibromo-3,4,5- trimethylaniline Diimine Diimine Intermediate Aniline->Diimine Glyoxal Glyoxal Glyoxal->Diimine Cyclization Cyclization (e.g., with chloromethyl ethyl ether) Diimine->Cyclization Imidazolium Imidazolium Salt (NHC Precursor) Cyclization->Imidazolium Deprotonation Deprotonation (with strong base) Imidazolium->Deprotonation NHC N-Heterocyclic Carbene Deprotonation->NHC

Caption: General workflow for the synthesis of an N-heterocyclic carbene (NHC) ligand from this compound.

Experimental Protocol: Synthesis of a Diimine Intermediate

  • Reaction: Condensation of this compound with glyoxal to form the corresponding diimine.

  • Procedure: To a solution of this compound (2 equivalents) in a suitable solvent like methanol or ethanol, an aqueous solution of glyoxal (1 equivalent) is added. A catalytic amount of acid (e.g., formic acid) is often used. The reaction mixture is stirred at room temperature for several hours. The resulting diimine precipitate is typically collected by filtration and can be used in the next step without further purification.

Conclusion

The amino group of this compound exhibits a reactivity profile that is significantly modulated by the pronounced steric hindrance imposed by the ortho-bromo substituents. While this steric bulk can impede standard reactions like acylation and alkylation, requiring more forcing conditions, it also makes this compound a valuable precursor for the synthesis of sterically demanding structures such as bulky NHC ligands. The diazotization of this aniline, although requiring strong acid conditions, opens up pathways to a variety of other functionalized derivatives through Sandmeyer and related reactions. A thorough understanding of the interplay between the electronic nature of the amino group and the steric environment is crucial for the effective utilization of this compound in synthetic organic chemistry and drug development. Further research into the specific reaction conditions and quantitative yields for various transformations of this compound will undoubtedly expand its utility as a versatile synthetic building block.

References

Electrophilic Substitution Reactions on 2,6-Dibromo-3,4,5-trimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dibromo-3,4,5-trimethylaniline is a highly substituted aromatic amine with significant steric hindrance around the aniline functional group. This technical guide provides an in-depth analysis of the potential for electrophilic substitution reactions on this molecule. Due to the unique substitution pattern, the reactivity of the aromatic ring is significantly influenced by the interplay of activating and deactivating groups, as well as severe steric constraints. This document outlines the theoretical basis for such reactions, predicts the most likely outcomes, and provides hypothetical experimental protocols based on reactions with analogous compounds. The information presented herein is intended to guide researchers in designing synthetic routes involving this and similar sterically encumbered anilines.

Theoretical Analysis of Reactivity

The propensity of this compound to undergo electrophilic aromatic substitution is governed by the electronic and steric effects of its substituents.

  • Amino Group (-NH₂): The amino group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the aromatic ring through resonance.

  • Methyl Groups (-CH₃): The three methyl groups at the 3, 4, and 5 positions are weakly activating and ortho, para-directing through an inductive effect.

  • Bromo Groups (-Br): The two bromine atoms at the 2 and 6 positions are deactivating due to their electron-withdrawing inductive effect, but they are also ortho, para-directing because of their ability to donate electron density through resonance.

The cumulative effect of these substituents suggests that the aromatic ring is, on balance, activated towards electrophilic attack. However, the directing effects are largely moot as all available positions are substituted. The key challenge in performing electrophilic substitution on this molecule is the immense steric hindrance. The two bromine atoms flanking the amino group, along with the adjacent methyl groups, create a crowded environment that severely restricts the approach of an electrophile.

G NH2 NH2 Activating Activating NH2->Activating Strong Steric_Hindrance Steric_Hindrance NH2->Steric_Hindrance Reactivity_Increase Increased Nucleophilicity Activating->Reactivity_Increase Favors Reaction Me Me Me->Activating Weak Me->Steric_Hindrance Br Br Br->Activating Weak (Resonance) Deactivating Deactivating Br->Deactivating Moderate Br->Steric_Hindrance Reactivity_Decrease Decreased Reactivity Deactivating->Reactivity_Decrease Hinders Reaction Steric_Hindrance->Reactivity_Decrease Strongly Hinders Reaction

Potential Electrophilic Substitution Reactions

Given the steric hindrance, electrophilic substitution on this compound is expected to be challenging and likely require forcing conditions. The most probable, albeit difficult, reactions are nitration and further halogenation. Friedel-Crafts reactions and sulfonation are anticipated to be particularly problematic.

Nitration

Direct nitration of anilines is often complicated by oxidation of the amino group. Therefore, it is standard practice to protect the amino group as an acetanilide before proceeding with nitration. For this compound, this would be the recommended first step.

Based on studies of similar compounds, such as 2,6-dichloroacetanilide, nitration is expected to occur at the position meta to the activating acetamido group. In the case of N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide, the only available position for substitution is the remaining hydrogen on the ring, which is meta to the directing groups. However, the severe steric hindrance from the ortho bromine and methyl groups would likely lead to very low yields.

Table 1: Predicted Outcome of Nitration

ElectrophileReagentsProtecting GroupPredicted ProductExpected Yield
NO₂⁺HNO₃, H₂SO₄Acetyl (-COCH₃)N-(2,6-dibromo-4-nitro-3,4,5-trimethylphenyl)acetamideVery Low
Halogenation

Further halogenation of this compound would also be challenging due to the existing high degree of substitution and steric hindrance. If a reaction were to occur, it would likely require harsh conditions and a potent halogenating agent. The position of further substitution is not immediately obvious and would be highly dependent on the specific reaction conditions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions on anilines are generally not feasible without protection of the amino group.[1] The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the aromatic ring towards electrophilic substitution.[1]

Even with the amino group protected as an acetanilide, Friedel-Crafts reactions on N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide are expected to be unsuccessful. The combination of the deactivating effect of the acetamido group under acidic conditions and the extreme steric hindrance would likely prevent the reaction from proceeding.

Sulfonation

Similar to nitration and Friedel-Crafts reactions, sulfonation of anilines requires protection of the amino group. The reaction is typically carried out by heating the corresponding anilinium salt with sulfuric acid. However, the steric hindrance in this compound would likely inhibit the formation of the sulfonic acid derivative.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard procedures for similar, less-hindered anilines. These should be considered starting points for optimization, and researchers should anticipate low yields and the need for forcing conditions.

Acetylation of this compound

Objective: To protect the amino group as an acetanilide to prevent oxidation and deactivation in subsequent electrophilic substitution reactions.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add sodium acetate (1.2 eq) to the solution.

  • Slowly add acetic anhydride (1.5 eq) to the reaction mixture with stirring.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide.

G start Start dissolve Dissolve this compound in glacial acetic acid start->dissolve add_naoac Add sodium acetate dissolve->add_naoac add_ac2o Slowly add acetic anhydride add_naoac->add_ac2o reflux Heat at reflux for 2 hours add_ac2o->reflux cool Cool reaction mixture reflux->cool precipitate Pour into ice-water cool->precipitate filter Collect precipitate by filtration precipitate->filter wash_dry Wash with cold water and dry filter->wash_dry end N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide wash_dry->end

Nitration of N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide (Hypothetical)

Objective: To introduce a nitro group onto the aromatic ring of the protected aniline.

Materials:

  • N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

Procedure:

  • Carefully dissolve N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Slowly add a cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect any precipitate by filtration, wash thoroughly with cold water, and dry.

  • Purify the product by column chromatography or recrystallization.

Table 2: Hypothetical Reagent Quantities for Nitration

ReagentMolar Eq.M.W. ( g/mol )Amount (for 1g starting material)
N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide1.0335.041.0 g
Fuming Nitric Acid (90%)1.163.01~0.21 mL
Concentrated Sulfuric Acid (98%)-98.08~5 mL

Conclusion

Electrophilic substitution reactions on this compound are severely hampered by the high degree of substitution and significant steric hindrance. While the electronic effects of the substituents suggest an activated ring, the physical blockade of the reactive sites is the dominant factor. Protection of the amino group is a prerequisite for most electrophilic substitutions to prevent undesirable side reactions. Even with protection, reactions like nitration are expected to proceed with very low yields, and Friedel-Crafts reactions are likely to be unsuccessful. Researchers working with this substrate should be prepared for challenging reactions that require careful optimization and potentially harsh conditions to achieve even modest yields of the desired products. This guide provides a theoretical framework and starting point for such investigations.

References

An In-depth Technical Guide on the Theoretical Electronic Structure of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electronic structure of 2,6-Dibromo-3,4,5-trimethylaniline, a halogenated aromatic amine with potential applications in pharmaceutical and materials science. Due to the limited availability of direct theoretical studies on this specific molecule, this paper outlines a robust computational approach based on Density Functional Theory (DFT) for its characterization. This guide details the proposed computational methodology, the expected electronic and structural properties, and the synthesis protocol for the compound. The information is presented to facilitate further research and application development by providing a foundational understanding of the molecule's electronic characteristics.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including dyes, pharmaceuticals, and polymers. The introduction of halogen and alkyl substituents onto the aniline scaffold can significantly modulate its electronic properties, reactivity, and biological activity. This compound is a polysubstituted aniline whose electronic structure is of interest for understanding its chemical behavior and for the rational design of new molecules with desired properties.

This guide presents a theoretical framework for the investigation of the electronic structure of this compound. The subsequent sections will cover the synthetic route to obtain this compound and a detailed protocol for a proposed computational study to elucidate its geometric and electronic properties. The expected outcomes of these theoretical calculations, such as optimized molecular geometry, atomic charge distribution, and frontier molecular orbital analysis, are discussed.

Synthesis of this compound

The primary synthetic route to this compound is through the direct electrophilic bromination of 3,4,5-trimethylaniline[1]. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In the case of 3,4,5-trimethylaniline, the para position is occupied by a methyl group, thus directing the bromine atoms to the two available ortho positions.

Experimental Protocol: Bromination of 3,4,5-trimethylaniline

Materials:

  • 3,4,5-trimethylaniline

  • Bromine (Br₂)

  • A suitable solvent such as acetic acid or chloroform

  • Sodium thiosulfate solution (for quenching)

  • Anhydrous sodium sulfate (for drying)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolve 3,4,5-trimethylaniline in the chosen solvent (e.g., acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be carried out under a fume hood.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of bromine (2 equivalents) dissolved in the same solvent to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to yield the pure compound.

Theoretical Electronic Structure Analysis

As no specific theoretical studies on this compound are currently available in the public domain, this section outlines a proposed computational study based on methodologies successfully applied to similar substituted anilines.

Computational Methodology

The electronic structure calculations for this compound can be effectively performed using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable functional for such systems. A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good balance between accuracy and computational cost.

Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS would be appropriate for these calculations.

Workflow:

  • Geometry Optimization: The initial molecular structure of this compound will be built and optimized without any symmetry constraints to find the global minimum on the potential energy surface. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

  • Electronic Properties: Following geometry optimization, single-point energy calculations will be performed to determine various electronic properties, including:

    • Mulliken atomic charges to understand the charge distribution within the molecule.

    • Energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to determine the electronic band gap and assess the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

The logical workflow for this proposed computational study is depicted in the diagram below.

Computational_Workflow A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum Energy Structure) C->D E Single-Point Energy Calculation D->E F Analysis of Electronic Properties E->F G Mulliken Atomic Charges F->G H HOMO-LUMO Analysis F->H I Molecular Electrostatic Potential (MEP) F->I J Interpretation and Reporting G->J H->J I->J

Computational Chemistry Workflow
Expected Results

The proposed theoretical calculations are expected to provide valuable insights into the electronic structure of this compound. The results would be presented in the following structured tables.

Table 1: Optimized Geometric Parameters This table would summarize the key bond lengths, bond angles, and dihedral angles of the optimized molecular structure. These parameters provide a detailed three-dimensional representation of the molecule and can be compared with experimental crystallographic data if available.

Parameter Value (Å or Degrees)
Bond Lengths (Å)
C-NCalculated Value
C-BrCalculated Value
C-C (aromatic)Calculated Value
C-C (methyl)Calculated Value
N-HCalculated Value
C-H (aromatic)Calculated Value
C-H (methyl)Calculated Value
Bond Angles (Degrees)
C-N-CCalculated Value
C-C-BrCalculated Value
C-C-C (aromatic)Calculated Value
H-N-HCalculated Value
Dihedral Angles (Degrees)
Br-C-C-NCalculated Value
C-C-N-HCalculated Value

Table 2: Mulliken Atomic Charges This table would present the calculated Mulliken charges on each atom in the molecule. This data is crucial for understanding the charge distribution and identifying reactive sites.

Atom Mulliken Charge (a.u.)
NCalculated Value
C (attached to N)Calculated Value
C (attached to Br)Calculated Value
BrCalculated Value
C (methyl)Calculated Value
H (amino)Calculated Value
H (methyl)Calculated Value

Table 3: Frontier Molecular Orbital Energies This table would list the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap. These values are fundamental in predicting the chemical reactivity, kinetic stability, and electronic transitions of the molecule.

Parameter Energy (eV)
HOMOCalculated Value
LUMOCalculated Value
Energy Gap (ΔE)Calculated Value

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2,6-Dibromo-3,4,5-trimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted 2,6-dibromo-3,4,5-trimethylaniline derivatives, which are valuable building blocks in medicinal chemistry and materials science. The sterically hindered and electronically modulated nature of these compounds makes them attractive scaffolds for the development of novel pharmaceuticals and functional materials.

The synthesis involves a two-step process: the initial preparation of the core intermediate, this compound, followed by N-substitution through either alkylation or arylation.

Synthesis of the Core Intermediate: this compound

The foundational step in the synthesis of the target derivatives is the preparation of this compound. This is achieved through the direct electrophilic bromination of 3,4,5-trimethylaniline. The amino group of the aniline is a strong activating group, directing the bromine atoms to the ortho positions.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of anilines.

Materials:

  • 3,4,5-Trimethylaniline

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethylaniline (1.0 eq.) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 eq.) in dichloromethane to the stirred aniline solution via the dropping funnel. The addition should be done at a rate that maintains the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Alkylation of this compound

The introduction of alkyl substituents on the nitrogen atom can be achieved through various methods. A common approach involves the reaction with alkyl halides in the presence of a base. Due to the steric hindrance around the amino group, more forcing conditions (e.g., higher temperatures, stronger bases) may be required compared to less substituted anilines.

Protocol 2: General Procedure for N-Alkylation with Alkyl Halides

This protocol is a general method for the N-alkylation of anilines and may require optimization for specific substrates.[1][2]

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 2.0 eq.)

  • A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (2.0 - 3.0 eq.)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen solvent.

  • Add the base to the solution and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the suspension.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Arylation of this compound

The state-of-the-art method for the formation of a C-N bond between an aniline and an aryl halide is the Buchwald-Hartwig amination.[3][4] This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. The choice of ligand is crucial for the success of the reaction, especially with sterically hindered substrates.

Protocol 3: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a general framework for the Buchwald-Hartwig amination.[3][4]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 - 1.2 eq.)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • A suitable base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄)) (1.5 - 2.5 eq.)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for reactions under inert atmosphere

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Add this compound (1.0 eq.) and the aryl halide.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary

The following table summarizes representative yields for the synthesis of the core intermediate and N-substituted derivatives of analogous, sterically hindered anilines. Note that yields for the N-substitution of this compound may vary depending on the specific substrate and reaction conditions.

Reaction Substrate 1 Substrate 2 Product Conditions Yield (%) Reference
Bromination p-ToluidineN-Bromosuccinimide2,6-Dibromo-4-methylanilineChloroform, RT, 0.5h75Analogous Synthesis
N-Alkylation AnilineBenzyl alcoholN-BenzylanilineIr(III) catalyst, KOtBu, 120°C, 24h95Representative N-Alkylation[5]
N-Alkylation 2,4-DimethylanilineBenzyl alcoholN-Benzyl-2,4-dimethylanilineIr(III) catalyst, KOtBu, 120°C, 24hLower conversionSterically Hindered Example[5]
N-Arylation 2,6-Dibromoaniline4-Methylphenyl boronic acid2,6-Bis(4-methylphenyl)anilinePd(OAc)₂, aq. DMF96Suzuki Coupling of a similar core[6]
N-Arylation 2,6-Dibromoaniline4-Methoxyphenyl boronic acid2,6-Bis(4-methoxyphenyl)anilinePd(OAc)₂, aq. DMF62Suzuki Coupling of a similar core[6]

Visualizations

Synthetic Workflow

Synthetic_Workflow A 3,4,5-Trimethylaniline B This compound A->B Bromination C N-Alkyl-2,6-dibromo- 3,4,5-trimethylaniline B->C N-Alkylation D N-Aryl-2,6-dibromo- 3,4,5-trimethylaniline B->D N-Arylation (Buchwald-Hartwig) R1 Br₂ R2 Alkyl Halide (R-X) + Base R3 Aryl Halide (Ar-X) + Pd Catalyst, Ligand, Base

Caption: Overall synthetic workflow for N-substituted derivatives.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex LnP(II)d(Ar)(X) Pd0->OA_complex Oxidative Addition Amine_complex [LnP(II)d(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex LnP(II)d(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination ArNR2 Ar-NR₂ HBase [H-Base]⁺X⁻ ArX Ar-X R2NH R₂NH Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 2,6-Dibromo-3,4,5-trimethylaniline as a key precursor. This sterically hindered aniline serves as a versatile building block for the construction of diverse molecular architectures relevant to medicinal chemistry and materials science.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The following protocol outlines a general method for the synthesis of 2-substituted benzoxazoles from this compound. The strategy involves an initial acylation of the aniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide and subsequent cyclization to 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole

This two-step protocol first involves the acylation of this compound, followed by a copper-catalyzed intramolecular cyclization to form the benzoxazole ring system.

Step 1: Synthesis of N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

  • Materials:

    • This compound (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (catalytic amount)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve this compound in dichloromethane.

    • Add a catalytic amount of pyridine to the solution.

    • Slowly add acetic anhydride to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole

  • Materials:

    • N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • 1,10-Phenanthroline (0.2 eq)

    • Cesium carbonate (Cs₂CO₃) (2.0 eq)

    • Toluene

  • Procedure:

    • To a sealed tube, add N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide, CuI, 1,10-phenanthroline, and Cs₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous toluene to the mixture.

    • Heat the reaction mixture at 110-120 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamideThis compoundAcetic anhydride, PyridineDCM0 - RT4-685-95
7-Bromo-4,5,6-trimethyl-1,3-benzoxazoleN-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamideCuI, 1,10-Phenanthroline, Cs₂CO₃Toluene110-12012-2460-75

Reaction Pathway

benzoxazole_synthesis start This compound intermediate N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide start->intermediate Acetic anhydride, Pyridine, DCM product 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole intermediate->product CuI, 1,10-Phenanthroline, Cs2CO3, Toluene

Caption: Synthesis of 7-Bromo-4,5,6-trimethyl-1,3-benzoxazole.

Synthesis of Substituted Quinazolinones

Quinazolinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. The following protocol describes a method for the synthesis of 3-substituted-6,8-dibromo-5,7-dimethylquinazolin-4(3H)-ones starting from this compound.

Experimental Protocol: Synthesis of 2-Amino-3,5-dibromo-4,6-dimethylbenzamide and subsequent cyclization to 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one

This protocol involves the initial formation of a benzamide intermediate followed by a cyclization reaction with an appropriate aldehyde.

Step 1: Synthesis of 2-Amino-3,5-dibromo-4,6-dimethylbenzamide

  • Materials:

    • This compound (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.0 eq)

    • Ammonium cerium(IV) nitrate (CAN) (catalytic)

    • Acetonitrile

  • Procedure:

    • Dissolve this compound in acetonitrile.

    • Add N-Bromosuccinimide and a catalytic amount of CAN.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium thiosulfate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one

  • Materials:

    • 2-Amino-3,5-dibromo-4,6-dimethylbenzamide (1.0 eq)

    • Benzaldehyde (1.2 eq)

    • Copper(II) chloride (CuCl₂) (3.0 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-Amino-3,5-dibromo-4,6-dimethylbenzamide and benzaldehyde in ethanol.

    • Reflux the mixture for 3 hours.

    • Add CuCl₂ to the reaction mixture and continue refluxing for another 3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and filter the precipitate.

    • Wash the solid with cold ethanol and recrystallize from hot ethanol to obtain the pure product.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
2-Amino-3,5-dibromo-4,6-dimethylbenzamideThis compoundNBS, CANAcetonitrileRT8-1270-80
6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one2-Amino-3,5-dibromo-4,6-dimethylbenzamideBenzaldehyde, CuCl₂EthanolReflux665-75

Reaction Workflow

quinazolinone_synthesis cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization start This compound reagents1 NBS, CAN, Acetonitrile start->reagents1 intermediate 2-Amino-3,5-dibromo-4,6-dimethylbenzamide reagents1->intermediate intermediate2 2-Amino-3,5-dibromo-4,6-dimethylbenzamide reagents2 Benzaldehyde, CuCl2, Ethanol intermediate2->reagents2 product 6,8-Dibromo-5,7-dimethyl-3-phenylquinazolin-4(3H)-one reagents2->product

Caption: Synthesis of a substituted quinazolinone.

Synthesis of N-Aryl Carbamates and Ureas

N-Aryl carbamates and ureas are valuable intermediates in organic synthesis and can serve as precursors to various heterocyclic systems.

Experimental Protocol: Synthesis of Ethyl N-(2,6-dibromo-3,4,5-trimethylphenyl)carbamate

  • Materials:

    • This compound (1.0 eq)

    • Ethyl chloroformate (1.2 eq)

    • Triethylamine (1.5 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve this compound in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventTemp (°C)Time (h)Yield (%)
Ethyl N-(2,6-dibromo-3,4,5-trimethylphenyl)carbamateThis compoundEthyl chloroformate, TriethylamineTHF0 - RT12-1680-90

Logical Relationship of Synthesis

carbamate_synthesis aniline This compound reagents Ethyl Chloroformate Triethylamine aniline->reagents product Ethyl N-(2,6-dibromo-3,4,5-trimethylphenyl)carbamate reagents->product byproduct Triethylamine Hydrochloride reagents->byproduct

Caption: Synthesis of an N-aryl carbamate.

These protocols provide a foundation for the utilization of this compound in the synthesis of a variety of heterocyclic compounds. The reaction conditions can be further optimized for specific substrates and desired products. Researchers are encouraged to adapt these methods to their specific synthetic goals.

Application of 2,6-Dibromo-3,4,5-trimethylaniline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a halogenated and alkyl-substituted aromatic amine. While its direct applications in materials science are not extensively documented in publicly available literature, its molecular structure suggests significant potential as a monomer for the synthesis of advanced functional polymers, particularly conductive polymers. The presence of bromine atoms and methyl groups on the aniline ring is expected to influence the electronic, optical, and solubility properties of the resulting polymers, making them interesting candidates for various applications in electronics, sensors, and coatings.

This document provides an overview of the potential applications of this compound in materials science, based on the known chemistry of similar substituted anilines. It also includes detailed, representative experimental protocols for the synthesis and characterization of poly(this compound).

Potential Applications in Materials Science

The unique substitution pattern of this compound suggests its utility in the following areas:

  • Conductive Polymers: As a derivative of aniline, it can be polymerized to form a substituted polyaniline. The electronic properties of polyaniline, a well-known conducting polymer, can be tuned by introducing substituents on the aromatic ring. The electron-withdrawing bromine atoms and electron-donating methyl groups on the this compound monomer are expected to modulate the conductivity and redox potentials of the resulting polymer.

  • Organic Semiconductors: Substituted polyanilines can exhibit semiconducting properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The substituents can influence the polymer's band gap, charge carrier mobility, and morphology, which are critical parameters for device performance.

  • Corrosion-Resistant Coatings: Polyaniline and its derivatives are known to provide effective corrosion protection for metals. Polymers derived from this compound could form dense, adherent, and hydrophobic coatings, offering enhanced protection against corrosive environments.

  • Sensors: The conductivity of polyanilines is sensitive to their chemical environment. This property can be exploited for the development of chemical sensors for detecting various analytes, such as gases and ions. The specific substituents on the aniline ring can impart selectivity towards certain analytes.

Data Presentation: Properties of Substituted Polyanilines

PolymerOxidantConductivity (S cm⁻¹)Reference
Poly(2-chloroaniline)(NH₄)₂S₂O₈1.32 x 10⁻³[1]
Poly(2-fluoroaniline)FeCl₃Lower than P2ClAn[1]
Poly(2-bromoaniline)Not specifiedLower than PANI[2]

Note: The conductivity of substituted polyanilines is highly dependent on the nature and position of the substituent, the oxidant used for polymerization, and the doping level.

Experimental Protocols

The following are representative protocols for the chemical and electrochemical polymerization of substituted anilines, which can be adapted for this compound.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(substituted aniline) via chemical oxidation using ammonium persulfate as the oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a reaction vessel. The monomer-to-acid molar ratio can be varied to optimize the reaction.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve ammonium persulfate in 1 M HCl to create an oxidant solution. The molar ratio of oxidant to monomer is typically between 0.5 and 1.5.

  • Slowly add the oxidant solution dropwise to the monomer solution under continuous stirring.

  • Maintain the reaction temperature at 0-5 °C and continue stirring for 24 hours. The solution should gradually change color, indicating polymerization.

  • After 24 hours, collect the polymer precipitate by filtration.

  • Wash the precipitate repeatedly with 1 M HCl and then with methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol describes the synthesis of a poly(substituted aniline) film on an electrode surface via electrochemical polymerization.

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄, 1 M) (electrolyte)

  • Acetonitrile (solvent)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare an electrolyte solution containing a specific concentration of this compound in a mixture of 1 M H₂SO₄ and acetonitrile.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Perform electropolymerization using a potentiostat/galvanostat. This can be done by cyclic voltammetry (sweeping the potential between, for example, -0.2 V and 1.0 V vs. Ag/AgCl for a number of cycles) or by potentiostatic methods (applying a constant potential).

  • A polymer film will gradually deposit on the surface of the working electrode.

  • After polymerization, rinse the polymer-coated electrode with the electrolyte solution without the monomer and then with deionized water to remove any adsorbed species.

  • Dry the polymer film under a stream of nitrogen.

Mandatory Visualization

Below are diagrams illustrating the logical workflow for the synthesis and characterization of a conductive polymer from this compound.

experimental_workflow start Start: this compound monomer_prep Monomer Purification start->monomer_prep polymerization Polymerization monomer_prep->polymerization chem_poly Chemical Oxidation polymerization->chem_poly Method A electro_poly Electrochemical Polymerization polymerization->electro_poly Method B purification Polymer Purification & Drying chem_poly->purification characterization Characterization electro_poly->characterization purification->characterization structural Structural Analysis (FTIR, NMR) characterization->structural morphological Morphological Analysis (SEM, TEM) characterization->morphological electrochemical Electrochemical Analysis (Cyclic Voltammetry) characterization->electrochemical conductivity Conductivity Measurement characterization->conductivity application Application Testing characterization->application

Caption: General workflow for synthesis and characterization of poly(this compound).

logical_relationship monomer Monomer Structure This compound Key Features: - Bromine atoms - Methyl groups - Amine group properties Influences Polymer Properties - Solubility - Conductivity - Redox Potential - Morphology monomer->properties determines applications Potential Applications - Organic Electronics - Sensors - Anticorrosion Coatings properties->applications enables

Caption: Relationship between monomer structure and potential applications.

References

Application Notes and Protocols: 2,6-Dibromo-3,4,5-trimethylaniline as a Versatile Building Block for Novel N-Heterocyclic Carbene (NHC) Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a highly substituted and sterically hindered aniline derivative that serves as a valuable building block in synthetic organic chemistry.[1][2] Its unique structural features, including the presence of two bromine atoms ortho to the amino group and three methyl groups on the aromatic ring, make it an ideal precursor for the synthesis of novel, bulky N-heterocyclic carbene (NHC) ligands.[1] These ligands are instrumental in the development of highly active and stable transition metal catalysts, particularly for challenging cross-coupling reactions that are fundamental in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the synthesis of a novel NHC ligand derived from this compound and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Application: Synthesis of Sterically Demanding NHC Ligands

The steric bulk provided by the 2,6-dibromo-3,4,5-trimethylphenyl substituents on an NHC ligand is crucial for enhancing the catalytic activity and stability of its metal complexes.[3] This steric hindrance promotes the formation of monoligated, highly reactive catalytic species and facilitates the reductive elimination step in catalytic cycles, leading to higher turnover numbers and efficiency, especially in the coupling of sterically demanding substrates.[3][4]

Herein, we describe the synthesis of a novel, sterically hindered imidazolium salt, 1,3-bis(2,6-dibromo-3,4,5-trimethylphenyl)imidazolium chloride (DBTM-IPr·HCl) , a precursor to the corresponding NHC ligand.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(2,6-dibromo-3,4,5-trimethylphenyl)imidazolium chloride (DBTM-IPr·HCl)

This protocol is adapted from established procedures for the synthesis of similar bulky imidazolium salts.[5][6][7][8]

Step 1: Synthesis of N,N'-bis(2,6-dibromo-3,4,5-trimethylphenyl)ethane-1,2-diimine

A round-bottom flask is charged with this compound (2 equivalents), methanol, and a catalytic amount of formic acid. The mixture is stirred at room temperature, and glyoxal (40 wt% in water, 1 equivalent) is added dropwise. The reaction is stirred for 3 hours, during which a yellow precipitate forms. The solid is collected by filtration, washed with cold methanol, and dried under vacuum to yield the diimine product.

Step 2: Cyclization to form 1,3-bis(2,6-dibromo-3,4,5-trimethylphenyl)imidazolium chloride

The diimine from Step 1 is dissolved in ethyl acetate in a round-bottom flask and cooled to 0 °C. In a separate flask, paraformaldehyde is treated with 4N HCl in dioxane. This solution is then added to the diimine solution. The resulting mixture is stirred at room temperature for 2 hours. The precipitate is filtered, washed with cold ethyl acetate, and dried under vacuum to afford DBTM-IPr·HCl as a solid.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of Diimine cluster_1 Synthesis of Imidazolium Salt A This compound C N,N'-bis(2,6-dibromo-3,4,5-trimethylphenyl)ethane-1,2-diimine A->C MeOH, Formic Acid, RT, 3h B Glyoxal (40% in H2O) B->C D Diimine Product F DBTM-IPr·HCl D->F Ethyl Acetate, 0°C to RT, 2h E Paraformaldehyde, HCl in Dioxane E->F

Caption: Synthetic scheme for DBTM-IPr·HCl.

Protocol 2: In-situ Generation of the Palladium-NHC Catalyst and Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a sterically hindered aryl chloride with an arylboronic acid using the in-situ generated Palladium-DBTM-IPr catalyst.[2][3][9][10]

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • DBTM-IPr·HCl (0.012 mmol, 1.2 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, arylboronic acid, and K₃PO₄.

  • Add Pd(OAc)₂ and DBTM-IPr·HCl .

  • Add toluene via syringe.

  • Seal the Schlenk tube and stir the reaction mixture at 80 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the biaryl product.

Quantitative Data Presentation

The following table presents representative data for the Suzuki-Miyaura cross-coupling of various aryl chlorides with phenylboronic acid, catalyzed by a generic bulky Pd-NHC complex, demonstrating the potential efficacy of the Pd-DBTM-IPr catalyst system.[2][3][9]

EntryAryl ChlorideProductYield (%)
12-Chloro-1,3-dimethylbenzene2,6-Dimethylbiphenyl95
22-Chloro-1,4-dimethylbenzene2,5-Dimethylbiphenyl98
31-Chloro-2-methoxybenzene2-Methoxybiphenyl92
44-Chlorotoluene4-Methylbiphenyl99
52-Chlorobenzonitrile2-Cyanobiphenyl88

Catalytic Cycle Visualization

The proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction mediated by a Palladium-NHC catalyst is depicted below. The bulky NHC ligand stabilizes the palladium center and facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[4]

G pd0 Pd(0)(NHC) pd2_oa Ar-Pd(II)(NHC)-X pd0->pd2_oa Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)(NHC)-Ar' pd2_oa->pd2_trans Transmetalation (Ar'-B(OH)2, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0

Caption: Suzuki-Miyaura Catalytic Cycle.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, sterically demanding N-heterocyclic carbene ligands. The described imidazolium salt, DBTM-IPr·HCl , is a precursor to a potentially highly effective NHC ligand for palladium-catalyzed cross-coupling reactions. The provided protocols offer a foundation for researchers to synthesize this and similar ligands and explore their applications in catalysis, particularly for the synthesis of complex organic molecules relevant to drug discovery and materials science. The inherent steric bulk and electronic properties of ligands derived from this building block are anticipated to overcome challenges associated with sterically hindered substrates and contribute to the development of more efficient and robust catalytic systems.

References

Application Notes and Protocols: Diazotization of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the diazotization of 2,6-Dibromo-3,4,5-trimethylaniline to form the corresponding diazonium salt. This intermediate is a versatile building block in organic synthesis, particularly for the introduction of various functional groups onto the aromatic ring, which is of significant interest in medicinal chemistry and materials science. The protocol is based on established methods for the diazotization of sterically hindered and electron-rich anilines.

Introduction

Diazotization is a fundamental reaction in organic chemistry where a primary aromatic amine is converted into a diazonium salt by treatment with nitrous acid.[1] The resulting diazonium group can then be replaced by a wide range of nucleophiles, making it a powerful tool for the synthesis of diverse aromatic compounds. The substrate, this compound, presents unique challenges due to the steric hindrance around the amino group from the ortho-dibromo and adjacent methyl substituents. The electron-donating nature of the three methyl groups increases the nucleophilicity of the amino group, which can facilitate the initial nitrosation step.[2] This protocol is designed to address these structural features to achieve an efficient conversion.

Quantitative Data Summary

Due to the lack of specific literature data for the diazotization of this compound, the following table presents typical quantitative parameters for analogous diazotization reactions. These values should be considered as a general guideline and may require optimization for this specific substrate.

ParameterValueNotes
Reactant This compoundM.W.: 293.00 g/mol
Reagent Sodium Nitrite (NaNO₂)M.W.: 69.00 g/mol
Acid Hydrochloric Acid (HCl)Concentrated (37%)
Co-solvent Glacial Acetic AcidTo aid solubility
Temperature 0 - 5 °CCritical for diazonium salt stability
Reaction Time 30 - 60 minutesMonitor by TLC
Typical Yield 85 - 95% (in solution)The diazonium salt is typically used in situ
Purity of Intermediate Not isolatedHighly reactive and potentially explosive

Experimental Protocol

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

Procedure:

  • Preparation of the Aniline Solution:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 2.93 g (10 mmol) of this compound.

    • To the flask, add 20 mL of glacial acetic acid and stir to dissolve the aniline. Gentle warming may be required to achieve complete dissolution. If warming is used, allow the solution to cool back to room temperature.

    • Carefully add 30 mL of concentrated hydrochloric acid to the aniline solution while stirring. The hydrochloride salt of the aniline may precipitate as a fine suspension.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the mixture to a temperature between 0 °C and 5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[3]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 0.76 g (11 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred aniline hydrochloride suspension. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.

    • The reaction is exothermic, so careful monitoring of the temperature is essential.

    • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Monitoring the Reaction:

    • The completion of the diazotization can be checked by testing for the presence of excess nitrous acid. To do this, a drop of the reaction mixture is streaked on a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.

    • If the test is negative, a small additional amount of the sodium nitrite solution can be added until a positive test is obtained.

  • Use of the Diazonium Salt Solution:

    • The resulting solution contains the 2,6-dibromo-3,4,5-trimethylbenzenediazonium chloride. This solution should be used immediately in subsequent reactions (e.g., Sandmeyer, Schiemann, or azo coupling reactions) without isolation. Diazonium salts can be explosive when isolated in a dry state.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use start Start dissolve Dissolve this compound in Glacial Acetic Acid & HCl start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly Add NaNO₂ Solution cool->add_nitrite prep_nitrite Prepare NaNO₂ Solution prep_nitrite->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir test Test with Starch-Iodide Paper stir->test use Use Diazonium Salt Solution Immediately test->use end End use->end

Caption: Experimental workflow for the diazotization of this compound.

reaction_pathway aniline This compound reagents + NaNO₂ + 2 HCl conditions 0-5 °C diazonium 2,6-Dibromo-3,4,5-trimethylbenzenediazonium chloride reagents->diazonium Diazotization byproducts + 2 H₂O + NaCl

Caption: Reaction pathway for the formation of the diazonium salt.

References

Application Notes and Protocols: The Use of 2,6-Dibromo-3,4,5-trimethylaniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring two bromine atoms ortho to the amino group and three methyl groups, imparts specific steric and electronic properties that make it a useful building block for the synthesis of complex organic molecules, including those with potential biological activity.[1] This document provides an overview of its application, with a focus on synthetic routes to potential bioactive compounds, including experimental protocols and data where available in the public domain. While direct synthesis of commercial drugs from this specific aniline is not widely documented, its structural motifs are found in various classes of bioactive molecules, and its chemical properties allow for its incorporation into diverse scaffolds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct bromination of 3,4,5-trimethylaniline. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. With the para position occupied by a methyl group, bromination occurs at the two available ortho positions.

General Experimental Protocol: Bromination of 3,4,5-trimethylaniline

A general procedure for the bromination of an aniline derivative involves dissolving the starting aniline in a suitable solvent, such as chloroform, and treating it with a brominating agent like N-bromosuccinimide (NBS).

Materials:

  • p-Toluidine (as an analogous starting material for a similar transformation)[2]

  • N-bromosuccinimide (NBS)[2]

  • Chloroform (CHCl3)[2]

Procedure:

  • Dissolve p-toluidine (1.07 g, 0.01 mol) in chloroform.[2]

  • Stir the solution for 5 minutes at room temperature.[2]

  • Add N-bromosuccinimide (NBS) (3.56 g, 0.02 mol) to the solution.[2]

  • Continue stirring the reaction mixture for 30 minutes.[2]

  • After the reaction is complete, filter the mixture.[2]

  • Concentrate the filtrate and purify the product by column chromatography.[2]

Note: This is a general procedure for a related compound. Specific conditions for the synthesis of this compound may vary.

Application in the Synthesis of Bioactive Scaffolds

While specific examples of marketed drugs synthesized directly from this compound are scarce in publicly available literature, its structure lends itself to the synthesis of various heterocyclic compounds known to possess biological activity. The presence of two bromine atoms allows for participation in cross-coupling reactions, such as Suzuki or Stille couplings, enabling the introduction of diverse functionalities.[3] The aniline nitrogen can be utilized in condensation and cyclization reactions to form heterocyclic rings.

Potential Synthetic Applications

Based on the reactivity of substituted anilines, this compound could be a precursor for the synthesis of:

  • Substituted Pyrimidines: Pyrimidines are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antinociceptive effects.[4] The synthesis often involves the condensation of a guanidine derivative with a chalcone or a related 1,3-dicarbonyl compound.[4] The aniline group of this compound could be converted to a guanidine for this purpose.

  • Kinase Inhibitors: Many small molecule kinase inhibitors feature a substituted aniline or aminopyrimidine core. These compounds are crucial in cancer therapy.[5] The sterically hindered and electronically modified phenyl ring of this compound could be incorporated into novel kinase inhibitor scaffolds.

  • Agricultural Fungicides: Certain aniline derivatives are used in the synthesis of agricultural fungicides. For instance, 2,6-dibromo-4-trifluoromethoxyaniline is an intermediate in the preparation of the fungicide thifluzamide.[6] This suggests that this compound could be explored for the synthesis of novel agrochemicals.

Visualizing Synthetic Pathways

The following diagrams illustrate potential synthetic strategies utilizing substituted anilines for the creation of bioactive molecules.

Synthesis_of_Substituted_Pyrimidines Aniline This compound Guanidine Guanidine Derivative Aniline->Guanidine Guanidinylation Pyrimidine Substituted Pyrimidine (Bioactive Molecule) Guanidine->Pyrimidine Chalcone Chalcone Chalcone->Pyrimidine Condensation

Caption: Synthetic route to substituted pyrimidines.

Kinase_Inhibitor_Scaffold Aniline This compound Kinase_Inhibitor Kinase Inhibitor Aniline->Kinase_Inhibitor Heterocycle Heterocyclic Core (e.g., Pyrimidine, Quinazoline) Heterocycle->Kinase_Inhibitor Coupling/Condensation

Caption: General workflow for kinase inhibitor synthesis.

Data on Related Bioactive Molecules

Compound ClassBiological ActivityReference
Brominated AnilinesPotential Mutagenicity[3]
Substituted PyrimidinesAntibacterial, Antinociceptive[4]
AnilinopyrimidinesKinase Inhibition (Anticancer)[5]

Conclusion

This compound is a valuable, sterically hindered building block for organic synthesis.[1] Although detailed examples of its direct use in the synthesis of marketed bioactive molecules are not widespread in the literature, its chemical properties make it a promising starting material for the exploration of novel compounds with potential therapeutic or agricultural applications. The synthetic protocols and conceptual pathways outlined in these notes provide a foundation for researchers to design and execute synthetic strategies targeting new bioactive molecules based on this substituted aniline scaffold. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully explore its potential in medicinal and agricultural chemistry.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for leveraging 2,6-Dibromo-3,4,5-trimethylaniline in various palladium-catalyzed cross-coupling reactions. This sterically hindered and electron-rich aniline derivative is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The protocols provided are based on established methodologies for structurally similar substrates and serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2][3] this compound (CAS No: 68818-73-5) possesses two reactive bromine atoms ortho to a directing amino group, offering opportunities for selective mono- or di-functionalization.[4][5] The steric hindrance provided by the ortho-bromo substituents and adjacent methyl groups can influence reactivity and selectivity, often necessitating the use of specialized catalyst systems with bulky, electron-rich phosphine ligands.[6][7] These notes cover key cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Considerations for Reactions with this compound

Due to the steric hindrance around the bromine atoms, the following points should be considered when designing experiments:

  • Catalyst System: The choice of palladium precursor and ligand is critical. Catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate oxidative addition and subsequent steps in the catalytic cycle with sterically demanding substrates.[7][8]

  • Base Selection: The choice of base can significantly impact reaction efficiency. Strong, non-nucleophilic bases such as sodium tert-butoxide, potassium phosphate, or cesium carbonate are commonly employed.[9]

  • Solvent: Anhydrous, deoxygenated solvents are crucial for most palladium-catalyzed reactions to prevent catalyst deactivation. Toluene, dioxane, and THF are common choices.

  • Temperature: Higher reaction temperatures may be required to overcome the activation energy associated with sterically hindered substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an aryl halide. For this compound, this reaction can be used to introduce one or two aryl or vinyl substituents. Based on protocols for other dibromoanilines, a ligand-free system with Pd(OAc)₂ can be effective, though ligand-based systems may offer broader substrate scope and higher yields.[10]

Experimental Protocol: Mono-arylation of this compound

This protocol is adapted from a procedure for the Suzuki coupling of 2,6-dibromoaniline.[10]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk tube)

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add a mixture of DMF (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki Coupling of Analogous 2,6-Dibromoanilines[10]
Coupling Partner (Arylboronic Acid)ProductYield (%)
4-Methylphenylboronic acid2-Bromo-6-(4-methylphenyl)-3,4,5-trimethylaniline~96% (analogous)
4-Methoxyphenylboronic acid2-Bromo-6-(4-methoxyphenyl)-3,4,5-trimethylaniline~62% (analogous)
Phenylboronic acid2-Bromo-6-phenyl-3,4,5-trimethylanilineHigh (expected)

Note: Yields are based on reactions with 2,6-dibromoaniline and serve as a reference; optimization will be required for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[1] This is a key reaction for synthesizing more complex aniline derivatives. Given the steric hindrance of the substrate, a robust catalyst system is essential.

Experimental Protocol: Mono-amination of this compound

Materials:

  • This compound

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, deoxygenated toluene (5 mL).

  • Seal the tube and heat the reaction mixture at 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Representative Data for Buchwald-Hartwig Amination of Hindered Aryl Bromides
AmineLigandBaseTemperature (°C)Typical Yield Range (%)
MorpholineXPhosNaOtBu10085-95
AnilineRuPhosK₃PO₄11080-90
BenzylamineSPhosCs₂CO₃10075-90

Sonogashira Coupling

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, and is typically co-catalyzed by palladium and copper.[3][11]

Experimental Protocol: Mono-alkynylation of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Anhydrous, deoxygenated reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.5 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data for a Typical Sonogashira Coupling
Aryl HalideAlkyneCatalyst Loading (mol%)BaseTemperatureTypical Yield (%)
Aryl BromidePhenylacetylenePd: 2, Cu: 4Et₃NRT - 50 °C70-95
Aryl Bromide1-HexynePd: 2, Cu: 4Diisopropylamine60 °C65-90

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[2][12] The reaction typically favors the trans isomer of the product.

Experimental Protocol: Mono-vinylation of this compound

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Anhydrous, deoxygenated reaction vessel

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).

  • Add triethylamine (1.5 mmol).

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Representative Data for Heck Reactions with Aryl Bromides
AlkeneLigandBaseTemperature (°C)Typical Yield (%)
StyrenePPh₃Et₃N10070-90
n-Butyl acrylateP(o-tol)₃K₂CO₃12075-95

Visualizations

General Palladium-Catalyzed Cross-Coupling Cycle

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)(X)L_n oxidative_addition->ar_pd_x transmetalation Transmetalation (R-M) ar_pd_x->transmetalation R-M ar_pd_r Ar-Pd(II)(R)L_n transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-R reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G start Start: Inert Atmosphere Setup reagents Add Substrate, Coupling Partner, Catalyst, Ligand, and Base to Flask start->reagents solvent Add Anhydrous, Deoxygenated Solvent reagents->solvent reaction Heat and Stir (e.g., 80-120 °C, 12-24h) solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A standard experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 2,6-Dibromo-3,4,5-trimethylaniline (CAS No. 68818-73-5), a sterically hindered aniline derivative with significant applications in industrial chemistry. It serves as a crucial building block in the synthesis of N-heterocyclic carbene (NHC) ligands, which are pivotal in coordination chemistry and catalysis[1]. Furthermore, this compound is a valuable intermediate in the production of complex organic molecules for the pharmaceutical, agrochemical, and dye industries[1][2][3]. The protocol detailed herein is designed for scalability and industrial application, focusing on a robust and reproducible synthetic route.

Chemical Profile and Physical Properties

PropertyValueReference
CAS Number 68818-73-5[1][2]
Molecular Formula C₉H₁₁Br₂N[3][4]
Molecular Weight 293.00 g/mol [1][4]
Appearance Light brown to dark brown solid/powder[5]
Melting Point 163-165 °C[6]
Density 1.694 g/cm³ (Predicted)[6]

Synthetic Pathway Overview

The recommended industrial-scale synthesis of this compound is achieved through the direct electrophilic bromination of 3,4,5-trimethylaniline. The amino group of the aniline is a strong activating group, directing the electrophilic substitution to the ortho positions, which are unoccupied in the starting material. The methyl groups also contribute to the activation of the aromatic ring[1]. For large-scale production, a bromide-bromate salt mixture in an acidic aqueous medium is a preferred brominating agent over elemental bromine due to safety and environmental considerations[7].

G cluster_start Starting Material cluster_reagents Brominating Agents cluster_conditions Reaction Conditions cluster_product Final Product A 3,4,5-Trimethylaniline R Bromination Reaction A->R Introduced into reaction vessel B Sodium Bromide (NaBr) B->R C Sodium Bromate (NaBrO₃) C->R D Aqueous Acidic Medium (e.g., H₂SO₄) D->R E This compound R->E Yields

Caption: Synthetic workflow for this compound.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal batch size of approximately 29 kg of the final product. Adjustments can be made based on the available reactor volume and desired output.

Materials and Equipment
MaterialGradeQuantity (per batch)Supplier Example
3,4,5-Trimethylaniline≥98%13.5 kg (100 mol)Sigma-Aldrich, Synthonix
Sodium Bromide (NaBr)Industrial22.6 kg (220 mol)Standard chemical suppliers
Sodium Bromate (NaBrO₃)Industrial5.5 kg (36.4 mol)Standard chemical suppliers
Sulfuric Acid (98%)Industrial20 LStandard chemical suppliers
Deionized Water-200 L-
Sodium Hydroxide (50% w/w)IndustrialAs required for neutralizationStandard chemical suppliers
EthanolDenaturedAs required for recrystallizationStandard chemical suppliers
Equipment Specification
Glass-lined Reactor500 L, with overhead stirrer, temperature control, and addition funnel
Filtration UnitNutsche filter or centrifuge
Vacuum DryerSuitable for drying crystalline solids
Personal Protective EquipmentAcid-resistant gloves, safety goggles, face shield, lab coat, respirator
Experimental Procedure

1. Reaction Setup:

  • Charge the 500 L glass-lined reactor with 200 L of deionized water.

  • Under constant agitation, slowly add 20 L of concentrated sulfuric acid. Caution: The dilution of sulfuric acid is highly exothermic. Ensure adequate cooling.

  • Once the acid solution has cooled to room temperature, add 13.5 kg (100 mol) of 3,4,5-trimethylaniline. Stir until a homogeneous slurry or solution is formed.

  • Cool the reactor contents to 0-5 °C using a cooling jacket.

2. Bromination:

  • In a separate vessel, prepare the brominating solution by dissolving 22.6 kg (220 mol) of sodium bromide and 5.5 kg (36.4 mol) of sodium bromate in 50 L of deionized water.

  • Slowly add the brominating solution to the reactor via an addition funnel over a period of 4-6 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Gradually warm the reactor contents to room temperature and continue stirring for 12-16 hours to ensure the reaction goes to completion.

3. Work-up and Isolation:

  • Cool the reaction mixture to 10-15 °C.

  • Slowly add a 50% (w/w) sodium hydroxide solution to neutralize the reaction mixture to a pH of 7-8. Caution: The neutralization is exothermic. Maintain temperature control.

  • The product will precipitate as a solid. Stir the slurry for 30 minutes after neutralization is complete.

  • Isolate the crude product by filtration using a Nutsche filter or by centrifugation.

  • Wash the filter cake with 2 x 50 L of deionized water to remove inorganic salts.

4. Purification:

  • Transfer the crude product to a suitable vessel for recrystallization.

  • Add a sufficient volume of ethanol and heat the mixture to reflux until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C to maximize crystallization.

  • Isolate the purified crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified this compound in a vacuum dryer at 50-60 °C until a constant weight is achieved.

Expected Yield and Purity
ParameterExpected Value
Yield 85-95%
Purity (by HPLC) ≥99%
Appearance Off-white to light brown crystalline powder

Process Workflow Diagram

G A Charge Reactor with H₂O and H₂SO₄ B Add 3,4,5-Trimethylaniline A->B C Cool to 0-5 °C B->C E Slow Addition of Brominating Solution C->E D Prepare Brominating Solution (NaBr/NaBrO₃ in H₂O) D->E F Reaction Stirring (12-16 hours) E->F G Neutralization with NaOH F->G H Product Precipitation G->H I Filtration and Washing H->I J Recrystallization from Ethanol I->J K Filtration of Pure Product J->K L Vacuum Drying K->L M Final Product: This compound L->M

Caption: Step-by-step industrial synthesis workflow.

Safety and Handling Precautions

  • 3,4,5-Trimethylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation[8].

  • Brominating Agents: Strong oxidizing agents. Handle with care to avoid contact with skin and eyes.

  • Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • General Precautions: All operations should be conducted in a well-ventilated area or in a closed system. Appropriate personal protective equipment (PPE) must be worn at all times. Emergency eyewash and shower stations should be readily accessible.

Analytical Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

These application notes provide a detailed framework for the large-scale synthesis of this compound, intended to be adapted and optimized for specific industrial settings.

References

Application Notes and Protocols for the Functionalization of Methyl Groups of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the methyl groups of 2,6-Dibromo-3,4,5-trimethylaniline, a versatile intermediate in pharmaceutical and materials science. The functionalization of the benzylic positions allows for the introduction of various functional groups, enabling the synthesis of a diverse range of derivatives for further investigation.

Overview of Functionalization Strategies

The methyl groups of this compound can be functionalized primarily through two key pathways: benzylic halogenation and benzylic oxidation . Due to the presence of the reactive amino group, which is susceptible to oxidation and can influence the course of radical reactions, a protection strategy is often recommended prior to functionalization. Acetylation is a common and effective method for protecting the amino group.

A general workflow for the functionalization of the methyl groups is depicted below.

G cluster_protection Step 1: Protection of the Amino Group cluster_functionalization Step 2: Functionalization of Methyl Groups cluster_derivatization Step 3: Derivatization and Deprotection start This compound protected N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide start->protected Acetylation (e.g., Acetic Anhydride, Pyridine) bromination Benzylic Bromination protected->bromination e.g., NBS, AIBN oxidation Benzylic Oxidation protected->oxidation e.g., KMnO4 or multi-step synthesis brominated_product Bromomethyl Derivative bromination->brominated_product oxidized_product Carboxylic Acid Derivative oxidation->oxidized_product deprotected_bromo Functionalized Aniline (Bromomethyl) brominated_product->deprotected_bromo Deprotection (e.g., Acid/Base Hydrolysis) deprotected_oxidized Functionalized Aniline (Carboxylic Acid) oxidized_product->deprotected_oxidized Deprotection (e.g., Acid/Base Hydrolysis)

Caption: General workflow for the functionalization of this compound.

Experimental Protocols

Protection of the Amino Group: Acetylation

Objective: To protect the amino group of this compound as an acetamide to prevent side reactions during subsequent functionalization steps.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide can be purified by recrystallization or column chromatography.

Protocol 1: Benzylic Bromination of a Methyl Group

Objective: To introduce a bromine atom at a benzylic position, converting a methyl group to a bromomethyl group, which is a versatile synthetic handle.

Materials:

  • N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

  • Reflux condenser and heating mantle

  • UV lamp (optional, can be used for initiation)

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq) in CCl₄ under an inert atmosphere.

  • Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq).

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) and irradiate with a UV lamp if necessary to initiate the reaction.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete when the solid succinimide byproduct floats at the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure to yield the crude brominated product.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Benzylic Oxidation of a Methyl Group to a Carboxylic Acid

Objective: To oxidize a methyl group to a carboxylic acid, which can serve as a key functional group for further derivatization, such as amide or ester formation.

Method A: Direct Oxidation with Potassium Permanganate

Materials:

  • N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide

  • Potassium permanganate (KMnO₄)

  • Water

  • Pyridine (as a co-solvent)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Suspend N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamide (1.0 eq) in a mixture of water and pyridine in a round-bottom flask.

  • Heat the mixture to reflux and add a solution of potassium permanganate (excess, e.g., 3-4 eq) in water portion-wise over several hours. Maintain the reflux throughout the addition.

  • After the addition is complete, continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • To the filtrate, add sodium bisulfite to destroy any remaining KMnO₄.

  • Acidify the solution with concentrated HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Method B: Two-Step Oxidation via Bromination

This method offers a milder alternative to direct oxidation and can be advantageous for sensitive substrates.

Step 1: Benzylic Bromination Follow the protocol described in Section 2.2 .

Step 2: Conversion of Bromomethyl to Carboxylic Acid (via Nitrile Hydrolysis)

Materials:

  • Brominated intermediate from Section 2.2

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Concentrated Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for hydrolysis

Procedure:

  • Nitrile Formation: Dissolve the brominated intermediate (1.0 eq) in DMSO. Add NaCN (1.1 eq) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Hydrolysis: The crude nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the nitrile in a mixture of concentrated HCl and water.

    • Basic Hydrolysis: Reflux the nitrile in an aqueous or alcoholic solution of NaOH, followed by acidification with HCl.

  • After hydrolysis, work up the reaction mixture to isolate the carboxylic acid product. Purification can be done by recrystallization or column chromatography.

Deprotection of the Amino Group

Objective: To remove the acetyl protecting group and regenerate the free aniline.

Materials:

  • Protected, functionalized derivative

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the acetyl-protected compound in a mixture of ethanol and concentrated HCl.

  • Heat the mixture to reflux for several hours until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a NaOH solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the deprotected aniline derivative.

Data Presentation

The following table summarizes the expected transformations and key reaction parameters. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

Starting MaterialReactionKey ReagentsProductExpected Yield (%)
N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamideBenzylic BrominationNBS, AIBNN-(2,6-Dibromo-3,4-dimethyl-5-(bromomethyl)phenyl)acetamide60-80
N-(2,6-Dibromo-3,4,5-trimethylphenyl)acetamideBenzylic Oxidation (KMnO₄)KMnO₄, Pyridine, H₂O3-(Acetylamino)-4,5-dibromo-2,6-dimethylbenzoic acid40-60
Bromomethyl DerivativeNitrile Formation & HydrolysisNaCN, then H₃O⁺ or OH⁻/H₃O⁺3-(Acetylamino)-4,5-dibromo-2,6-dimethylbenzoic acid70-90 (two steps)
Protected Functionalized DerivativeDeprotection (Acid Hydrolysis)HCl, EthanolFunctionalized this compound>90

Signaling Pathways and Logical Relationships

The choice of functionalization pathway depends on the desired final product and the required reaction conditions. The following diagram illustrates the logical relationship between the starting material, intermediates, and final products.

G cluster_pathways Functionalization Pathways Start This compound Protected Protected Aniline (Acetamide) Start->Protected Protection Bromination Benzylic Bromination Protected->Bromination Oxidation Benzylic Oxidation Protected->Oxidation Brominated_Intermediate Bromomethyl Intermediate Bromination->Brominated_Intermediate Oxidized_Intermediate Carboxylic Acid Intermediate Oxidation->Oxidized_Intermediate Final_Bromo Final Bromomethyl Product (Deprotected) Brominated_Intermediate->Final_Bromo Deprotection Final_Oxidized Final Carboxylic Acid Product (Deprotected) Oxidized_Intermediate->Final_Oxidized Deprotection

Caption: Decision tree for the functionalization of this compound.

These protocols provide a foundation for the functionalization of this compound. Optimization of reaction conditions may be necessary depending on the specific laboratory setup and desired scale of the synthesis. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.

Application Notes and Protocols for the Quantification of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dibromo-3,4,5-trimethylaniline is a halogenated aromatic amine with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate and precise quantification of this compound is crucial for quality control, process monitoring, and research and development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques can be employed for the analysis of this compound, including LC-MS, GC-MS, HPLC, and GC-FID.[1] The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. This document details two common and robust methods: HPLC-UV for routine quantitative analysis and GC-MS for confirmation and trace-level detection.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes the determination of this compound in a sample using reverse-phase HPLC with UV detection. The methodology is based on established protocols for the analysis of similar aromatic amines.[3][4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (or formic acid for MS-compatibility).[3][4]

  • This compound reference standard (>99% purity).[1]

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. A wavelength around 254 nm is typically suitable for aromatic amines.

  • Run Time: Approximately 10 minutes, or until the analyte has eluted and the baseline is stable.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Quantitative Data Summary (HPLC-UV)

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a highly selective and sensitive approach for the quantification and confirmation of this compound, particularly at trace levels. The methodology is based on general principles for the analysis of aniline derivatives.[5]

Experimental Protocol

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler and data system.

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • High-purity helium as carrier gas.

  • Hexane or other suitable solvent for sample preparation.

  • This compound reference standard (>99% purity).[1]

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV method, using hexane as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with hexane to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

  • Dissolve a known amount of the sample in hexane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Adjust the final concentration to be within the calibration range.

4. GC-MS Conditions

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use characteristic ions for this compound (e.g., m/z 293, 291, 212, 210 - corresponding to the molecular ion and fragments). A full scan can be used for initial identification.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area of the selected quantification ion against the concentration of the standard solutions.

  • Perform a linear regression analysis to obtain the calibration equation and correlation coefficient.

  • Quantify the analyte in the sample using the calibration curve.

Quantitative Data Summary (GC-MS)

ParameterResult
Linearity Range0.1 - 10 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

Experimental Workflow for Sample Analysis

workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (if necessary) dilute->filter inject Inject into HPLC or GC-MS filter->inject separate Chromatographic Separation inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify report Generate Report quantify->report end End report->end

Caption: General workflow for the quantification of this compound.

Logical Relationship of Analytical Methods

methods cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method compound 2,6-Dibromo-3,4,5- trimethylaniline hplc_prep Sample Prep (Methanol/Acetonitrile) compound->hplc_prep gcms_prep Sample Prep (Hexane) compound->gcms_prep hplc_analysis Reverse-Phase C18 Isocratic Elution UV Detection hplc_prep->hplc_analysis hplc_quant Routine Quantification (µg/mL level) hplc_analysis->hplc_quant gcms_analysis Capillary GC Temperature Program MS Detection (SIM) gcms_prep->gcms_analysis gcms_quant Trace Analysis & Confirmation (ng/mL level) gcms_analysis->gcms_quant

Caption: Comparison of HPLC-UV and GC-MS methods for analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the electrophilic aromatic substitution of 3,4,5-trimethylaniline with a suitable brominating agent.[1] The amino group of the aniline is a strong activating group, directing the bromine atoms to the ortho positions.

Q2: Why is my reaction yielding a mixture of mono-, di-, and tri-brominated products?

A2: The high reactivity of the amino group in anilines can lead to over-bromination.[2] Controlling the stoichiometry of the brominating agent and the reaction conditions is crucial to selectively obtain the desired dibrominated product.

Q3: What are some common side reactions to be aware of?

A3: Besides over-bromination, oxidation of the aniline can occur, leading to colored impurities. The choice of brominating agent and reaction conditions can influence the extent of these side reactions.

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying this compound. A solvent system such as an ethanol/water mixture is often effective.[3] Column chromatography can also be used for purification.[4]

Q5: Are there alternative brominating agents to elemental bromine?

A5: Yes, N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent for anilines.[4] Other reagents like a combination of NaBr/NaBrO3 in an acidic medium have also been used for the dibromination of activated anilines.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the brominating agent is active and used in the correct stoichiometric amount.
Product loss during workup or purification.- Optimize the extraction and recrystallization procedures. - Use column chromatography for difficult separations.
Formation of Over-Brominated Products (e.g., Tribromoaniline) The amino group is too activating.- Protect the amino group as an acetamide before bromination, followed by deprotection. - Use a milder brominating agent like N-Bromosuccinimide (NBS). - Carefully control the stoichiometry of the brominating agent (use of ~2 equivalents).
Reaction temperature is too high.- Perform the reaction at a lower temperature to increase selectivity.
Presence of Colored Impurities Oxidation of the aniline starting material or product.- Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use purified, degassed solvents. - Treat the crude product with a reducing agent (e.g., sodium bisulfite) during workup.
Inconsistent Results Impure starting materials.- Ensure the 3,4,5-trimethylaniline is pure before starting the reaction. Distill if necessary. - Verify the quality and activity of the brominating agent.
Variations in reaction conditions.- Maintain strict control over temperature, reaction time, and stirring rate.

Experimental Protocols

Method 1: Direct Bromination with N-Bromosuccinimide (NBS)

This method is adapted from a general procedure for the dibromination of a similar substituted aniline, which affords a good yield of the desired 2,6-dibrominated product.[4]

Experimental Workflow

start Start dissolve Dissolve 3,4,5-trimethylaniline in Chloroform start->dissolve add_nbs Add N-Bromosuccinimide (NBS) (2.0 equivalents) dissolve->add_nbs stir Stir at Room Temperature (approx. 0.5 - 1 hr) add_nbs->stir monitor Monitor reaction by TLC stir->monitor filter Filter the reaction mixture monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound using NBS.

Procedure:

  • Dissolve 1.0 equivalent of 3,4,5-trimethylaniline in chloroform.

  • Stir the solution at room temperature.

  • Add 2.0 equivalents of N-Bromosuccinimide (NBS) portion-wise over a few minutes.

  • Continue stirring at room temperature for 30 minutes to an hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, filter the reaction mixture to remove succinimide.

  • Wash the solid residue with a small amount of chloroform.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an ethanol/water mixture.

Method 2: Bromination with Amino Group Protection

This two-step method involves the protection of the highly activating amino group as an acetamide to prevent over-bromination, followed by deprotection.

Signaling Pathway of Amine Protection and Deprotection

Aniline 3,4,5-Trimethylaniline Acetylated N-(3,4,5-trimethylphenyl)acetamide Aniline->Acetylated Acetic Anhydride, Pyridine Brominated N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide Acetylated->Brominated Brominating Agent (e.g., Br2 in Acetic Acid) FinalProduct This compound Brominated->FinalProduct Acid or Base Hydrolysis (e.g., HCl/Ethanol)

Caption: Reaction pathway involving amino group protection for controlled bromination.

Procedure:

Step 1: Acetylation of 3,4,5-trimethylaniline

  • Dissolve 1.0 equivalent of 3,4,5-trimethylaniline in a suitable solvent like dichloromethane or acetic acid.

  • Add 1.1 equivalents of acetic anhydride and a catalytic amount of a base like pyridine.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and extracting the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude N-(3,4,5-trimethylphenyl)acetamide.

Step 2: Bromination of the Acetylated Aniline

  • Dissolve the crude acetamide from the previous step in a suitable solvent, such as acetic acid.

  • Slowly add 2.0 equivalents of the brominating agent (e.g., a solution of bromine in acetic acid) at a controlled temperature (e.g., 0-10 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry.

Step 3: Deprotection (Hydrolysis) of the Acetamide

  • Reflux the crude N-(2,6-dibromo-3,4,5-trimethylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • After the reaction is complete (monitor by TLC), cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude this compound from an ethanol/water mixture.

Data Summary

Table 1: Comparison of Bromination Methods for Substituted Anilines

Substrate Brominating Agent Solvent Temperature Time Yield of 2,6-Dibromo Product Reference
p-ToluidineN-Bromosuccinimide (NBS)ChloroformRoom Temp.0.5 hr75%[4]
4-nitroanilineNaBr/NaBrO3Aqueous AcidAmbient-High[5]
4-trifluoromethoxyanilineBromineDichloromethane/Water40 °C1 hr82%[6]
4-trifluoromethoxyanilineHBr/H2O2Dichloromethane/Water40 °C1 hr77%[6]

Note: Data for the direct synthesis of this compound is limited in the provided search results; however, the data for similar substrates can be used as a guide for optimization.

Logical Troubleshooting Flowchart

start Low Yield or Impure Product check_sm Check Purity of Starting Material (3,4,5-trimethylaniline) start->check_sm impure_sm Purify Starting Material (e.g., Distillation) check_sm->impure_sm Impure check_reagents Verify Activity of Brominating Agent check_sm->check_reagents Pure impure_sm->start inactive_reagent Use Fresh or Purified Brominating Agent check_reagents->inactive_reagent Inactive check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Active inactive_reagent->start adjust_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent check_conditions->adjust_conditions check_side_products Analyze Side Products (TLC, NMR, GC-MS) check_conditions->check_side_products adjust_conditions->start over_bromination Over-bromination Detected? check_side_products->over_bromination protect_amine Implement Amino Group Protection Strategy over_bromination->protect_amine Yes oxidation Oxidation Products Detected? over_bromination->oxidation No protect_amine->start inert_atmosphere Use Inert Atmosphere and Degassed Solvents oxidation->inert_atmosphere Yes purification_issue Review Purification Method oxidation->purification_issue No inert_atmosphere->start optimize_purification Optimize Recrystallization or Column Chromatography purification_issue->optimize_purification optimize_purification->start

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 2,6-Dibromo-3,4,5-trimethylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 2,6-Dibromo-3,4,5-trimethylaniline and need to purify it via recrystallization. This document provides troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and relevant technical data.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent volume.- The chosen solvent is unsuitable.- Gradually add more solvent in small increments until the solid dissolves.- If a large volume of solvent has been added without dissolution, the solvent is likely inappropriate. Evaporate the current solvent and select a more suitable one based on solubility tests. A mixture of ethanol and water is a good starting point.
No crystals form upon cooling. - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.- The cooling process is too rapid.- The presence of significant impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the compound and allow it to cool again.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of pure this compound if available.- If impurities are suspected, an initial purification step like column chromatography might be necessary.
Oiling out occurs (a liquid layer separates instead of crystals). - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a very high degree.- The presence of impurities that lower the melting point of the mixture.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Use a lower boiling point solvent or a solvent mixture.
The resulting crystals are colored. - The crude material contains colored impurities.- Thermal decomposition of the aniline during heating.- Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product.- Avoid prolonged heating of the solution.
Low recovery of pure crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization during hot filtration.- The crystals were washed with a solvent that was not cold.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.- Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available data for structurally similar compounds, a mixed solvent system of ethanol and water is a highly effective choice for the recrystallization of this compound.[1] The compound is generally soluble in polar organic solvents like ethanol and methanol and insoluble in water.[2] This allows for the dissolution of the crude product in hot ethanol, followed by the addition of hot water to the point of saturation to induce crystallization upon cooling.

Q2: What are the likely impurities in my crude this compound?

A2: The synthesis of this compound is typically achieved through the direct bromination of 3,4,5-trimethylaniline.[1] Therefore, potential impurities include:

  • Unreacted 3,4,5-trimethylaniline.

  • Mono-brominated species (e.g., 2-Bromo-3,4,5-trimethylaniline).

  • Over-brominated species (tribromo-derivatives).

  • Oxidation byproducts, which can be colored.

Q3: How can I determine the purity of my recrystallized product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Chromatography: Thin Layer Chromatography (TLC) can be used for a quick purity check. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify the presence of impurities.

Q4: My recrystallized product still seems impure. What should I do?

A4: If a single recrystallization does not yield a product of sufficient purity, you can try a second recrystallization. If impurities persist, it may be necessary to employ a different purification technique, such as column chromatography, to remove impurities with similar solubility profiles to your target compound.

Quantitative Data

Solvent Solubility at 25 °C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
WaterInsolubleInsolubleUseful as an anti-solvent.
EthanolModerately SolubleHighly SolubleGood choice for single or mixed solvent recrystallization.
MethanolModerately SolubleHighly SolubleSimilar to ethanol, a good candidate for recrystallization.
HexaneSparingly SolubleModerately SolubleMay be suitable for recrystallization, but "oiling out" is a risk.
Ethyl AcetateSolubleHighly SolubleMay not be ideal for recrystallization due to high solubility at room temperature, leading to lower yields.
DichloromethaneHighly SolubleHighly SolubleGenerally not suitable for recrystallization due to high solubility.
ChloroformHighly SolubleHighly SolubleGenerally not suitable for recrystallization due to high solubility.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the steps for the purification of crude this compound using a mixed ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot ethanol and bring the mixture to a gentle boil while stirring.

    • Continue adding hot ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a second Erlenmeyer flask and a funnel with filter paper by rinsing with hot ethanol.

    • Quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Heat the filtered solution to boiling.

    • Add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point.

    • Add a few drops of hot ethanol until the solution becomes clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying:

    • Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.

  • Analysis:

    • Determine the melting point of the purified crystals and compare it to the literature value.

    • Assess the purity using TLC, HPLC, or GC if required.

Workflow and Logic Diagrams

The following diagrams illustrate the troubleshooting workflow for the recrystallization process.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Formed crystals_form->no_crystals No oiling_out Oiling Out Occurs crystals_form->oiling_out Oil Forms low_yield Low Yield? collect_crystals->low_yield troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Scratch Flask - Seed Crystals no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and Add Solvent - Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cool end Pure Product low_yield->end No check_mother_liquor Concentrate Mother Liquor for Second Crop low_yield->check_mother_liquor Yes check_mother_liquor->end

Caption: Troubleshooting workflow for recrystallization.

Purification_Logic cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start_material 3,4,5-Trimethylaniline bromination Direct Bromination start_material->bromination crude_product Crude 2,6-Dibromo- 3,4,5-trimethylaniline bromination->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization pure_product Pure 2,6-Dibromo- 3,4,5-trimethylaniline recrystallization->pure_product melting_point Melting Point pure_product->melting_point chromatography TLC/HPLC/GC pure_product->chromatography spectroscopy NMR pure_product->spectroscopy

Caption: Logical flow from synthesis to purified product analysis.

References

common side products in the bromination of 3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting the bromination of 3,4,5-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 3,4,5-trimethylaniline?

A1: The bromination of 3,4,5-trimethylaniline is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. In the case of 3,4,5-trimethylaniline, the para position (position 4) is blocked by a methyl group. Therefore, substitution is directed to the two equivalent ortho positions (positions 2 and 6). The expected products are 2-bromo-3,4,5-trimethylaniline (monobromination) and 2,6-dibromo-3,4,5-trimethylaniline (dibromination).

Q2: What are the common side products in this reaction?

A2: The most common side product is the result of over-bromination. Due to the high activation of the aromatic ring by the amino and trimethyl groups, the reaction can be difficult to stop at the monosubstituted stage, leading to the formation of this compound. Depending on the reaction conditions, minor impurities from oxidation of the aniline may also be observed.

Q3: How can I control the extent of bromination to favor the mono-brominated product?

A3: To favor the formation of 2-bromo-3,4,5-trimethylaniline, you can try the following strategies:

  • Stoichiometry: Use a 1:1 molar ratio or a slight excess of 3,4,5-trimethylaniline to the brominating agent.

  • Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to reduce the reaction rate and improve selectivity.

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), may offer better control compared to elemental bromine.

  • Protection of the Amino Group: Acetylation of the amino group to form N-(3,4,5-trimethylphenyl)acetamide reduces its activating effect, allowing for more controlled monobromination. The protecting group can be removed by hydrolysis after the bromination step.

Q4: Why is my reaction mixture turning dark?

A4: A dark coloration of the reaction mixture can indicate the formation of oxidized byproducts. Anilines are susceptible to oxidation, especially with stronger brominating agents or upon exposure to air and light for extended periods. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use purified solvents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no yield of brominated product 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh or newly opened bottle of the brominating agent. 2. Allow the reaction to warm to room temperature and monitor by TLC. 3. Increase the reaction time and monitor the progress by TLC.
Formation of multiple products, difficult to separate 1. Over-bromination due to excess brominating agent or high reactivity. 2. Presence of impurities in the starting material.1. Carefully control the stoichiometry of the brominating agent. Add the brominating agent dropwise at a low temperature. Consider protecting the amino group. 2. Purify the starting 3,4,5-trimethylaniline before use.
Predominant formation of the di-brominated product 1. High reactivity of the substrate. 2. Molar ratio of brominating agent to aniline is too high.1. Use a milder brominating agent (e.g., NBS). 2. Reduce the equivalents of the brominating agent to 1.0 or slightly less.
Product is contaminated with a colored impurity Oxidation of the aniline starting material or product.1. Degas solvents before use. 2. Run the reaction under an inert atmosphere. 3. Minimize the reaction time.

Product Distribution Data

The following table provides an example of product distribution in the bromination of a structurally similar compound, p-toluidine, which also has the ortho positions available for substitution. This data can serve as an estimate for what to expect in the bromination of 3,4,5-trimethylaniline.

Product Yield (%) Reaction Conditions
2-bromo-4-methylaniline20N-Bromosuccinimide (2.0 eq.) in Chloroform at 20°C for 30 min[1]
2,6-dibromo-4-methylaniline75N-Bromosuccinimide (2.0 eq.) in Chloroform at 20°C for 30 min[1]

Experimental Protocols

Representative Protocol for the Dibromination of 3,4,5-Trimethylaniline

This protocol is adapted from a general procedure for the bromination of anilines.[2]

Materials:

  • 3,4,5-Trimethylaniline

  • Glacial Acetic Acid

  • Bromine

  • Zinc dust (optional, as catalyst)

  • Iodine (optional, as catalyst)

  • Sodium bisulfite solution (for quenching)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trimethylaniline (1.0 eq.) in glacial acetic acid.

  • In the dropping funnel, prepare a solution of bromine (2.1 eq.) in glacial acetic acid.

  • Cool the flask containing the aniline solution to 0-5 °C in an ice bath.

  • Add the bromine solution dropwise to the stirred aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite until the orange color of excess bromine disappears.

  • Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reaction Pathway Visualization

Caption: Reaction pathway for the bromination of 3,4,5-trimethylaniline.

References

Technical Support Center: Regioselective Functionalization of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 2,6-Dibromo-3,4,5-trimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the molecule's structure:

  • High Steric Hindrance: The two bromine atoms are in ortho positions to the amino group and are flanked by three methyl groups. This significant steric bulk can impede the approach of catalysts and reagents, leading to slow or no reaction.

  • Achieving Mono-selectivity: The electronic environment of the two bromine atoms is identical, making it difficult to selectively functionalize only one position. Reactions can easily proceed to di-substitution, or a mixture of mono- and di-substituted products may be obtained, complicating purification.

  • Catalyst Deactivation: The aniline functional group can sometimes coordinate to the metal center of the catalyst, potentially leading to deactivation. N-protection of the aniline may be necessary in some cases.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing aryl halides. For this substrate, the following reactions are theoretically applicable, albeit challenging:

  • Suzuki-Miyaura Coupling: For C-C bond formation. Success will heavily depend on the choice of a sterically accommodating catalyst and ligand system.

  • Buchwald-Hartwig Amination: For C-N bond formation. This is a powerful tool for introducing a wide range of nitrogen-containing groups.

  • Sonogashira Coupling: For the introduction of alkyne moieties.

  • Heck Coupling: For C-C bond formation with alkenes.

Q3: Is N-protection of the aniline group recommended?

A3: Protection of the aniline's amino group (e.g., as a carbamate or amide) can be beneficial. It can prevent catalyst inhibition and may also influence the regioselectivity of the reaction by altering the electronic properties and steric environment of the substrate. However, this adds extra steps to the synthesis (protection and deprotection). The necessity of N-protection should be evaluated on a case-by-case basis.

Q4: How can I monitor the progress of the reaction and differentiate between mono- and di-substituted products?

A4: Thin-layer chromatography (TLC) is a quick method to monitor the consumption of the starting material and the formation of products. For more detailed analysis and to distinguish between the mono- and di-functionalized products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. The mass difference between the starting material, mono-substituted, and di-substituted products will be clearly identifiable.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material 1. Insufficiently active catalyst system for the sterically hindered substrate. 2. Low reaction temperature. 3. Poor quality of reagents or solvent.1. Screen different ligands: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to be effective for sterically demanding substrates. 2. Increase temperature: Gradually increase the reaction temperature in increments of 10-20°C. 3. Use fresh reagents and anhydrous solvent: Ensure all reagents are pure and the solvent is thoroughly dried.
Poor regioselectivity (mixture of mono- and di-substituted products) 1. Reaction conditions are too harsh (high temperature, long reaction time). 2. Stoichiometry of the coupling partner is too high.1. Reduce reaction time and temperature: Monitor the reaction closely by TLC or GC-MS and stop it once the desired mono-substituted product is maximized. 2. Use a slight excess or stoichiometric amount of the coupling partner: Start with 1.0-1.2 equivalents of the coupling partner to favor mono-substitution.
Formation of only the di-substituted product The reaction conditions are strongly promoting the second coupling reaction.1. Lower the catalyst loading: A lower catalyst concentration may favor mono-substitution. 2. Employ a less reactive catalyst system: A less active catalyst might provide a larger window to stop the reaction at the mono-substituted stage.
Decomposition of starting material or product 1. Reaction temperature is too high. 2. Sensitivity to air or moisture.1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be optimized for the specific substrate and coupling partner.

General Protocol for a Suzuki-Miyaura Mono-Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., toluene or 1,4-dioxane) is added, followed by the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: The reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

General Protocol for a Buchwald-Hartwig Mono-Amination
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the amine to be coupled (1.2 equiv.), and a suitable base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen).

  • Solvent and Catalyst Addition: Anhydrous solvent (e.g., toluene) is added, followed by the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Reaction: The reaction mixture is heated (e.g., 90-120 °C) and stirred for the required time, with progress monitored by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Quantitative Data from a Related System

The following data is from a study on the double Suzuki reaction of 2,6-dibromo-4-nitroaniline, a structurally similar compound. These results highlight the conditions that can lead to di-substitution, which can be a starting point for optimization towards mono-substitution by adjusting stoichiometry and reaction time.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of Di-substituted Product
14-Methylphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂O80195
2Phenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂O80192
34-Methoxyphenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂O801.596
44-Chlorophenylboronic acidPd(OAc)₂ (0.5)K₂CO₃H₂O80290

Data is illustrative and based on published results for a similar substrate. Actual results for this compound may vary.

Visualizations

Experimental_Workflow General Experimental Workflow for Mono-functionalization A Reaction Setup: - this compound - Coupling Partner (1.1 eq) - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Anhydrous Solvent, Catalyst, and Ligand B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC, GC-MS) D->E E->D Continue if incomplete F Work-up and Extraction E->F If complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for mono-functionalization.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion Start Low or No Conversion Q1 Have you screened bulky, electron-rich ligands (e.g., SPhos, XPhos)? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Sol1 Try a panel of bulky phosphine ligands. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are reagents and solvent pure and anhydrous? A2_Yes->Q3 Sol2 Increase temperature in 10-20°C increments. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Problem likely resolved. If not, consider N-protection. A3_Yes->End Sol3 Use freshly purified reagents and anhydrous solvent. A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for low reaction conversion.

optimizing reaction conditions for the lithiation of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful lithiation of 2,6-Dibromo-3,4,5-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the lithiation of this compound with n-butyllithium (n-BuLi)?

The reaction proceeds in a stepwise manner. The most acidic proton in the molecule is on the aniline nitrogen. Therefore, the first equivalent of n-BuLi will deprotonate the N-H group to form a lithium amide. A subsequent equivalent of n-BuLi will then perform a lithium-halogen exchange at one of the ortho-bromine positions, which is a very fast process even at low temperatures.[1][2]

Q2: Why are at least two equivalents of n-BuLi required for this reaction?

Two equivalents are necessary to address the two reactive sites on the starting material:

  • 1st Equivalent: Neutralizes the acidic N-H proton of the aniline.

  • 2nd Equivalent: Effects the lithium-halogen exchange at the C-Br bond. Using only one equivalent will result solely in the deprotonation of the amine, with no formation of the desired aryllithium species.[2]

Q3: What are the optimal temperature and solvent conditions for this reaction?

The reaction should be conducted under strictly anhydrous and inert conditions (Argon or Nitrogen).

  • Temperature: Extremely low temperatures, typically -78 °C to -100 °C , are crucial.[1] These cryogenic conditions suppress common side reactions, such as the reaction of n-BuLi with the solvent (THF) and coupling between the aryllithium intermediate and the n-butyl bromide byproduct.[3][4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively solvates the organolithium species.[5] Diethyl ether is an alternative. It is imperative that the solvent is rigorously dried, for instance, by distilling from sodium/benzophenone.[6]

Q4: Which lithiating agent is most suitable, n-BuLi, s-BuLi, or t-BuLi?

For lithium-bromine exchange, n-BuLi is the most commonly used and is generally sufficient.[5] While t-BuLi can also be used and is a stronger base, it is often employed in cases where the exchange is slow or when the resulting t-butyl halide byproduct needs to be rapidly eliminated to prevent side reactions.[5] For this substrate, n-BuLi at low temperatures should be effective.

Q5: How can I confirm that the lithiation was successful before adding my electrophile?

The best method is to take a small aliquot from the reaction mixture (while maintaining cold temperature and inert atmosphere) and quench it with a deuterated electrophile, such as deuterium oxide (D₂O). Analysis of this quenched sample by ¹H NMR or LC-MS will show the incorporation of deuterium in place of bromine, confirming the formation of the aryllithium intermediate.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive n-BuLi: The reagent may have degraded due to improper storage. 2. Insufficient n-BuLi: Stoichiometry is critical. Less than 2 equivalents were used. 3. Presence of Moisture: Traces of water in the solvent, glassware, or on the starting material will quench the n-BuLi.[8] 4. Reaction Temperature Too Low: While unlikely for Br-Li exchange, extremely low temperatures can slow the initial deprotonation if addition is too rapid.1. Titrate the n-BuLi solution immediately before use to determine its exact molarity. 2. Use at least 2.1-2.2 equivalents of n-BuLi to account for the N-H proton and the Br-Li exchange, plus a slight excess. 3. Rigorously dry all glassware in an oven overnight. Dry the solvent over a suitable drying agent (e.g., Na/benzophenone for THF).[6] Ensure the starting material is anhydrous. 4. After adding n-BuLi at -78 °C, allow the mixture to stir for at least 30-60 minutes before adding the electrophile.[9]
Formation of Butylated Aniline Side Product 1. Wurtz-Fittig Coupling: The desired aryllithium intermediate reacts with the n-butyl bromide formed during the exchange.[4] 2. Reaction Temperature Too High: This side reaction is more prominent at temperatures above -78 °C.1. Maintain cryogenic temperatures (≤ -78 °C) throughout the generation of the aryllithium and its subsequent reaction with the electrophile. 2. Add the electrophile soon after the formation of the aryllithium is complete to minimize its exposure to n-butyl bromide. 3. Consider using t-BuLi; the resulting t-butyl bromide is prone to elimination, removing it from the reaction mixture.[5]
Reaction Yields are Inconsistent 1. Inconsistent n-BuLi Molarity: Relying on the concentration stated on the bottle is often inaccurate. 2. Variable Moisture Contamination: Small differences in atmospheric exposure or solvent purity can have a large impact. 3. Rate of Addition: Adding the n-BuLi too quickly can create localized "hot spots," leading to side reactions.1. Always titrate your n-BuLi before each set of experiments. 2. Use consistent, high-quality inert atmosphere techniques (e.g., Schlenk line or glovebox). Use fresh, anhydrous solvent for each reaction. 3. Add the n-BuLi solution dropwise via syringe pump over 15-30 minutes to ensure the temperature remains low and constant.
Product is an Uncrystallizable Goo or Dark Oil 1. Mixture of Products: The crude product may contain starting material, butylated aniline, and the desired product. 2. Formation of Polymeric Materials: This can occur if the aryllithium species is unstable and decomposes upon warming.1. Analyze the crude product by ¹H NMR and LC-MS to identify the components. Purify via column chromatography. 2. Ensure the reaction is quenched at low temperature before warming to room temperature. Add the quenching solution (e.g., saturated aq. NH₄Cl) to the cold reaction mixture.[7]

Experimental Protocol: Mono-Lithiation and Quenching with an Electrophile

This protocol provides a general method for the mono-lithiation of this compound followed by reaction with a generic electrophile (E⁺).

Reagents & Equipment:

  • This compound

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, DMF, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Oven-dried, multi-necked, round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Dry ice/acetone bath

Procedure:

  • Setup: Assemble the flame- or oven-dried glassware under a positive pressure of inert gas.

  • Dissolution: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add n-BuLi (2.1 eq, freshly titrated) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete deprotonation and lithium-halogen exchange. The solution may change color or become a slurry.

  • Electrophile Addition: Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, or as determined by reaction monitoring (e.g., TLC with a quenched aliquot).

  • Quenching: While the reaction is still at -78 °C, slowly add saturated aqueous NH₄Cl solution to quench any remaining organolithium species.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization as appropriate.

Data Summary

Table 1: Reagent Stoichiometry

Reagent Equivalents Purpose
This compound 1.0 Starting Material
n-Butyllithium 2.1 - 2.2 1 eq for N-H deprotonation, 1 eq for Br-Li exchange, plus slight excess

| Electrophile | 1.2 - 1.5 | To trap the aryllithium intermediate |

Table 2: Key Reaction Parameters

Parameter Recommended Value Rationale
Temperature -78 °C Minimizes side reactions (Wurtz coupling, reaction with THF).[3]
Solvent Anhydrous THF Good solvent for organolithium species.[5]
Atmosphere Inert (Argon/Nitrogen) n-BuLi and aryllithiums are pyrophoric and react with H₂O/O₂.[9]
Stirring Time (Post n-BuLi) 1 hour Ensures complete formation of the aryllithium.

| Stirring Time (Post Electrophile) | 1 - 3 hours | Reaction time is electrophile-dependent. |

Process Diagrams

Reaction_Pathway SM This compound (Substrate) BuLi1 1.0 eq n-BuLi Amide Lithium Amide Intermediate SM->Amide - Butane BuLi2 1.0 eq n-BuLi ArylLi Aryllithium Intermediate Amide->ArylLi - n-Butyl Bromide E_plus Electrophile (E+) Product Final Product ArylLi->Product Trapping

Caption: Reaction pathway for the lithiation of this compound.

Caption: Step-by-step experimental workflow for the lithiation reaction.

Troubleshooting_Tree Start Low or No Product Yield CheckSM Is Starting Material Consumed? Start->CheckSM CheckLithiation Confirm Lithiation (D2O Quench) CheckSM->CheckLithiation Yes Cause_BuLi Inactive/Wet Reagents Insufficient Equivalents CheckSM->Cause_BuLi No Cause_Eplus Unreactive Electrophile Decomposition of ArylLi CheckLithiation->Cause_Eplus Yes Cause_SideRxn Side Reactions (e.g., Wurtz Coupling) CheckLithiation->Cause_SideRxn No YesSM Yes NoSM No YesLith Yes NoLith No Solution_BuLi Titrate n-BuLi Use >2.1 eq Rigorously Dry System Cause_BuLi->Solution_BuLi Solution_Eplus Check Electrophile Purity Use More Reactive E+ Quench at Low Temp Cause_Eplus->Solution_Eplus Solution_SideRxn Maintain Temp at -78 °C Minimize Time Before Adding Electrophile Cause_SideRxn->Solution_SideRxn

Caption: Decision tree for troubleshooting low-yield lithiation reactions.

References

Technical Support Center: Purification of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-Dibromo-3,4,5-trimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which is the direct bromination of 3,4,5-trimethylaniline.[1] Potential impurities include:

  • Unreacted Starting Material: 3,4,5-trimethylaniline.

  • Monobrominated Intermediates: Aniline derivatives with only one bromine atom.

  • Over-brominated Side Products: Tribrominated aniline species.

  • Oxidation Products: Anilines are susceptible to oxidation, which can result in colored impurities.

Q2: What methods can be used to purify this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q3: What solvents are suitable for the purification of this compound?

A3: Based on the solubility of structurally similar compounds, this compound is expected to be soluble in a range of organic solvents but insoluble in water.[2] Suitable solvents include:

  • Alcohols: Methanol, Ethanol

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Aromatic Solvents: Toluene, Benzene

  • Polar Aprotic Solvents: DMSO, DMF

  • Ketones: Acetone

A mixture of solvents, such as ethanol/water, can be effective for recrystallization.[3]

Troubleshooting Guides

Recrystallization

Issue 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: The solvent is not appropriate for the compound, or there is an insufficient volume of solvent.

  • Solution:

    • Ensure the solvent is at its boiling point.

    • Gradually add more solvent in small portions until the compound dissolves.

    • If the compound remains insoluble after adding a large volume of boiling solvent, a different solvent or a solvent mixture should be tested.

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of the solution at a temperature above its melting point. This can be due to the presence of significant impurities.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly.

    • If the problem persists, consider a preliminary purification step by column chromatography to remove the bulk of the impurities.

Issue 3: Poor or no crystal formation upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not saturated enough for crystallization to occur.

  • Solution:

    • Boil off some of the solvent to concentrate the solution.

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Cool the solution in an ice bath to further decrease the solubility.

Issue 4: Low recovery of the purified product.

  • Possible Cause:

    • Too much solvent was used, leaving a significant amount of product in the mother liquor.

    • The crystals were rinsed with a solvent that was not sufficiently cold.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • Use the minimum amount of boiling solvent necessary for dissolution.

    • Always rinse the collected crystals with a minimal amount of ice-cold solvent.

    • To prevent premature crystallization during hot filtration, use a pre-warmed funnel and filter flask.

Column Chromatography

Issue 1: The compound does not move from the origin (streaks at the top of the column).

  • Possible Cause: The eluent (mobile phase) is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • For basic compounds like anilines, which can interact strongly with acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4]

Issue 2: Poor separation of the desired compound from impurities.

  • Possible Cause: The polarity of the eluent is too high, causing all components to move too quickly through the column.

  • Solution:

    • Decrease the polarity of the eluent.

    • Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to achieve good separation between the spots of the desired product and impurities.[5]

Issue 3: Tailing of the compound spot on the column.

  • Possible Cause: Strong interaction between the basic aniline and the acidic silica gel stationary phase.

  • Solution:

    • Add a basic modifier like triethylamine or ammonia to the mobile phase.[4]

    • Alternatively, use a different stationary phase, such as basic alumina or amine-functionalized silica.[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on the solubility of similar compounds, an ethanol/water mixture is a good starting point. Test the solubility of a small amount of the crude material in different ratios of hot ethanol and water to find the optimal composition.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen hot solvent system (e.g., 80% ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Selection: Standard silica gel can be used, but to mitigate issues with the basicity of the aniline, consider using silica gel treated with triethylamine or basic alumina.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the compound.

  • Fraction Collection: Collect the eluate in fractions and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recrystallization Data

ParameterBefore PurificationAfter Purification
Appearance
Mass (g)
Purity (%)
Melting Point (°C)
Yield (%) N/A

Table 2: Column Chromatography Data

ParameterBefore PurificationAfter Purification
Appearance
Mass (g)
Purity (%)
Yield (%) N/A

Visualizations

experimental_workflow_recrystallization cluster_start Start cluster_process Recrystallization Process cluster_end End start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Drying wash->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_column_chromatography cluster_start Start cluster_process Column Chromatography Process cluster_end End start Crude Product prepare Prepare Column & Select Eluent (TLC) start->prepare load Load Sample prepare->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Suzuki Reactions with 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electron-rich substrate, 2,6-Dibromo-3,4,5-trimethylaniline.

Troubleshooting Failed Reactions: A Step-by-Step Guide

Low yield or no product formation in a Suzuki reaction with a challenging substrate like this compound can be attributed to several factors. This guide provides a systematic approach to identify and resolve common issues.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Quality - Boronic acid/ester stability - Solvent/base purity - Catalyst activity start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok reagent_bad Replace/Purify Reagents reagent_ok->reagent_bad No optimize_conditions 2. Optimize Reaction Conditions - Catalyst/Ligand screen - Base/Solvent screen - Temperature adjustment reagent_ok->optimize_conditions Yes reagent_bad->start conditions_ok Improvement? optimize_conditions->conditions_ok side_reactions 3. Investigate Side Reactions - Dehalogenation - Protodeboronation - Homocoupling conditions_ok->side_reactions No success Successful Reaction conditions_ok->success Yes analysis Analyze byproducts (GC-MS, LC-MS) side_reactions->analysis analysis->optimize_conditions Suzuki_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Anion Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArBr Ar-Br (this compound) ArBr->ArPdBr Base Base (e.g., K₂CO₃) Base->ArPdOR BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdAr_prime

preventing over-bromination in the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline. The information is designed to address common challenges, particularly the prevention of over-bromination.

Troubleshooting Guide

Problem: Low Yield of the Desired 2,6-Dibromo Product and Formation of Poly-brominated Byproducts

Over-bromination is a common issue in the synthesis of halogenated anilines due to the strong activating nature of the amino group. The following Q&A format addresses specific troubleshooting steps.

Q1: My reaction is producing a mixture of mono-, di-, and tri-brominated products. How can I improve the selectivity for the 2,6-dibromo product?

A1: The key to preventing over-bromination is to control the reactivity of the starting material and the brominating agent. The primary synthetic route involves the direct electrophilic aromatic substitution of 3,4,5-trimethylaniline.[1] The amino group strongly activates the aromatic ring, directing bromination to the ortho positions (C2 and C6).[1] To enhance selectivity:

  • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) for better control of the reaction.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (around 2.0 to 2.2 equivalents) of NBS is a good starting point. A large excess will inevitably lead to over-bromination.

  • Reaction Temperature: Maintain a low reaction temperature to decrease the reaction rate and improve selectivity. Running the reaction at room temperature or even cooler (e.g., 0-5 °C) can be beneficial.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the solution of the aniline. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring multiple substitutions on the same molecule.

Q2: I am observing the formation of undesired isomers. How can I ensure bromination occurs specifically at the 2 and 6 positions?

A2: For 3,4,5-trimethylaniline, the substitution pattern inherently favors bromination at the 2 and 6 positions due to the directing effect of the amino group to the ortho positions. If you are observing other isomers, it could be due to harsh reaction conditions. To ensure regioselectivity:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity.[2] A non-polar solvent like chloroform or carbon tetrachloride is often a good choice for this type of reaction.

  • Catalyst-Free Conditions: This reaction generally does not require a Lewis acid catalyst. The use of a catalyst can sometimes lead to a decrease in selectivity and the formation of undesired byproducts.

Q3: The reaction is proceeding too quickly and appears difficult to control, leading to a dark, impure product mixture. What can I do?

A3: Uncontrolled, rapid reactions are a sign of excessive reactivity. To moderate the reaction:

  • Protecting Group Strategy: While the direct route is common, for highly activated systems, temporary protection of the amino group as an acetamide can be employed. The acetyl group moderates the activating effect, allowing for more controlled bromination. The protecting group can be removed by hydrolysis after the bromination step.

  • Dilution: Ensure the reaction is sufficiently dilute. Higher concentrations can lead to localized heating and increased rates of side reactions.

Q4: How can I effectively purify the desired this compound from the reaction mixture?

A4: Purification is crucial for isolating the target compound.

  • Work-up: After the reaction, a typical work-up involves quenching any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. The organic layer is then washed with a base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by a water wash and drying over an anhydrous salt like magnesium sulfate or sodium sulfate.

  • Chromatography: Column chromatography is a highly effective method for separating the desired product from unreacted starting material and any over-brominated byproducts. A silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate) is typically used.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q: What is the primary cause of over-bromination in this synthesis? A: The primary cause is the strong electron-donating and activating nature of the amino group on the aniline ring, which makes the aromatic system highly susceptible to electrophilic attack by bromine.

Q: Is N-bromosuccinimide (NBS) the best brominating agent for this reaction? A: NBS is a widely used and effective reagent for the selective bromination of anilines and other activated aromatic compounds.[2][3] It is generally preferred over liquid bromine because it is a solid, easier to handle, and often provides better control and higher selectivity, thus minimizing over-bromination.

Q: Can I use bromine water for this synthesis? A: Using bromine water is generally not recommended for the synthesis of a specific dibromo-aniline. Bromine water is a very reactive brominating medium and typically leads to the formation of the poly-brominated product, in the case of aniline, 2,4,6-tribromoaniline.

Q: What are the expected byproducts in this reaction? A: The main byproducts are typically mono-brominated 3,4,5-trimethylaniline and over-brominated products where bromine substitutes at other available positions if the reaction is not carefully controlled. Unreacted starting material (3,4,5-trimethylaniline) may also be present.

Q: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is an excellent technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product(s).

Quantitative Data Summary

The following table summarizes typical reaction conditions for the dibromination of anilines based on a protocol for a closely related compound, 2,6-Dibromo-4-methylaniline.[3] These conditions can be adapted as a starting point for the synthesis of this compound.

ParameterValue/ConditionRationale
Starting Material 3,4,5-TrimethylanilineThe aniline precursor to be brominated.
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Molar Ratio (Aniline:NBS) 1 : 2.0 - 2.2Ensures dibromination while minimizing excess.
Solvent Chloroform (CHCl₃)A non-polar solvent that can improve selectivity.
Temperature Room Temperature (~20-25 °C)Balances reaction rate and selectivity.[3]
Reaction Time 0.5 - 2 hoursMonitor by TLC to determine completion.[3]
Purification Column ChromatographyEffective for separating products and byproducts.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, 2,6-Dibromo-4-methylaniline.[3]

Materials:

  • 3,4,5-Trimethylaniline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃), anhydrous

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,5-trimethylaniline (1.0 equivalent) in anhydrous chloroform.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (2.1 equivalents) portion-wise over 15-20 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 0.5 - 2 hours).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 10% sodium thiosulfate solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

Visualizations

Troubleshooting Workflow for Over-bromination

The following diagram illustrates a logical workflow for troubleshooting issues related to over-bromination and lack of selectivity in the synthesis of this compound.

Troubleshooting_Overbromination Troubleshooting Over-bromination cluster_Stoichiometry cluster_Addition cluster_Temp cluster_Solvent Start Problem: Over-bromination or Low Selectivity Check_Stoichiometry 1. Verify Stoichiometry (Aniline:NBS Ratio) Start->Check_Stoichiometry Check_Addition 2. Review Addition Method Check_Stoichiometry->Check_Addition Ratio is correct (1:2.0-2.2) Adjust_Stoichiometry Action: Reduce NBS to ~2.1 equivalents Check_Stoichiometry->Adjust_Stoichiometry Ratio > 2.2 Check_Temp 3. Assess Reaction Temperature Check_Addition->Check_Temp Addition was slow and portion-wise Slow_Addition Action: Add NBS slowly and in portions Check_Addition->Slow_Addition Addition was rapid Check_Solvent 4. Evaluate Solvent Check_Temp->Check_Solvent Temperature was low (e.g., RT or below) Lower_Temp Action: Run reaction at lower temperature (e.g., 0-5 °C) Check_Temp->Lower_Temp Temperature was elevated Consider_Protection 5. Consider Protecting Group Check_Solvent->Consider_Protection Solvent is appropriate (e.g., Chloroform) Change_Solvent Action: Use a less polar, non-protic solvent Check_Solvent->Change_Solvent Solvent was polar/protic Solution Outcome: Improved Yield and Selectivity of 2,6-Dibromo Product Consider_Protection->Solution

Caption: A flowchart for troubleshooting over-bromination.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Sterically Hindered Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst selection in cross-coupling reactions involving sterically hindered anilines.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered anilines so challenging?

A1: Steric hindrance around the nitrogen atom of the aniline and/or the ortho-positions of the aryl halide coupling partner can significantly impede the key steps of the catalytic cycle.[1][2] This includes hindering the coordination of the aniline to the metal center (amine binding), the oxidative addition of the aryl halide, and the final reductive elimination step that forms the C-N bond.[1] These steric clashes can lead to low reaction yields, slow reaction rates, or complete failure of the reaction.

Q2: What are the key factors to consider when selecting a catalyst system for a sterically hindered C-N coupling?

A2: The primary components of the catalytic system to consider are the metal precursor (commonly palladium, but also nickel and copper) and, most critically, the supporting ligand.[3][4] The ligand's steric and electronic properties play a crucial role in overcoming the challenges posed by bulky substrates.[5][6] Important factors include the ligand's "cone angle" and "buried volume," which describe its size, as well as its electron-donating ability.[2] The choice of base and solvent are also critical parameters that need to be optimized.[7][8]

Q3: Which types of ligands are generally most effective for coupling sterically hindered anilines?

A3: Bulky, electron-rich phosphine ligands are generally the most successful for palladium-catalyzed C-N coupling of hindered substrates.[4][9] Buchwald's biaryl phosphine ligands and Hartwig's ferrocene-derived and trialkyl phosphine ligands are well-established classes of catalysts for these transformations.[4] More recently, specialized ligands like biaryl phosphorinanes (e.g., AlisonPhos, AliPhos) and carbazolyl-derived P,N-ligands have shown exceptional activity for coupling even di-ortho-substituted anilines with di-ortho-substituted aryl halides.[10][11] For nickel-catalyzed reactions, unsymmetrical N-heterocyclic carbene (NHC) ligands have proven effective.[5]

Q4: Can I use aryl chlorides as coupling partners with sterically hindered anilines?

A4: Aryl chlorides are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, which makes oxidative addition difficult.[7] However, the development of highly active catalyst systems has made their use more feasible. Catalyst systems employing bulky, electron-rich ligands such as t-butyl-XPhos Pd G3, certain biaryl phosphorinane ligands, and specific carbazolyl-derived P,N-ligands have demonstrated success in coupling sterically hindered anilines with aryl chlorides.[10][11][12] Nickel-based catalysts are also a viable alternative for activating aryl chlorides.[5]

Q5: Are there alternatives to palladium catalysts for these reactions?

A5: Yes, both copper and nickel-based catalyst systems have emerged as valuable alternatives.[13] Copper-catalyzed Ullmann-type couplings have been shown to be effective, particularly with the development of novel pyrrole-ol ligands that can facilitate the coupling of ortho-substituted aryl iodides with hindered amines.[13][14] Nickel catalysis, often employing N-heterocyclic carbene (NHC) ligands, provides a cost-effective and highly reactive option, especially for reactions involving aryl chlorides.[5][15]

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with sterically hindered anilines.

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation 1. Inappropriate Ligand Selection: The ligand may be too small to promote reductive elimination or not electron-rich enough to facilitate oxidative addition.[2]- Screen a panel of bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands).- For particularly challenging substrates, consider specialized ligands like AlisonPhos, AliPhos, or a carbazolyl-derived P,N-ligand.[10][11]- If using an aryl chloride, ensure the ligand is known to be effective for this substrate.
2. Incorrect Base: The base may not be strong enough to deprotonate the aniline or may be sterically hindered itself. Some bases can also be detrimental to certain protecting groups.[7]- For sterically hindered anilines, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.- If base-sensitive functional groups are present, consider weaker bases like K₃PO₄ or Cs₂CO₃, but be aware that higher temperatures or longer reaction times may be necessary.[16]
3. Poor Catalyst Activation: If using a Pd(II) precatalyst, reduction to the active Pd(0) species may be inefficient.[17]- Using a pre-formed Pd(0) source or a precatalyst that readily forms the active species (e.g., palladacycles) can be beneficial.[8]- Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[16]
Side Product Formation (e.g., Hydrodehalogenation) 1. β-Hydride Elimination: This can be a competing pathway, especially with certain ligands and substrates.[6]- The choice of ligand is crucial. Some ligands, like AntPhos, are designed to suppress β-hydride elimination.[6]
2. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of palladium black and reduced activity.- Ensure proper degassing of solvents and use of an inert atmosphere.- Lowering the reaction temperature or using a more stable precatalyst may help.
Reaction Stalls or is Sluggish 1. Steric Congestion: Extreme steric hindrance on both coupling partners can dramatically slow down the reaction.- Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).- Increase the reaction temperature, but monitor for decomposition.- Switch to a more active catalyst system, potentially a nickel-based one, which can be more effective for highly congested couplings.[5]
2. Inhibitory Effects: With aryl iodides, the generated iodide can sometimes inhibit the catalyst.[8]- While less common with modern catalysts, if suspected, using an alternative halide (Br or Cl) on the starting material may be beneficial.
Catalyst and Ligand Selection Summary

The following table summarizes some recommended catalyst systems for different classes of sterically hindered aniline couplings.

Coupling Partners Recommended Catalyst System Typical Base Typical Solvent Reference
ortho-Substituted Aniline + ortho-Substituted Aryl BromidePd₂(dba)₃ / AlisonPhos or AliPhosNaOt-Bu1,4-Dioxane[10]
ortho-Substituted Aniline + ortho,ortho'-Disubstituted Aryl ChloridePd₂(dba)₃ / AliPhos (higher loading)NaOt-Bu1,4-Dioxane or t-BuOH[10]
Highly Hindered Primary/Secondary Amines + Aryl ChloridesPd(OAc)₂ / Carbazolyl-derived P,N-LigandNaOt-BuToluene/Hexane[11]
Sterically Hindered Amines + ortho-Substituted Aryl IodidesCuI / Pyrrole-ol LigandK₃PO₄DMSO[13][14]
Sterically Hindered Primary/Secondary Amines + Aryl ChloridesNi-based catalyst with unsymmetrical NHC ligandNaOt-BuDioxane[5]

Experimental Protocols & Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening catalysts for a challenging cross-coupling reaction with a sterically hindered aniline.

G cluster_0 Reaction Setup cluster_1 Catalyst/Ligand Addition cluster_2 Reaction & Analysis cluster_3 Optimization A Prepare Stock Solutions: Aryl Halide, Aniline, Base B Dispense into Reaction Vials (Inert Atmosphere) A->B C Add Different Pd Precatalysts and Ligands to Vials B->C D Heat Reaction Block (e.g., 90-110 °C, 12-24h) C->D E Quench Reactions and Prepare for Analysis D->E F Analyze by HPLC/GC-MS to Determine Yield E->F G Identify Lead Catalyst System F->G H Optimize Temperature, Concentration, and Base G->H

Caption: A generalized workflow for screening and optimizing catalyst systems.

General Protocol for Pd-Catalyzed Coupling of a Hindered Aniline and Aryl Bromide

This protocol is adapted from the use of biaryl phosphorinane ligands.[10]

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl bromide (0.5 mmol, 1.0 equiv), the sterically hindered aniline (0.6 mmol, 1.2 equiv), and NaOt-Bu (0.7 mmol, 1.4 equiv) to an oven-dried vial equipped with a stir bar.

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.005 mmol, 1.0 mol % Pd) and the ligand (e.g., AliPhos, 0.012 mmol, 1.2 mol %) in 1,4-dioxane (1.0 mL).

  • Reaction Initiation: Add the catalyst solution to the vial containing the substrates and base. Seal the vial tightly.

  • Heating: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 90-110 °C.

  • Monitoring: Stir the reaction for 12-24 hours. The progress can be monitored by taking small aliquots (under inert atmosphere if necessary) and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting a failed or low-yielding reaction.

G Start Reaction Yield is Low/Zero Q1 Is Starting Material Consumed? Start->Q1 A1_Yes Decomposition or Side Products Formed Q1->A1_Yes Yes A1_No Reaction Not Initiating Q1->A1_No No Q2 Is Catalyst System Appropriate for Hindered Substrates? A1_Yes->Q2 A1_No->Q2 A2_Yes Check Base and Solvent Q2->A2_Yes Yes A2_No Screen Bulky Ligands (e.g., Buchwald, AliPhos) Q2->A2_No No Q3 Is Base Strong Enough? (e.g., NaOtBu) A2_Yes->Q3 A3_No Switch to Stronger Base Q3->A3_No No A3_Yes Increase Temperature or Catalyst Loading Q3->A3_Yes Yes Q4 Still No Improvement? A3_Yes->Q4 A4_Yes Consider Alternative Metal (e.g., Ni or Cu catalyst) Q4->A4_Yes Yes

Caption: A decision tree for troubleshooting C-N cross-coupling reactions.

References

stability and storage conditions for 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,6-Dibromo-3,4,5-trimethylaniline

This guide provides essential information on the stability, storage, and handling of this compound (CAS No: 68818-73-5). It includes troubleshooting advice and answers to frequently asked questions to support researchers, scientists, and drug development professionals in their experimental work.

Properties and Recommended Storage Conditions

Proper storage is critical to maintain the integrity and stability of this compound. The following table summarizes key data and recommended conditions based on supplier safety data sheets.

ParameterRecommendation / DataSource(s)
Storage Temperature 2-8°C (Refrigerated)[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly sealed in a dry place.[1][2][3][1][2][3]
Light Keep in a dark place to prevent photodegradation.[1][1]
Ventilation Store in a cool, well-ventilated area.[2][3][4][2][3][4]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[3][4][3][4]
Molecular Formula C₉H₁₁Br₂N[1]
Molecular Weight 293.00 g/mol [1]
Stability Stable under recommended storage conditions.[3][3]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of this compound.

Question 1: What are the optimal long-term storage conditions for this compound?

Answer: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under a dry, inert atmosphere (such as argon or nitrogen).[1][2] It is crucial to protect it from light by using an amber vial or storing it in a dark place.[1] The storage area must be cool and well-ventilated.[3][4]

Question 2: My sample of this compound has developed a yellow or brownish tint. Is it still suitable for my experiment?

Answer: Discoloration is a common sign of degradation in aniline compounds, often caused by oxidation or exposure to light. While minor color changes may not significantly impact all applications, it indicates a decrease in purity. Before use, it is highly recommended to assess the compound's purity via analytical methods like HPLC, GC-MS, or NMR. If high purity is critical for your experiment, recrystallization or purification by column chromatography may be necessary.

Question 3: I am experiencing difficulty dissolving the compound. What solvents are recommended?

Answer: Based on structurally similar compounds like 2,6-Dibromo-4-methylaniline, this compound is expected to be insoluble or poorly soluble in water.[5] For experimental use, common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, or Dimethylformamide (DMF) are likely to be effective. Always perform a small-scale solubility test to determine the best solvent for your specific concentration requirements.

Question 4: What are the primary chemical hazards and handling precautions for this compound?

Answer: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][3] It can cause serious eye irritation and skin irritation.[1] Always handle this compound in a well-ventilated area or a chemical fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3] Avoid creating dust when handling the solid form.

Question 5: What chemical classes or specific reagents are incompatible with this compound?

Answer: To prevent hazardous reactions, avoid contact with strong oxidizing agents (e.g., nitrates, peroxides), strong acids, acid chlorides, and acid anhydrides.[3][4][6] The aromatic amine group can react exothermically with acids.[7]

Experimental Protocols

While specific experimental data for this compound is limited, a general protocol for assessing purity is provided below as a standard quality control measure.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Dissolve the compound in HPLC-grade Acetonitrile and make up the volume to the mark. This creates a 1 mg/mL stock solution.

    • Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the working standard to determine the retention time of the main peak.

    • Inject the sample solution (prepared similarly to the standard).

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visual Guides and Workflows

The following diagrams illustrate key logical and chemical pathways related to the handling and stability of this compound.

G start Observation of Potential Issue color_change Is there visible color change? start->color_change solubility_issue Is there a solubility problem? color_change->solubility_issue No analytical_check Action: Perform Purity Check (HPLC/NMR) color_change->analytical_check Yes solubility_issue->analytical_check No (No other issues) test_solvents Action: Test Alternative Organic Solvents solubility_issue->test_solvents Yes purity_ok Is purity >95% (or within spec)? analytical_check->purity_ok use_as_is Decision: Use As-Is purity_ok->use_as_is Yes purify Decision: Purify (Recrystallize) purity_ok->purify No, but salvageable discard Decision: Discard Compound purity_ok->discard No, severely degraded purify->analytical_check Post-purification dissolved Does it dissolve? test_solvents->dissolved dissolved->use_as_is Yes dissolved->discard No (Insoluble in all)

Caption: Troubleshooting workflow for assessing the quality of this compound.

G main_compound This compound (Stable Form) oxidized_products Oxidized Intermediates (e.g., N-oxides, quinone-imines) main_compound->oxidized_products Oxidation photodegradation_products Photodegradation Products main_compound->photodegradation_products Photodecomposition hydrolysis_products Potential Hydrolysis (If applicable) main_compound->hydrolysis_products Hydrolysis oxidizing_agents Oxidizing Agents (e.g., Air - O₂) degradation_path Degradation Pathways oxidizing_agents->degradation_path light_uv Light (UV) light_uv->degradation_path moisture Moisture (H₂O) moisture->degradation_path degradation_path->main_compound final_impurities Colored Impurities & Polymeric Byproducts oxidized_products->final_impurities photodegradation_products->final_impurities

Caption: Potential degradation pathways for substituted anilines like this compound.

References

scale-up considerations for the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-Dibromo-3,4,5-trimethylaniline, with a focus on scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most common laboratory method is the direct electrophilic bromination of 3,4,5-trimethylaniline. This reaction typically involves treating the starting aniline with a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent like chloroform or acetic acid. The highly activating nature of the amino group and the methyl groups directs the bromine atoms to the ortho positions.

Q2: What are the primary safety concerns when working with bromination reactions, especially on a larger scale?

A2: The primary safety concerns include the handling of corrosive and toxic bromine, the potential for exothermic reactions leading to thermal runaway, and the evolution of hydrogen bromide (HBr) gas.[1] Proper personal protective equipment (PPE), a well-ventilated fume hood, and careful temperature control are crucial. On a larger scale, robust equipment designed for handling corrosive materials and a thorough understanding of the reaction's thermal profile are essential to prevent accidents.

Q3: What are the likely byproducts in this synthesis, and how can they be minimized?

A3: Potential byproducts include mono-brominated (2-bromo-3,4,5-trimethylaniline) and over-brominated (e.g., 2,6-dibromo-x,y,z-trimethylaniline with additional ring bromination) species. The formation of these byproducts can be minimized by precise control of the stoichiometry of the brominating agent, slow and controlled addition of the reagent, and maintaining a consistent reaction temperature. On a larger scale, efficient mixing becomes critical to avoid localized high concentrations of the brominating agent.

Q4: What are the recommended purification methods for this compound at a laboratory scale versus a larger scale?

A4: On a laboratory scale, purification is often achieved by column chromatography or recrystallization from a suitable solvent system, such as ethanol/water.[2] For larger-scale purification, recrystallization is the more practical and economical method. The choice of solvent is critical to ensure good recovery and high purity. It is advisable to perform solubility studies to identify the optimal solvent or solvent mixture.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Dibrominated Product - Incomplete reaction. - Insufficient amount of brominating agent. - Poor temperature control.- Monitor the reaction progress using TLC or HPLC. - Ensure the correct stoichiometry of the brominating agent (typically slightly more than 2 equivalents). - Maintain the recommended reaction temperature. For exothermic reactions, ensure adequate cooling.
Formation of Significant Amounts of Mono-brominated Byproduct - Insufficient brominating agent. - Short reaction time. - Inefficient mixing.- Increase the amount of brominating agent slightly. - Extend the reaction time and monitor for the disappearance of the mono-brominated intermediate. - On scale-up, ensure the reactor has adequate agitation to maintain a homogeneous reaction mixture.
Formation of Over-brominated Byproducts - Excess brominating agent. - "Hot spots" in the reactor due to poor heat transfer. - Reaction temperature too high.- Use a precise amount of the brominating agent. - Add the brominating agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. - Improve cooling and agitation. Consider using a jacketed reactor with a thermal control unit for large-scale reactions.[3]
Product is Difficult to Purify by Recrystallization - Presence of oily impurities. - Inappropriate recrystallization solvent.- Consider a pre-purification step, such as a wash with a non-polar solvent to remove less polar impurities. - Perform a thorough solvent screen to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Reaction Becomes Uncontrollably Exothermic - Addition of brominating agent is too fast. - Inadequate cooling capacity for the scale of the reaction.- Immediately stop the addition of the brominating agent. - Apply emergency cooling if available. - For future runs, reduce the addition rate and/or dilute the brominating agent. - Conduct a reaction calorimetry study to understand the heat flow of the reaction before scaling up.[4]
Discoloration of the Final Product - Oxidation of the aniline. - Presence of residual bromine or impurities.- Work up the reaction mixture promptly. - Consider washing the crude product with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining bromine. - Recrystallization with activated carbon can sometimes help to remove colored impurities.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from general procedures for the bromination of anilines.

Materials:

  • 3,4,5-trimethylaniline

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Water

Procedure:

  • Dissolve 3,4,5-trimethylaniline (1 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (2.1 equivalents) portion-wise over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material and the mono-bromo intermediate.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Scale-Up Considerations and Troubleshooting Workflow

ScaleUp_Workflow Scale-Up Workflow for this compound Synthesis cluster_preliminary Preliminary Assessment cluster_process_development Process Development cluster_scale_up Scale-Up Execution cluster_workup_purification Work-up and Purification Reaction_Kinetics Understand Reaction Kinetics Thermal_Hazard_Assessment Perform Thermal Hazard Assessment (DSC/RC1) Reaction_Kinetics->Thermal_Hazard_Assessment Input for Parameter_Optimization Optimize Temperature, Concentration, and Addition Rate Thermal_Hazard_Assessment->Parameter_Optimization Defines safe operating window Solubility_Studies Conduct Solubility Studies for Product and Impurities Crystallization Optimize Large-Scale Crystallization for Purity and Yield Solubility_Studies->Crystallization Informs solvent choice Reagent_Selection Select Appropriate Brominating Agent (e.g., Br2 vs NBS) Reagent_Selection->Parameter_Optimization Solvent_Selection Choose a Suitable and Scalable Solvent Solvent_Selection->Parameter_Optimization Equipment_Selection Select Reactor with Adequate Mixing and Heat Transfer Parameter_Optimization->Equipment_Selection Determines requirements Controlled_Addition Implement Controlled (Slow) Addition of Brominating Agent Equipment_Selection->Controlled_Addition Temperature_Monitoring Monitor Internal Temperature Closely Controlled_Addition->Temperature_Monitoring Crucial during addition Quenching Design a Safe and Effective Quenching Procedure Temperature_Monitoring->Quenching Indicates reaction completion Isolation Develop a Robust Isolation Protocol (Filtration/Centrifugation) Quenching->Isolation Isolation->Crystallization

Caption: A workflow diagram illustrating key stages and considerations for scaling up the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Scale-Up Start Low Yield Observed Check_Completion Reaction Complete? (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Incomplete_Action Increase Reaction Time or Temperature (with caution) Incomplete->Incomplete_Action Check_Byproducts Significant Byproducts? Complete->Check_Byproducts No_Byproducts Minimal Byproducts Check_Byproducts->No_Byproducts No Yes_Byproducts Significant Byproducts Check_Byproducts->Yes_Byproducts Yes Check_Workup Product Lost During Work-up/Purification? No_Byproducts->Check_Workup Byproduct_Action Optimize Stoichiometry, Addition Rate, and Temperature Control Yes_Byproducts->Byproduct_Action Workup_Loss Review Extraction and Crystallization Procedures Check_Workup->Workup_Loss Yes No_Workup_Loss Address Byproduct Formation Check_Workup->No_Workup_Loss No, implies byproduct issue was underestimated No_Workup_Loss->Byproduct_Action

Caption: A decision tree to guide troubleshooting efforts in the event of low product yield during the scale-up synthesis.

References

dealing with low reactivity of 2,6-Dibromo-3,4,5-trimethylaniline in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low reactivity of 2,6-Dibromo-3,4,5-trimethylaniline in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems from significant steric hindrance. The two bromine atoms in the ortho positions to the aniline's amino group, combined with the three adjacent methyl groups, create a sterically crowded environment around the reactive sites. This steric bulk impedes the approach of the palladium catalyst to the C-Br bonds for oxidative addition, a critical step in the catalytic cycles of Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q2: What are the most critical parameters to consider when optimizing a coupling reaction with this substrate?

A2: The most critical parameters are the choice of ligand , palladium precatalyst , base , and solvent . Due to the steric hindrance, bulky and electron-rich phosphine ligands are often required to promote the catalytic activity. The base and solvent system must be carefully selected to ensure sufficient solubility of all reaction components and to facilitate the desired catalytic cycle.

Q3: Can I use the same conditions for mono- and di-arylation of this compound?

A3: Not necessarily. Achieving selective mono-arylation often requires milder conditions, such as lower temperatures, shorter reaction times, or a sub-stoichiometric amount of the coupling partner. Di-arylation will typically require more forcing conditions, including higher temperatures and longer reaction times, to overcome the increased steric hindrance after the first coupling.

Q4: Are there any common side reactions to be aware of?

A4: Common side reactions include hydrodehalogenation (replacement of a bromine atom with a hydrogen), catalyst deactivation leading to the formation of palladium black, and in the case of Sonogashira coupling, homocoupling of the terminal alkyne (Glaser coupling). Careful optimization of the reaction conditions, particularly the choice of base and the exclusion of oxygen, can help to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Symptoms:

  • LC-MS analysis shows primarily unreacted this compound.

  • Formation of palladium black is observed.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Catalyst Activity The steric bulk of the substrate requires a highly active catalyst. Switch to a more sterically demanding and electron-rich ligand such as XPhos , SPhos , or a cataCXium® A palladacycle. These ligands promote the formation of the active monoligated palladium species.
Ineffective Base The chosen base may not be strong enough or sufficiently soluble. For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
Poor Solvent Choice The solvent may not adequately solubilize the reactants or the catalyst complex. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or 2-MeTHF/water ) is often beneficial for Suzuki couplings.
Catalyst Deactivation The presence of oxygen can lead to catalyst deactivation. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Product in Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst Initial Check base Optimize Base catalyst->base If no improvement success Successful Coupling catalyst->success If yield improves solvent Screen Solvents base->solvent If still low yield base->success If yield improves inert Ensure Inert Atmosphere solvent->inert If catalyst deactivation observed solvent->success If yield improves inert->success If yield improves G reagents Combine Substrate, Amine, Base, and Solvent inert Degas and Place under Inert Atmosphere reagents->inert catalyst Add Palladium Precatalyst and Ligand inert->catalyst reaction Heat to Desired Temperature catalyst->reaction workup Quench, Extract, and Purify reaction->workup product Isolated Product workup->product

Validation & Comparative

Comparative Reactivity Analysis: 2,6-Dibromo-3,4,5-trimethylaniline vs. Other Dibromoanilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 2,6-Dibromo-3,4,5-trimethylaniline against other common dibromoaniline isomers. The information presented is based on established principles of organic chemistry, supported by available experimental data for structurally similar compounds. Direct comparative studies on the reactivity of this compound are limited in published literature; therefore, this guide extrapolates expected reactivity based on steric and electronic effects.

Overview of Dibromoaniline Reactivity

Anilines are versatile building blocks in organic synthesis, valued for the reactivity of the amino group and the potential for functionalization of the aromatic ring. The presence and position of bromine and methyl substituents significantly influence the reactivity of the aniline core through a combination of electronic and steric effects.

  • Steric Hindrance: Bulky groups, such as bromine atoms and methyl groups, positioned ortho to the amino group can physically block the approach of reagents, thereby slowing down or preventing reactions at the nitrogen atom or adjacent ring positions.[2]

Comparative Reactivity in Key Reactions

The reactivity of this compound is compared with other representative dibromoaniline isomers in three common reaction types: N-acylation, the Sandmeyer reaction, and Palladium-catalyzed cross-coupling reactions.

N-Acylation

N-acylation is a fundamental transformation of anilines to form amides. The reaction rate is highly sensitive to the steric environment around the amino group and the nucleophilicity of the nitrogen atom.

Expected Reactivity Order (from most reactive to least reactive):

3,5-Dibromoaniline > 2,4-Dibromoaniline > 2,6-Dibromoaniline > this compound

Rationale:

  • 3,5-Dibromoaniline: The amino group is sterically unhindered, and the deactivating effect of the bromine atoms is primarily electronic, making it the most reactive among the compared isomers.

  • 2,4-Dibromoaniline: One ortho position is occupied by a bromine atom, introducing some steric hindrance.

  • 2,6-Dibromoaniline: Both ortho positions are substituted with bulky bromine atoms, significantly hindering the approach of acylating agents to the amino group.

  • This compound: This isomer is the most sterically hindered due to the presence of two ortho bromine atoms and three additional methyl groups on the ring, making N-acylation the most challenging.

Table 1: Predicted Relative Reactivity in N-Acylation

CompoundStructurePredicted ReactivityKey Influencing Factors
3,5-Dibromoaniline HighMinimal steric hindrance at the amino group.
2,4-Dibromoaniline ModerateSteric hindrance from one ortho bromine atom.
2,6-Dibromoaniline LowSignificant steric hindrance from two ortho bromine atoms.
This compound Very LowExtreme steric hindrance from ortho bromine and ring methyl groups.
Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for replacing the amino group of an aromatic amine with a variety of substituents (e.g., halides, cyanide) via a diazonium salt intermediate.[3] The formation of the diazonium salt is the critical first step.

Expected Reactivity Order (from most reactive to least reactive):

3,5-Dibromoaniline ≈ 2,4-Dibromoaniline > 2,6-Dibromoaniline > this compound

Rationale:

While the reaction does not occur directly at a sterically hindered position in the final product, the formation of the diazonium salt can be influenced by the steric bulk around the amino group, which can affect the rate of diazotization. The subsequent radical-nucleophilic aromatic substitution is less sensitive to steric hindrance at the ortho positions.

Table 2: Predicted Relative Reactivity in the Sandmeyer Reaction

CompoundPredicted ReactivityKey Influencing Factors
3,5-Dibromoaniline HighUnhindered amino group allows for efficient diazotization.
2,4-Dibromoaniline HighMinor steric hindrance with minimal impact on diazotization.
2,6-Dibromoaniline Moderate to HighSteric hindrance may slightly slow diazotization but the reaction is generally feasible.
This compound ModerateIncreased steric hindrance could potentially lower the rate and yield of diazotization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl bromides in these reactions is influenced by both electronic effects and steric hindrance around the carbon-bromine bonds.[4]

Expected Reactivity Order (from most reactive to least reactive, considering the C-Br bond):

3,5-Dibromoaniline > 2,4-Dibromoaniline > 2,6-Dibromoaniline > this compound

Rationale:

  • 3,5-Dibromoaniline: The bromine atoms are in sterically accessible positions, facilitating oxidative addition to the palladium catalyst.

  • 2,4-Dibromoaniline: The bromine at the 4-position is unhindered, while the bromine at the 2-position is sterically encumbered by the amino group. Selective coupling at the 4-position is expected.

  • 2,6-Dibromoaniline: Both bromine atoms are in sterically hindered ortho positions, making oxidative addition more difficult.

  • This compound: The ortho bromine atoms are severely hindered by the adjacent methyl groups and the amino group, presenting a significant challenge for oxidative addition. Specialized bulky phosphine ligands and forcing reaction conditions are often required for coupling at such hindered positions.[5][6]

Table 3: Predicted Relative Reactivity in Palladium-Catalyzed Cross-Coupling

CompoundPredicted Reactivity at C-Br BondsKey Influencing Factors
3,5-Dibromoaniline HighSterically accessible bromine atoms.
2,4-Dibromoaniline Moderate (selective at C4)C4-Br is reactive; C2-Br is hindered.
2,6-Dibromoaniline LowBoth C-Br bonds are sterically hindered.
This compound Very LowExtreme steric hindrance at both C-Br bonds.

Experimental Protocols

The following are general experimental protocols for the reactions discussed. These are intended as starting points and may require optimization for each specific dibromoaniline isomer.

General Procedure for N-Acylation
  • Dissolve the dibromoaniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (1.1 - 2.0 eq.), such as triethylamine or pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.05 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

A representative procedure for the acetylation of aniline involves dissolving aniline in water, adding hydrochloric acid, followed by acetic anhydride and sodium acetate to precipitate the acetanilide product.[7]

General Procedure for the Sandmeyer Reaction (Bromination)

Part 1: Diazotization

  • Dissolve the dibromoaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HBr, H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a chilled aqueous solution of sodium nitrite (1.0-1.2 eq.) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Part 2: Halogenation

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (catalytic to stoichiometric amounts) in the corresponding hydrohalic acid (HBr).

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic layer with water, aqueous sodium hydroxide, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

A detailed procedure for the Sandmeyer reaction involves the in situ preparation of copper(I) chloride and the diazonium ion, followed by their reaction to produce the final product.[8]

General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the dibromoaniline (1.0 eq.), the boronic acid or boronic ester partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).

  • Add a suitable solvent system (e.g., toluene/water, dioxane/water, DMF).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

For sterically hindered substrates, robust catalyst systems such as those based on bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) may be necessary.[5][9][10]

Visualizing Reactivity Factors and Workflow

The following diagrams illustrate the key factors influencing aniline reactivity and a general workflow for a comparative reactivity study.

G Factors Influencing Dibromoaniline Reactivity cluster_electronic cluster_steric Reactivity Overall Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Amino Amino Group (-NH2) Activating (Donating) Electronic->Amino Bromo Bromo Substituents (-Br) Deactivating (Inductive) Electronic->Bromo Methyl Methyl Groups (-CH3) Activating (Inductive) Electronic->Methyl Ortho Ortho-Substitution (at C2 and C6) Steric->Ortho Adjacent Adjacent Ring Substituents Steric->Adjacent

Caption: Factors influencing dibromoaniline reactivity.

G Experimental Workflow for Comparative Reactivity Study cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reactants Select Dibromoaniline Isomers & Common Reagents Conditions Define Standardized Reaction Conditions Reactants->Conditions Reaction Perform Parallel Reactions Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS, NMR) Reaction->Monitoring Isolation Isolate and Purify Products Monitoring->Isolation Characterization Characterize Products and Determine Yields Isolation->Characterization Comparison Compare Reaction Rates and Yields Characterization->Comparison

Caption: Workflow for a comparative reactivity study.

Conclusion

The reactivity of this compound is significantly influenced by the high degree of steric hindrance around the amino group and the carbon-bromine bonds. It is predicted to be considerably less reactive than other dibromoaniline isomers in common synthetic transformations such as N-acylation and palladium-catalyzed cross-coupling reactions. While its participation in the Sandmeyer reaction is likely more favorable, the initial diazotization step may be slower compared to less hindered anilines. For synthetic applications involving this highly substituted aniline, careful selection of robust reaction conditions and catalyst systems is crucial to achieve desired outcomes. Further experimental studies are warranted to provide quantitative data to validate these predictions.

References

validation of the structure of 2,6-Dibromo-3,4,5-trimethylaniline by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 2,6-Dibromo-3,4,5-trimethylaniline, a sterically hindered building block used in complex organic synthesis, precise structural validation is paramount.[1] This guide provides a comparative overview of X-ray crystallography as the definitive method for structural elucidation, benchmarked against complementary spectroscopic techniques.

Definitive Structure by Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density to reveal the precise spatial arrangement of atoms, bond lengths, and bond angles. While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds, such as 2,6-Dibromo-4-methylaniline, serves as an excellent proxy for the methodology and the nature of the expected results.[2][3]

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural validation depends on the desired level of detail, sample availability, and the specific questions being addressed. While spectroscopic methods are invaluable for routine characterization, X-ray crystallography remains the gold standard for absolute structure determination.

Parameter X-ray Crystallography NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of nuclei (¹H, ¹³C), stereochemical relationshipsPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal~1-10 mg, soluble~1-5 mg, solid or liquid<1 mg, soluble/volatile
Definitiveness Unambiguous structural proofHigh (often requires 2D NMR for complex structures)Low (confirmatory for functional groups)High for molecular formula, indirect for structure
Complexity High (crystal growth can be a bottleneck)Moderate to HighLowModerate
Throughput LowHighHighHigh

Experimental Protocols

1. X-ray Crystallography (Based on 2,6-Dibromo-4-methylaniline)

  • Crystallization: The compound is purified, often by recrystallization. For 2,6-dibromo-4-butylaniline, colorless block-shaped crystals were obtained by the slow evaporation of an ethanol solution.[4] Similarly, 2,6-dibromo-4-methylaniline was recrystallized from an 80% ethanol and 20% water solution to yield colorless needles.[2]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is maintained at a low temperature (e.g., 200 K) to minimize thermal vibrations.[2][3] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to establish connectivity.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to deduce the molecular structure. For this compound, one would expect to see distinct signals for the methyl protons and the amine protons in the ¹H NMR spectrum, and signals for the aromatic carbons and methyl carbons in the ¹³C NMR spectrum.[1]

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl, KBr).

  • Data Acquisition: The sample is placed in the IR spectrometer, and a beam of infrared light is passed through it. The absorbance of light at different wavenumbers is recorded.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups. For this molecule, characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, aromatic C=C stretching in the 1500-1600 cm⁻¹ region, and C-Br stretching at lower frequencies (500-700 cm⁻¹).[5]

4. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI, or electron ionization - EI). The instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement.

  • Data Analysis: The molecular ion peak confirms the molecular weight of the compound (C₉H₁₁Br₂N, MW: 293.00 g/mol ).[6] The isotopic pattern will be characteristic of a molecule containing two bromine atoms. Fragmentation patterns can provide further structural information.

Data Presentation

Table 1: Crystallographic Data for the Analogous Compound 2,6-Dibromo-4-methylaniline[3]

Parameter Value
Chemical FormulaC₇H₇Br₂N
Formula Weight264.96
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.3773 (7)
b (Å)13.585 (2)
c (Å)14.057 (3)
V (ų)835.9 (2)
Z4
Temperature (K)200
R-factor0.072

This data for a related compound illustrates the type of precise structural information obtained from X-ray crystallography.

Table 2: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for three distinct methyl groups; Signal for NH₂ protons.
¹³C NMR Signals for aromatic carbons (C-Br, C-N, C-CH₃); Signals for methyl carbons.
IR (cm⁻¹) ~3400-3500 (N-H stretch); ~2900-3000 (C-H stretch); ~1600 (aromatic C=C stretch); ~600-700 (C-Br stretch).
HRMS (m/z) [M+H]⁺ peak at ~293.9316, showing a characteristic isotopic pattern for two bromine atoms.

Visualizing the Workflow and Logic

The following diagrams illustrate the process and interplay of the described analytical techniques.

G cluster_synthesis Compound Preparation cluster_validation Structural Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms Initial Characterization ir IR Spectroscopy (Functional Groups) purification->ir Initial Characterization nmr NMR Spectroscopy (Connectivity) purification->nmr Initial Characterization xray X-ray Crystallography (Absolute Structure) nmr->xray Requires Pure Sample for Definitive Confirmation final Validated Structure xray->final Unambiguous Structure

Caption: Experimental workflow for the synthesis and structural validation of an organic compound.

G center_node Structural Elucidation of This compound ms Mass Spec (Formula: C₉H₁₁Br₂N) center_node->ms Provides ir IR Spec (Confirms N-H, C-Br) center_node->ir Provides nmr NMR Spec (Proves Connectivity) center_node->nmr Provides xray X-ray Crystallography (Defines 3D Geometry) center_node->xray Provides xray->ms  Confirms & Complements xray->ir  Confirms & Complements xray->nmr  Confirms & Complements

Caption: Logical relationship of complementary analytical techniques for structural validation.

References

A Comparative Analysis of the Electronic Properties of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of substituents on the electronic characteristics of anilines, supported by experimental data.

The electronic properties of the aniline molecule are significantly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, thereby affecting the molecule's basicity, reactivity, and spectroscopic characteristics. This guide provides a comparative study of these effects, presenting key experimental data in a structured format to facilitate analysis and prediction of molecular behavior.

Substituent Effects on Basicity: pKa Values and Hammett Correlations

The basicity of substituted anilines is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. Electron-donating groups (EDGs) increase the electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa).[1] This relationship can be quantified using the Hammett equation, which correlates the pKa values with the Hammett substituent constant (σ). A negative slope in the Hammett plot indicates that electron-donating groups favor the protonation of the amino group.

Substituent (para-)Hammett Constant (σp)pKa
-NH2-0.666.08
-OCH3-0.275.34
-CH3-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO20.781.00

Table 1: Hammett Constants and pKa Values for a Selection of para-Substituted Anilines. The data illustrates the inverse relationship between the electron-withdrawing strength of the substituent (higher σp) and the basicity of the aniline (lower pKa).

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques provide valuable insights into the electronic structure of substituted anilines. Changes in the electron distribution due to different substituents are reflected in the ¹³C NMR, IR, and UV-Vis spectra.

¹³C NMR Spectroscopy

The chemical shift of the ipso-carbon (the carbon atom directly bonded to the amino group) in ¹³C NMR spectroscopy is sensitive to the electronic effects of the substituent on the para position. Electron-donating groups increase the electron density at the ipso-carbon, causing an upfield shift (lower ppm), whereas electron-withdrawing groups cause a downfield shift (higher ppm).

Substituent (para-)¹³C NMR Chemical Shift of Ipso-Carbon (δ, ppm)
-OCH3141.3
-CH3144.7
-H146.7
-Cl146.9
-Br147.1
-CN150.8
-NO2154.2

Table 2: ¹³C NMR Chemical Shifts of the Ipso-Carbon for a Selection of para-Substituted Anilines. The data shows a clear trend of increasing chemical shift with the increasing electron-withdrawing nature of the substituent.

Infrared (IR) Spectroscopy

The stretching frequency of the N-H bonds in the amino group is influenced by the electronic environment. Electron-donating groups increase the electron density on the nitrogen, leading to a slight decrease in the N-H bond order and a shift to lower wavenumbers. Conversely, electron-withdrawing groups decrease the electron density on the nitrogen, strengthening the N-H bond and shifting the stretching frequencies to higher wavenumbers. Primary anilines exhibit two N-H stretching bands: an asymmetric and a symmetric stretch.[2]

Substituent (para-)Asymmetric N-H Stretch (νas, cm⁻¹)Symmetric N-H Stretch (νs, cm⁻¹)
-OCH334553375
-CH334653380
-H34703390
-Cl34803395
-Br34803395
-CN34953405
-NO235053410

Table 3: N-H Stretching Frequencies for a Selection of para-Substituted Anilines. The trend of increasing stretching frequency with stronger electron-withdrawing substituents is evident.

UV-Vis Spectroscopy

The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorption band (π → π* transition) of aniline is around 230 nm, with a secondary band around 280 nm.[3] Electron-donating groups cause a bathochromic (red) shift to longer wavelengths and often an increase in absorption intensity (hyperchromic effect).[4][5] Electron-withdrawing groups, especially when conjugated with the amino group, can also lead to a red shift.[5]

Substituent (para-)λmax (nm)
-NH2298
-OCH3289
-CH3285
-H280
-Cl288
-Br290
-CN272
-NO2381

Table 4: λmax Values for the Main Absorption Band of a Selection of para-Substituted Anilines. The position of the maximum absorption is clearly dependent on the electronic nature of the substituent.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of approximately 4 pH units centered around the expected pKa of the aniline derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the substituted aniline in a suitable solvent (e.g., methanol or ethanol) at a concentration that will give an absorbance in the range of 0.3-1.5 when diluted in the buffer solutions.

  • Sample Preparation: For each buffer solution, add a constant volume of the aniline stock solution to a constant volume of the buffer in a quartz cuvette. Prepare a blank for each buffer solution containing the same buffer and the same amount of the organic solvent.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each sample at a constant temperature. Identify the wavelength of maximum absorbance difference between the fully protonated and fully deprotonated forms.

  • Data Analysis: Plot the absorbance at the selected wavelength against the pH of the buffer solutions. The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation at each pH.[6][7][8]

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-50 mg of the substituted aniline in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay. A larger number of scans may be required for less concentrated samples due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Calibrate the spectrum by setting the TMS peak to 0 ppm. Identify and assign the chemical shifts of the carbon atoms, paying particular attention to the ipso-carbon.

FTIR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is common.[9][10] Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.[9][10] Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[10] Solutions can be analyzed in a liquid cell with IR-transparent windows.[9]

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the solvent and cell for solutions) to subtract atmospheric and solvent absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands, particularly the N-H stretching frequencies in the 3300-3500 cm⁻¹ region.[11][12]

UV-Vis Spectroscopy
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the aniline derivative is soluble. Common solvents include ethanol, methanol, and cyclohexane.

  • Preparation of Stock Solution: Prepare a stock solution of the substituted aniline of a known concentration in the chosen solvent.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Spectroscopic Measurement: Use a quartz cuvette to record the UV-Vis spectrum of each dilution against a solvent blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law.

Visualizing Substituent Effects

The following diagram illustrates the logical relationship between the type of substituent and its effect on the electronic properties of the aniline nitrogen.

SubstituentEffects substituent Substituent Type edg Electron-Donating Group (EDG) (-NH2, -OCH3, -CH3) substituent->edg e.g. ewg Electron-Withdrawing Group (EWG) (-NO2, -CN, -Cl) substituent->ewg e.g. resonance_pos +R (Resonance Donation) edg->resonance_pos inductive_pos -I (Inductive Withdrawal) edg->inductive_pos resonance_neg -R (Resonance Withdrawal) ewg->resonance_neg inductive_neg -I (Inductive Withdrawal) ewg->inductive_neg effects Electronic Effects increase Increases resonance_pos->increase Dominant Effect inductive_pos->increase Minor Effect decrease Decreases resonance_neg->decrease Dominant Effect inductive_neg->decrease Significant Effect electron_density Electron Density on Nitrogen increase->electron_density Leads to decrease->electron_density Leads to

Caption: Logical flow of substituent effects on aniline's nitrogen electron density.

References

Lack of Publicly Available Data on the Biological Activity of 2,6-Dibromo-3,4,5-trimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for published studies and experimental data on the biological activity of 2,6-Dibromo-3,4,5-trimethylaniline derivatives has yielded no specific results. While information regarding the parent compound, this compound, is available in chemical supplier databases, detailed investigations into the biological effects of its derivatives do not appear to be present in the public domain.

Information found was limited to the chemical and physical properties of this compound, its CAS number (68818-73-5), and its availability as a chemical intermediate.[1][2][3][4] Some search results discussed the biological activities of other halogenated anilines or structurally distinct compounds, but these are not relevant to the specified topic of this compound derivatives.[5][6][7][8][9][10][11][12][13][14][15][16][17]

Consequently, due to the absence of experimental data on the biological activity of this compound derivatives, it is not possible to create a comparison guide, summarize quantitative data in tables, provide experimental protocols, or generate the requested visualizations. Further research and synthesis of such derivatives would be required to generate the necessary data for such a guide.

References

A Comparative Guide to the Synthetic Routes of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for obtaining 2,6-Dibromo-3,4,5-trimethylaniline, a key building block in the development of pharmaceuticals and other complex organic molecules. Due to the limited availability of diverse synthetic routes in published literature, this comparison focuses on variations of the most direct and widely employed strategy: the electrophilic bromination of 3,4,5-trimethylaniline. We will explore different brominating agents and their associated reaction conditions, providing a framework for selecting the most suitable method based on factors such as yield, purity, and environmental considerations.

Comparison of Synthetic Bromination Methods

The primary route to this compound is the direct bromination of 3,4,5-trimethylaniline. The strong activating effect of the amino group directs the electrophilic substitution to the ortho positions. This section compares three common bromination methods, with data extrapolated from analogous reactions on substituted anilines.

ParameterMethod A: Direct Bromination with Br₂Method B: Bromination with NBSMethod C: Greener Oxybromination
Brominating Agent Bromine (Br₂)N-Bromosuccinimide (NBS)Ammonium Bromide (NH₄Br) / Hydrogen Peroxide (H₂O₂)
Solvent Acetic Acid or ChloroformAcetonitrile or DMFAcetic Acid
Catalyst None typically requiredAmmonium Acetate (catalytic)None required
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 3 hours2 - 5 hours2.5 - 4 hours
Reported Yield Good to Excellent (Potentially lower due to over-bromination)Good to Excellent (Often higher selectivity)Good to Excellent (Highly para-selective for many anilines)
Purity of Crude Product Moderate (Risk of tri-brominated byproduct)High (Generally clean reactions)High
Key Advantages Readily available and inexpensive reagents.Milder reaction conditions, higher selectivity, easier handling than Br₂.Environmentally benign (water is the main byproduct), avoids the use of elemental bromine.
Key Disadvantages Hazardous (toxic and corrosive), potential for over-bromination.More expensive than Br₂, requires a catalyst for high efficiency.May require careful control of H₂O₂ addition.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using the compared methods. These protocols are based on established procedures for similar aniline derivatives.

Method A: Direct Bromination with Elemental Bromine

Materials:

  • 3,4,5-trimethylaniline

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Saturated Sodium Bicarbonate Solution

  • Sodium Thiosulfate Solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 3,4,5-trimethylaniline (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.

  • Pour the reaction mixture into a beaker containing ice water and carefully neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

  • If the color of bromine persists, add a few drops of sodium thiosulfate solution to quench the excess bromine.

  • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Method B: Bromination with N-Bromosuccinimide (NBS)

Materials:

  • 3,4,5-trimethylaniline

  • N-Bromosuccinimide (NBS)

  • Ammonium Acetate (NH₄OAc)

  • Acetonitrile

  • Water

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3,4,5-trimethylaniline (1 equivalent) in acetonitrile, add a catalytic amount of ammonium acetate (0.1 equivalents).

  • To this stirred solution, add N-bromosuccinimide (2.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Method C: Greener Oxybromination with NH₄Br/H₂O₂

Materials:

  • 3,4,5-trimethylaniline

  • Ammonium Bromide (NH₄Br)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,4,5-trimethylaniline (1 equivalent) and ammonium bromide (2.2 equivalents) in acetic acid.

  • To the stirred solution, add 30% hydrogen peroxide (2.2 equivalents) dropwise at room temperature. An exotherm may be observed, and cooling may be necessary to maintain the temperature around 25-30°C.

  • Stir the reaction mixture at room temperature for 2.5-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture into an ice-water mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][2][3][4]

Synthetic Route Workflow

The following diagram illustrates the decision-making process for selecting a suitable synthetic method for the bromination of 3,4,5-trimethylaniline.

G cluster_start Starting Material cluster_methods Bromination Method Selection cluster_product Final Product start 3,4,5-trimethylaniline methodA Method A: Direct Bromination (Br2) Cost-effective, simple. start->methodA methodB Method B: NBS Bromination Higher selectivity, milder. start->methodB methodC Method C: Greener Oxybromination Environmentally friendly. start->methodC product This compound methodA->product Yield: Good Purity: Moderate methodB->product Yield: High Purity: High methodC->product Yield: High Purity: High

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Purity Analysis of 2,6-Dibromo-3,4,5-trimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of spectroscopic methods for confirming the purity of 2,6-Dibromo-3,4,5-trimethylaniline, a key building block in the synthesis of various organic molecules.

This document outlines the expected spectroscopic data for this compound and compares it with potential impurities that may arise during its synthesis. Detailed experimental protocols for the primary analytical techniques are also provided.

Spectroscopic Data Summary

The following tables summarize the expected and comparative spectroscopic data for this compound and potential impurities. This data is crucial for the identification and quantification of the compound's purity.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) of -NH₂ (ppm)Chemical Shift (δ) of -CH₃ (ppm)Aromatic Proton Signals (ppm)
This compound ~4.5 (broad singlet)~2.2-2.4 (two singlets)No aromatic protons
3,4,5-trimethylaniline (Starting Material)~3.5 (broad singlet)~2.1-2.3 (two singlets)~6.5 (singlet, 2H)
2-Bromo-3,4,5-trimethylaniline (Intermediate)~4.0 (broad singlet)~2.2-2.4 (three singlets)~6.8 (singlet, 1H)

Table 2: ¹³C NMR Spectral Data

CompoundC-NH₂ (ppm)C-Br (ppm)Aromatic C-H (ppm)Aromatic C-CH₃ (ppm)-CH₃ (ppm)
This compound ~145~115-~130-135~18-22
3,4,5-trimethylaniline~140-~115~128-132~18-21
2-Bromo-3,4,5-trimethylaniline~142~110~118~129-134~18-22

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupThis compound3,4,5-trimethylaniline
N-H Stretch3300-3500 (two bands, sharp)3300-3500 (two bands, sharp)
C-H Stretch (Aromatic)Not present~3000-3100
C-H Stretch (Aliphatic)2850-29602850-2960
C=C Stretch (Aromatic)1550-16001580-1620
C-N Stretch1250-13501250-1350
C-Br Stretch550-650Not present

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 291/293/295 (Isotopic pattern for 2 Br)Loss of Br, loss of CH₃
3,4,5-trimethylaniline135Loss of CH₃
2-Bromo-3,4,5-trimethylaniline213/215 (Isotopic pattern for 1 Br)Loss of Br, loss of CH₃

Experimental Protocols

Accurate spectroscopic analysis relies on standardized experimental procedures. The following are recommended protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry (MS)
  • Sample Introduction: Use a gas chromatograph (GC-MS) for volatile samples or direct infusion with a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Parameters (for GC-MS with EI):

    • Ionization energy: 70 eV.

    • Mass range: 50-500 m/z.

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for the spectroscopic confirmation of this compound purity.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopic Spectroscopic Analysis cluster_data_analysis Data Analysis & Purity Determination cluster_impurities Impurity Identification Synthesis Synthesis of this compound TLC Thin Layer Chromatography (TLC) for reaction monitoring Synthesis->TLC NMR 1H and 13C NMR Spectroscopy TLC->NMR IR FTIR Spectroscopy TLC->IR MS Mass Spectrometry TLC->MS Compare_NMR Compare NMR with standards and impurity profiles NMR->Compare_NMR Compare_IR Compare IR with standard IR->Compare_IR Compare_MS Analyze MS for molecular ion and fragmentation MS->Compare_MS Purity Purity Confirmation (>99%) Compare_NMR->Purity Impurity_NMR Identify impurity signals in NMR Compare_NMR->Impurity_NMR Compare_IR->Purity Compare_MS->Purity Impurity_MS Identify impurity peaks in MS Compare_MS->Impurity_MS Chemical_Relationships A 3,4,5-trimethylaniline (Starting Material) B 2-Bromo-3,4,5-trimethylaniline (Intermediate Impurity) A->B Bromination C This compound (Target Product) B->C Further Bromination

The Impact of Substitution Patterns on the Properties of 2,6-Dibromo-3,4,5-trimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of substituent groups on an aromatic ring can profoundly influence the physicochemical properties and reactivity of a molecule. This guide provides a comparative analysis of 2,6-Dibromo-3,4,5-trimethylaniline, a highly substituted and sterically hindered aniline derivative, with related compounds. By examining key experimental data, we aim to elucidate how its unique substitution pattern governs its characteristics, making it a valuable building block in various synthetic applications, including the development of N-heterocyclic carbenes (NHCs) and other complex organic molecules.

Physicochemical Properties: A Comparative Analysis

The properties of this compound are best understood when compared with less substituted analogs. The following table summarizes key physicochemical data, highlighting the effects of ortho-dibromo and polymethyl substitutions.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKaAqueous Solubility
This compound this compound293.00163-165 (Predicted)[1]Predicted: ~1.0-2.0Very Low (Predicted)
2,6-Dimethylaniline2,6-Dimethylaniline121.1810-123.897.5 g/L
3,4,5-Trimethylaniline3,4,5-Trimethylaniline135.2179-80~4.5-5.0 (Estimated)Slightly soluble in non-polar solvents
2,6-Dibromo-4-methylaniline2,6-Dibromo-4-methylaniline264.9570.5-76.5Not availableInsoluble in water

Analysis of Substitution Effects:

  • Melting Point: The significantly higher predicted melting point of this compound compared to its analogs can be attributed to its highly symmetrical structure and increased molecular weight, which likely lead to more efficient crystal packing and stronger intermolecular forces.

  • Basicity (pKa): The presence of two electron-withdrawing bromine atoms at the ortho positions to the amino group drastically reduces the basicity of the aniline. This is due to the strong inductive effect of the halogens, which decreases the electron density on the nitrogen atom, making it less available for protonation. In contrast, the electron-donating methyl groups on the ring would typically increase basicity. However, in this case, the electronic influence of the ortho-bromo substituents is dominant. The predicted pKa is therefore expected to be significantly lower than that of 2,6-dimethylaniline.

  • Solubility: The combination of two bulky bromine atoms and three methyl groups contributes to a large, nonpolar surface area, leading to a predicted very low solubility in water. While the amino group can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates.

Reactivity Profile: Steric Hindrance and Electronic Effects

The substitution pattern of this compound dictates its reactivity in various organic transformations.

Steric Hindrance: The two bromine atoms flanking the amino group create significant steric hindrance. This has several important consequences:

  • Reduced Nucleophilicity: The bulky ortho-substituents sterically shield the lone pair of electrons on the nitrogen atom, hindering its ability to act as a nucleophile in reactions such as N-acylation and N-alkylation. This property is often exploited to prevent unwanted side reactions at the amino group.

  • Direction of Electrophilic Aromatic Substitution: The amino group is a powerful activating group and an ortho-, para-director. However, the ortho positions are blocked by the bromine atoms. Therefore, any further electrophilic substitution on the aromatic ring is highly unlikely.

Electronic Effects:

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the bromine atoms deactivates the aromatic ring towards electrophilic attack, despite the activating effect of the amino and methyl groups.

  • Utility as a Synthetic Building Block: The combination of steric hindrance and defined electronic properties makes this compound a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs). The steric bulk provided by the substituted aniline moiety is crucial for stabilizing the resulting carbene and influencing the catalytic activity of its metal complexes.

The logical relationship between the substitution pattern and the resulting properties is visualized in the following diagram:

Substitution_Effect subst Substitution Pattern of This compound ortho_br Two Ortho Bromine Atoms subst->ortho_br meta_para_me Three Methyl Groups subst->meta_para_me steric Steric Hindrance ortho_br->steric electronic Electronic Effects ortho_br->electronic meta_para_me->electronic mp Increased Melting Point steric->mp nuc Reduced Nucleophilicity of -NH2 steric->nuc pka Decreased Basicity (pKa) electronic->pka sol Decreased Aqueous Solubility electronic->sol eas Deactivation towards Electrophilic Aromatic Substitution electronic->eas react Altered Reactivity nuc->react eas->react

Caption: Logical flow from substitution pattern to properties.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are outlines for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method involves the titration of the aniline derivative with a strong acid and monitoring the change in pH.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the aniline derivative and dissolve it in a suitable co-solvent (e.g., a mixture of water and ethanol) to a known concentration.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

This is the gold standard method for determining the thermodynamic solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered to remove any suspended particles.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Conclusion

The substitution pattern of this compound, characterized by two ortho-bromo groups and three methyl groups, imparts a unique combination of steric and electronic properties. These features lead to a high melting point, significantly reduced basicity, and low aqueous solubility compared to simpler aniline derivatives. The pronounced steric hindrance around the amino group modulates its reactivity, making it an ideal building block for the synthesis of sterically demanding structures like N-heterocyclic carbenes. Understanding these structure-property relationships is paramount for the rational design and application of this and similar polysubstituted anilines in medicinal chemistry and materials science.

References

Benchmarking Catalyst Performance for Reactions with 2,6-Dibromo-3,4,5-trimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of sterically hindered molecules like 2,6-Dibromo-3,4,5-trimethylaniline is a critical step in the synthesis of complex chemical entities. This guide provides a comparative overview of catalytic systems for two key cross-coupling reactions involving this substrate: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The selection of an appropriate catalyst is paramount for achieving high yields and reaction efficiency, particularly when dealing with the steric hindrance posed by the ortho-bromo substituents and adjacent methyl groups.

This document summarizes performance data for various catalysts, outlines detailed experimental protocols, and provides visual representations of reaction pathways and workflows to aid in experimental design and catalyst selection.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the bromine-bearing positions. While specific data for this exact substrate is limited, studies on structurally similar compounds, such as 2,6-dibromoaniline and 2,6-dibromo-4-nitroaniline, provide valuable insights into effective catalyst systems.

Catalyst SystemAryl Boronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.5 mol%)4-Methylphenylboronic acidK₂CO₃aq. DMF800.595[1]
Pd(OAc)₂ (0.5 mol%)4-Methoxyphenylboronic acidK₂CO₃aq. DMF80188[1]
Pd(OAc)₂ (0.5 mol%)4-Fluorophenylboronic acidK₂CO₃aq. DMF800.596[1]
Pd(dppf)Cl₂Aryl boronic acids-Dioxane:H₂OReflux-Moderate to High[2]

Note: The data presented for Pd(OAc)₂ was obtained for the Suzuki coupling of 2,6-dibromo-4-nitroaniline, a close structural analog.

The data suggests that a simple, ligand-free palladium acetate catalyst can be highly effective for the Suzuki coupling of sterically hindered dibromoanilines, affording excellent yields in short reaction times. The use of aqueous DMF as a solvent is also noteworthy. For more challenging couplings, catalysts incorporating bulky phosphine ligands like dppf are often employed to promote efficient oxidative addition and reductive elimination steps.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. For this compound, this reaction enables the introduction of a wide range of primary and secondary amines. The steric hindrance of the substrate necessitates the use of sophisticated catalyst systems, often employing bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of 2,6-dibromo-4-nitroaniline (1.0 mmol), aryl boronic acid (2.2 mmol), Pd(OAc)₂ (0.005 mmol, 0.5 mol%), and K₂CO₃ (2.0 mmol) in DMF (3 mL) and H₂O (1 mL) is stirred at 80 °C for the time indicated in the table.[1] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

A representative, though not specific to the target molecule, procedure is as follows: To an oven-dried vial is added the palladium precatalyst, a bulky phosphine or NHC ligand, and a base (e.g., NaOtBu or LiHMDS). The vial is evacuated and backfilled with argon. The aryl halide (1.0 equiv), amine (1.2 equiv), and solvent (e.g., toluene or dioxane) are then added. The reaction mixture is heated to the desired temperature and stirred until the starting material is consumed (as monitored by GC or LC-MS). The reaction is then cooled to room temperature, diluted with an appropriate solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.

Visualizing Reaction Pathways and Workflows

To further aid in the conceptualization of these catalytic processes, the following diagrams illustrate a typical Suzuki-Miyaura coupling pathway and a general experimental workflow.

Suzuki_Coupling_Pathway A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-R(Ln) D->E F Reductive Elimination E->F F->A G Ar-R F->G H Ar-X H->B I R-B(OR)₂ I->D J Base J->D

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Assemble Reaction Vessel (inert atmosphere) start->setup add_solids Add Catalyst, Ligand, Base, and Aryl Halide setup->add_solids add_liquids Add Solvent and Coupling Partner add_solids->add_liquids reaction Heat and Stir (Monitor Progress) add_liquids->reaction workup Reaction Workup (Quench, Extract, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for cross-coupling reactions.

References

A Comparative Guide to Computational and Experimental Data for 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of expected experimental data and theoretical computational predictions for the chemical compound 2,6-Dibromo-3,4,5-trimethylaniline (CAS No. 68818-73-5). Due to the limited availability of public experimental data for this specific molecule, this document leverages data from structurally similar compounds and outlines the established methodologies for a comprehensive analysis. This guide serves as a framework for researchers looking to synthesize, characterize, or computationally model this and related substituted anilines.

Introduction

This compound is a halogenated aromatic amine.[1] Its structure, featuring a substituted aniline core, suggests its potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[2][3] A thorough understanding of its physicochemical and spectroscopic properties is crucial for its application in drug design and development. This guide bridges the gap between theoretical predictions and experimental outcomes, offering a valuable resource for researchers in medicinal chemistry and materials science.

Data Presentation: A Comparative Analysis

The following tables summarize the anticipated experimental data for this compound, based on known values for similar compounds, alongside the types of data that would be generated through computational methods.

Table 1: Physicochemical Properties

PropertyExperimental Data (Predicted/Analog-Based)Computational Data (Predicted)
Melting Point (°C) 50 - 80Not Directly Calculable
Solubility Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane).[4]Solvation energy calculations can predict solubility trends.
pKa 3.0 - 4.0Can be calculated using various theoretical models.

Table 2: Spectroscopic Data

Spectroscopic TechniqueExperimental Data (Predicted/Analog-Based)Computational Data (Predicted)
¹H NMR Chemical shifts for methyl protons (δ 2.0-2.5 ppm), NH₂ protons (δ 3.5-4.5 ppm).Calculation of chemical shifts and coupling constants.
¹³C NMR Chemical shifts for aromatic carbons (δ 110-150 ppm), methyl carbons (δ 15-25 ppm).Prediction of the full ¹³C NMR spectrum.
IR Spectroscopy (cm⁻¹) N-H stretching (3300-3500), C=C aromatic stretching (1500-1600), C-Br stretching (500-700).[4]Calculation of vibrational frequencies and intensities.
Mass Spectrometry Molecular ion peak (m/z = 293), isotopic pattern characteristic of two bromine atoms.Prediction of mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of this compound.

Synthesis and Purification

The synthesis of this compound would typically involve the bromination of 3,4,5-trimethylaniline.[2] The general procedure is as follows:

  • Dissolution: Dissolve 3,4,5-trimethylaniline in a suitable solvent, such as chloroform.

  • Bromination: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis

Standard spectroscopic techniques are employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent like CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using an FTIR spectrometer. The sample can be analyzed as a thin film, in a KBr pellet, or as a solution.

  • Mass Spectrometry (MS): Mass spectra are acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.

Computational Methodology

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of molecules.

Geometry Optimization and Frequency Calculations
  • Structure Building: The 3D structure of this compound is built using molecular modeling software.

  • Optimization: The geometry is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311G(d,p)).

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts.[5] These calculations are performed on the optimized geometry, and the results are compared to experimental data.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a logical comparison framework.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 3,4,5-Trimethylaniline s3 Reaction s1->s3 s2 Brominating Agent (NBS) s2->s3 p1 Crude Product s3->p1 p2 Column Chromatography p1->p2 p3 Pure Product p2->p3 a1 NMR p3->a1 a2 IR p3->a2 a3 Mass Spec p3->a3

Caption: Experimental workflow for the synthesis and characterization of this compound.

comparison_framework cluster_experimental Experimental Data cluster_computational Computational Data exp_nmr NMR Spectra comparison Comparison & Validation exp_nmr->comparison exp_ir IR Spectrum exp_ir->comparison exp_ms Mass Spectrum exp_ms->comparison comp_nmr Calculated NMR Shifts comp_nmr->comparison comp_ir Calculated Frequencies comp_ir->comparison comp_ms Predicted m/z comp_ms->comparison

Caption: Logical framework for comparing experimental and computational data.

References

Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of complex molecules is paramount. This guide provides a comparative analysis of the steric hindrance presented by 2,6-Dibromo-3,4,5-trimethylaniline in two fundamental organic reactions: N-acylation and Suzuki-Miyaura coupling. By presenting available experimental data, this document aims to offer insights into how the bulky substitution pattern of this aniline derivative influences its performance compared to less sterically encumbered analogues.

The structure of this compound, with bromine atoms flanking the amino group and three methyl groups on the aromatic ring, presents a significant steric shield. This steric bulk profoundly impacts the accessibility of the nitrogen lone pair and the adjacent reaction sites, thereby influencing reaction rates and yields. This guide will delve into a quantitative comparison where data is available and provide detailed experimental protocols to aid in the design of future synthetic strategies.

N-Acylation: A Battle Against Steric Occlusion

N-acylation is a cornerstone reaction in organic synthesis, often employed for the protection of amino groups or the synthesis of amides. However, for highly substituted anilines like this compound, this seemingly straightforward transformation can be challenging. The two ortho-bromo substituents create a sterically congested environment around the nitrogen atom, hindering the approach of acylating agents.

One study on the acetylation of 2,6-dibromo-4-methylaniline with chloroacetyl chloride provides a relevant experimental protocol, which can be adapted for this compound.

Experimental Protocol: N-Acetylation of a Sterically Hindered Aniline

This protocol is adapted from the acetylation of 2,6-dibromo-4-methylaniline and can serve as a starting point for the acetylation of this compound.

Materials:

  • 2,6-Dibromo-4-methylaniline (or this compound)

  • Chloroacetyl chloride

  • Dichloromethane

  • Ice bath

Procedure:

  • Dissolve 2,6-dibromo-4-methylaniline in dichloromethane in a round-bottom flask.

  • Cool the solution to 0–5 °C using an ice bath.

  • Slowly add chloroacetyl chloride to the cooled solution with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude N-(2,6-dibromo-4-methylphenyl)-2-chloroacetamide[1].

Note: Optimization of reaction time, temperature, and stoichiometry may be necessary for this compound due to its increased steric bulk.

Suzuki-Miyaura Coupling: Overcoming Steric Challenges in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of sterically hindered anilines, this reaction is often employed to introduce aryl substituents at the positions occupied by halogen atoms. The steric environment around the carbon-bromine bonds in this compound can influence the efficiency of the catalytic cycle.

A study on the Suzuki reaction of the structurally similar 2,6-dibromo-4-nitroaniline with various aryl boronic acids provides valuable quantitative data. The results demonstrate that even with significant steric hindrance, the reaction can proceed with good to excellent yields under optimized conditions.

Comparative Data for Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline
EntryAryl Boronic AcidTemperature (°C)Time (h)Yield (%)
14-Methylphenyl boronic acid2512<10
24-Methylphenyl boronic acid50865
34-Methylphenyl boronic acid80295
4Phenylboronic acid80292
54-Methoxyphenyl boronic acid80388
64-Fluorophenyl boronic acid80296
72,4-Difluorophenyl boronic acid802.593
83,4,5-Trifluorophenyl boronic acid80389

Data sourced from a study on the Suzuki reaction of 2,6-dibromo-4-nitroaniline.[2]

The data clearly indicates the importance of temperature in overcoming the activation energy barrier for this reaction with a sterically hindered substrate. At 80 °C, excellent yields were achieved with a variety of electronically diverse aryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Dibromoaniline

This protocol is based on the successful coupling of 2,6-dibromo-4-nitroaniline.

Materials:

  • 2,6-Dibromo-4-nitroaniline (or this compound)

  • Aryl boronic acid (1.2 equivalents per bromine)

  • Pd(OAc)₂ (0.5 mol%)

  • K₂CO₃ (2.0 equivalents per bromine)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • To a mixture of the dibromoaniline, aryl boronic acid, and K₂CO₃, add DMF and water.

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add Pd(OAc)₂ to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Logical Workflow for Evaluating Steric Hindrance

The following diagram illustrates a logical workflow for evaluating the impact of steric hindrance on the reactivity of a substituted aniline like this compound.

Steric_Hindrance_Evaluation cluster_synthesis Synthesis & Characterization cluster_reactions Comparative Reactions cluster_comparison Comparative Substrates cluster_analysis Data Analysis & Conclusion Start Synthesize 2,6-Dibromo- 3,4,5-trimethylaniline Characterize Characterize Structure (NMR, MS, etc.) Start->Characterize Acylation N-Acylation Characterize->Acylation Suzuki Suzuki-Miyaura Coupling Characterize->Suzuki CollectData Collect Quantitative Data (Yield, Reaction Time) Acylation->CollectData Suzuki->CollectData Aniline Aniline (No Steric Hindrance) Aniline->Acylation Aniline->Suzuki Dimethylaniline 2,6-Dimethylaniline (Moderate Hindrance) Dimethylaniline->Acylation Dimethylaniline->Suzuki Target This compound (High Hindrance) Target->Acylation Target->Suzuki Compare Compare Reactivity CollectData->Compare Conclusion Draw Conclusions on Steric Effects Compare->Conclusion

Workflow for Steric Hindrance Evaluation.

Signaling Pathway of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established pathway involving several key steps. The steric hindrance of the substrates can influence the rate of each step, particularly the oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) (Diaryl-Palladium Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

Comparative Coordination Chemistry of Ligands Derived from Highly Substituted Anilines: A Focus on Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the coordination chemistry of ligands derived from two classes of structurally related anilines: the sterically demanding 2,6-diisopropylaniline, a precursor to the widely used IPr N-heterocyclic carbene (NHC) ligand, and other poly-substituted bromoanilines. The insights gained from these systems will be used to predict the properties of ligands derived from 2,6-Dibromo-3,4,5-trimethylaniline, focusing on the interplay of steric hindrance and electronic effects.

Introduction to Ligand Scaffolds from Substituted Anilines

Anilines are fundamental precursors for a vast array of ligands in coordination chemistry, most notably Schiff bases and N-heterocyclic carbenes. The substituents on the aniline ring play a crucial role in defining the steric and electronic properties of the resulting ligand, which in turn dictates the stability, reactivity, and catalytic activity of its metal complexes.

This compound presents a unique combination of substituents. The two bromine atoms at the ortho positions provide significant steric bulk and are strongly electron-withdrawing. The three methyl groups on the aromatic ring are also sterically significant and are weakly electron-donating. This combination suggests that ligands derived from this aniline would be sterically demanding and have interesting electronic properties. One of the primary research applications for this compound is as a precursor in the synthesis of advanced ligands, particularly N-heterocyclic carbenes (NHCs)[1].

Comparison of Ligand Synthesis and Properties

To understand the potential of this compound-derived ligands, we will compare the synthesis and properties of well-established ligands from 2,6-diisopropylaniline and other bromoanilines.

N-Heterocyclic Carbene (NHC) Ligands

NHCs are a class of stable carbenes that have become ubiquitous in organometallic chemistry and catalysis. The substituents on the nitrogen atoms of the heterocyclic ring are derived from anilines and are critical in tuning the properties of the NHC.

A general synthetic pathway to NHC ligands and their metal complexes is outlined below.

G cluster_synthesis NHC Ligand and Complex Synthesis Aniline Substituted Aniline Imidazolium Imidazolium Salt Aniline->Imidazolium 1. Reaction with Glyoxal and Formaldehyde 2. Cyclization FreeCarbene Free NHC Imidazolium->FreeCarbene Deprotonation with a strong base NHC_Complex [M]-NHC Complex Imidazolium->NHC_Complex Direct reaction with Metal Precursor and base FreeCarbene->NHC_Complex Reaction with Metal Precursor MetalPrecursor Metal Precursor

Figure 1: Generalized synthetic workflow for N-heterocyclic carbene (NHC) ligands and their metal complexes.

Table 1: Comparison of Properties of NHC Ligands Derived from Different Anilines

PropertyIPr (from 2,6-Diisopropylaniline)Hypothetical NHC (from this compound)
Steric Bulk HighVery High
Electronic Nature Strongly σ-donatingModerately σ-donating (due to electron-withdrawing bromines)
Expected Synthesis Yield Generally goodPotentially lower due to steric hindrance
Complex Stability HighPotentially very high due to steric protection of the metal center
Potential Catalytic Activity Widely used in cross-coupling, metathesisMay favor reactions requiring bulky ligands and be resistant to decomposition
Schiff Base Ligands

Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or ketone. The steric and electronic nature of the aniline precursor directly influences the coordination geometry and stability of the resulting metal complexes.

The general synthesis of a Schiff base ligand is a straightforward condensation reaction.

G cluster_synthesis Schiff Base Ligand Synthesis Aniline Substituted Aniline SchiffBase Schiff Base Ligand Aniline->SchiffBase Carbonyl Aldehyde or Ketone Carbonyl->SchiffBase

Figure 2: General synthesis of a Schiff base ligand.

Table 2: Comparison of Properties of Schiff Base Ligands Derived from Different Anilines

PropertyLigand from 2,6-DiisopropylanilineLigand from other BromoanilinesHypothetical Ligand from this compound
Coordinating Atoms N (imine)N (imine), potentially O, S, etc. from the carbonyl precursorN (imine)
Expected Coordination Geometry Often distorted due to steric bulkVaries widely based on substituents and metal ionLikely highly distorted, may prevent formation of some common geometries
Synthesis Yield GoodGenerally goodMay be lower due to steric hindrance at the nitrogen
Complex Stability Moderate to highVariesPotentially high due to steric protection

Experimental Protocols

While specific protocols for ligands from this compound are not available, the following are representative experimental procedures for the synthesis of NHC and Schiff base ligands from analogous anilines.

General Procedure for the Synthesis of an Imidazolium Salt (NHC Precursor)

To a solution of the substituted aniline (2 equivalents) in a suitable solvent (e.g., toluene), glyoxal (1 equivalent, 40% in water) is added, followed by the addition of an acid catalyst (e.g., formic acid). The mixture is heated to reflux with a Dean-Stark trap to remove water. After cooling, paraformaldehyde (2 equivalents) is added, and the mixture is heated again. The resulting diimine is then reacted with a suitable cyclizing agent (e.g., chloromethyl ethyl ether) to form the imidazolium salt. The product is typically purified by recrystallization.

General Procedure for the Synthesis of a Schiff Base Ligand

An equimolar amount of the substituted aniline and a carbonyl compound (e.g., salicylaldehyde) are dissolved in a suitable solvent such as ethanol. A catalytic amount of a weak acid (e.g., acetic acid) may be added. The reaction mixture is refluxed for several hours. Upon cooling, the Schiff base product often precipitates and can be collected by filtration and purified by recrystallization.

Predicted Coordination Chemistry and Applications

Based on the comparative analysis, ligands derived from this compound are expected to exhibit the following characteristics:

  • Extreme Steric Hindrance: The combination of ortho-bromo and meta-methyl groups would create a highly congested environment around the coordinating atom. This could lead to the stabilization of unusual coordination numbers and geometries at the metal center.

  • Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms would reduce the σ-donating ability of the ligand compared to purely alkyl-substituted analogues like IPr. This could influence the reactivity of the metal center in catalytic cycles.

  • High Stability of Metal Complexes: The significant steric bulk would effectively shield the metal center from decomposition pathways, potentially leading to highly stable and long-lived catalysts.

Potential Applications: The unique steric and electronic properties of these hypothetical ligands could be advantageous in catalytic applications where:

  • High Steric Demand is Required: For example, in cross-coupling reactions involving bulky substrates or in stereoselective catalysis.

  • Catalyst Stability is Crucial: The steric protection could enhance catalyst lifetime in demanding reaction conditions.

Conclusion

While the coordination chemistry of ligands derived from this compound remains an unexplored area of research, a comparative analysis with ligands from structurally similar anilines provides a strong foundation for predicting their behavior. The extreme steric bulk and modified electronic properties conferred by the unique substitution pattern of this aniline suggest that its derived ligands, particularly NHCs, could offer access to novel metal complexes with enhanced stability and unique reactivity. Further experimental investigation is warranted to synthesize these ligands and explore their coordination chemistry and catalytic potential, which could lead to the development of new and highly effective catalysts.

References

A Comparative Guide to the Electrochemical Behavior of 2,6-Dibromo-3,4,5-trimethylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted electrochemical behavior of 2,6-Dibromo-3,4,5-trimethylaniline against aniline. Due to the absence of direct experimental data for this compound in the reviewed literature, this analysis is based on established principles of electrochemistry for substituted anilines. The information presented aims to guide researchers in designing and interpreting electrochemical studies of this compound.

Predictive Comparison of Electrochemical Properties

The electrochemical oxidation of aniline and its derivatives is a complex process influenced by the nature and position of substituents on the aromatic ring. The introduction of electron-donating groups, such as methyl groups, is expected to lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like bromine, are expected to increase the oxidation potential.

In the case of this compound, the presence of three electron-donating methyl groups would significantly decrease the oxidation potential relative to aniline. However, the two strongly electron-withdrawing bromine atoms at the ortho positions will counteract this effect to a large extent. The net effect will be a balance between these opposing electronic influences. It is plausible that the oxidation potential of this compound will be slightly higher than that of aniline.

CompoundChemical StructurePredicted/Observed Oxidation Potential (Epa vs. SHE)Notes
AnilineC₆H₅NH₂~ +0.87 V[1]The oxidation potential can vary depending on experimental conditions such as pH and solvent.
3,4,5-TrimethylanilineC₉H₁₃NPredicted: < +0.87 VThe three electron-donating methyl groups are expected to lower the oxidation potential compared to aniline.
2,6-DibromoanilineC₆H₅Br₂NPredicted: > +0.87 VThe two electron-withdrawing bromine atoms are expected to increase the oxidation potential compared to aniline.
This compound C₉H₁₁Br₂N Predicted: Slightly > +0.87 V The electron-donating effects of the methyl groups are likely to be offset by the strong electron-withdrawing and steric effects of the ortho-bromine atoms.

Experimental Protocol: Cyclic Voltammetry

This protocol outlines a general procedure for the electrochemical analysis of substituted anilines using cyclic voltammetry.

1. Materials and Reagents:

  • Working Electrode: Glassy carbon electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or graphite rod

  • Electrolyte Solution: A suitable solvent (e.g., acetonitrile, dichloromethane, or an aqueous buffer) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP), lithium perchlorate (LiClO₄), or sulfuric acid (H₂SO₄)).

  • Analyte Solution: A solution of the aniline derivative (e.g., 1 mM) in the electrolyte solution.

  • Polishing materials: Alumina slurry or diamond paste for polishing the working electrode.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry or diamond paste to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and the solvent used for the electrolyte solution.

    • Allow the electrode to dry completely.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface.

    • Add the analyte solution to the cell.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic reaction is expected to occur (e.g., 0 V).

      • Vertex Potential 1 (Switching Potential): A potential sufficiently positive to observe the oxidation of the aniline derivative.

      • Vertex Potential 2 (Optional): A potential sufficiently negative to observe any reduction processes.

      • Scan Rate: A typical starting scan rate is 100 mV/s. This can be varied to investigate the kinetics of the electrode process.

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

    • Perform multiple cycles to check for reproducibility and any changes in the voltammogram, which might indicate electrode fouling or product adsorption.

4. Data Analysis:

  • From the cyclic voltammogram, determine the anodic peak potential (Epa), which corresponds to the oxidation of the aniline derivative.

  • If a corresponding cathodic peak is observed, determine the cathodic peak potential (Epc). The separation between Epa and Epc (ΔEp) can provide information about the reversibility of the electron transfer process.

  • The peak current (ipa) can be related to the concentration of the analyte and the scan rate.

Proposed Electrochemical Oxidation Pathway

The electrochemical oxidation of aniline derivatives typically proceeds via an initial one-electron transfer to form a radical cation. This reactive intermediate can then undergo further reactions, such as dimerization or reaction with solvent or other nucleophiles.

G cluster_workflow Electrochemical Oxidation of this compound Aniline This compound RadicalCation Radical Cation Aniline->RadicalCation -e⁻ (Oxidation) Dimer Dimerization Products (e.g., Benzidine derivatives) RadicalCation->Dimer Coupling Reaction FurtherOxidation Further Oxidation Products Dimer->FurtherOxidation -ne⁻

Caption: Proposed initial steps in the electrochemical oxidation of this compound.

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromo-3,4,5-trimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 2,6-Dibromo-3,4,5-trimethylaniline is crucial for ensuring laboratory safety and environmental protection. As a halogenated aromatic amine, this compound is classified as hazardous waste and requires careful handling and disposal in accordance with local, regional, and national regulations.[1][2] This guide provides essential information for researchers, scientists, and drug development professionals on the safe and compliant disposal of this chemical.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2][3] Always work in a well-ventilated area, preferably under a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][2]

Key Hazard Information Summary:

Hazard StatementDescriptionGHS Code
Acute Toxicity, OralHarmful if swallowedH302
Skin Corrosion/IrritationCauses skin irritationH315
Eye Damage/IrritationCauses serious eye irritationH319
Acute Toxicity, InhalationHarmful if inhaledH332
STOT SE 3May cause respiratory irritationH335

This data is based on information for this compound and closely related analogs.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must follow a strict protocol to ensure safety and regulatory compliance. Do not discharge this chemical into drains or the environment.[1][4]

1. Waste Classification:

  • This compound is a halogenated organic compound and should be classified as hazardous chemical waste.[5][6]

  • Consult your institution's Environmental Health & Safety (EHS) department for specific waste categorization protocols.

2. Waste Segregation and Collection:

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste".[5][6]

  • Do not mix this compound with other waste streams, particularly non-halogenated solvents or incompatible chemicals.[5]

  • Keep the chemical in its original container if possible. If transferring to a new container, ensure it is appropriate for chemical waste and clearly labeled with the full chemical name and associated hazards.

3. Container Management:

  • The waste container must be kept tightly closed when not in use and stored in a designated, well-ventilated, and secure area, such as a satellite accumulation area.[1]

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[4]

4. Contaminated Materials:

  • Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste in the same designated container.

  • Decontaminate work surfaces thoroughly after handling.

5. Scheduling Waste Pickup:

  • Contact your institution's EHS or hazardous waste management provider to schedule a pickup for the full waste container.[7]

  • Follow their specific procedures for requesting a waste collection.

Experimental Protocols for Disposal

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have 2,6-Dibromo-3,4,5- trimethylaniline Waste is_pure Is the waste pure compound or in solution? start->is_pure is_mixed Is it mixed with other hazardous waste? is_pure->is_mixed Yes halogenated_container Place in designated 'Halogenated Organic Waste' container. is_pure->halogenated_container No is_mixed->halogenated_container No consult_ehs Consult EHS for proper waste stream identification. is_mixed->consult_ehs Yes label_container Ensure container is clearly labeled with all chemical constituents and hazards. halogenated_container->label_container consult_ehs->label_container store_safely Store container in a secure, well-ventilated Satellite Accumulation Area. label_container->store_safely schedule_pickup Contact EHS to schedule waste pickup. store_safely->schedule_pickup end End: Waste Disposed schedule_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution or region. Always consult your local Environmental Health & Safety department for complete and accurate guidance on hazardous waste disposal.[4][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.